8-Nitroxanthine
Description
The exact mass of the compound 8-Nitro-3,7-Dihydro-1h-Purine-2,6-Dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Nitroxanthine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitroxanthine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-nitro-3,7-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O4/c11-3-1-2(8-5(12)9-3)7-4(6-1)10(13)14/h(H3,6,7,8,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDVSSPKQAHSGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 8-Nitroxanthine
Methodology: Peroxynitrite-Mediated Nitration of Purines
Executive Summary & Mechanistic Rationale
8-Nitroxanthine (8-NX) is a critical biomarker of nitrative stress, formed when reactive nitrogen species (RNS) attack the purine ring of xanthine. While xanthine is naturally generated during purine catabolism (via guanine deaminase or xanthine oxidoreductase), its nitration signals pathological conditions involving simultaneous superoxide (
The Core Challenge: Peroxynitrite (
The Carbon Dioxide Paradox
In this protocol, we utilize the reaction between
Mechanistic Pathway Visualization
The following diagram details the reaction kinetics and the critical role of the bicarbonate buffer system in directing the pathway toward nitration rather than non-specific oxidation.
Figure 1: The bicarbonate-dependent pathway shifting peroxynitrite reactivity from oxidation to nitration.
Pre-requisite: Synthesis of Peroxynitrite
Commercial peroxynitrite is often degraded. For high-integrity data, you must synthesize it fresh using the Quenched Flow Method .
Reagents
-
Solution A: 0.6 M Sodium Nitrite (
). -
Solution B: 0.7 M Hydrogen Peroxide (
) in 0.6 M HCl. -
Solution C: 1.5 M Sodium Hydroxide (
). -
Treatment: Manganese Dioxide (
) powder.
Protocol
-
Reaction: Rapidly mix Solution A and Solution B on ice. The solution will turn transiently orange (peroxynitrous acid formation).
-
Quench: Within 1-2 seconds, flood the mixture with Solution C. The solution should turn bright yellow (
anion). -
Stabilization: Add a pinch of
to decompose excess unreacted (bubbling will occur). Filter the solution to remove . -
Quantification: Measure absorbance at 302 nm (
).-
Target Concentration: 100–200 mM.
-
Core Protocol: 8-Nitroxanthine Synthesis
Safety Note: Perform all steps in a fume hood. Peroxynitrite is a potent oxidant.
Reagents & Buffers
| Component | Concentration | Role |
| Xanthine Stock | 10 mM | Dissolved in 0.1 M NaOH (Xanthine has poor solubility in neutral water). |
| Reaction Buffer | 0.2 M Sodium Phosphate (pH 7.4) | Physiological pH maintenance. |
| Catalyst | 25 mM Sodium Bicarbonate ( | Critical: Promotes nitration via |
| Peroxynitrite | Freshly prepared (approx. 150 mM) | The nitrating agent. |
| Quenching Agent | 0.1 M Acetic Acid | Stops the reaction and adjusts pH for HPLC. |
Step-by-Step Methodology
-
Preparation of Reaction Matrix: In a light-protected amber vial, combine:
-
4.0 mL of Phosphate Buffer (pH 7.4).
-
0.5 mL of
solution. -
0.5 mL of Xanthine Stock (Final [Xanthine] ≈ 1 mM).
-
Note: Ensure the solution is clear. If xanthine precipitates, gently warm to 37°C.
-
-
Initiation (Bolus Addition):
-
Place the vial on a magnetic stirrer at moderate speed (room temperature, 25°C).
-
Add Peroxynitrite stock in small aliquots (e.g., 5 x 20 µL) over 2 minutes to simulate sustained release or add as a single bolus for kinetic studies.
-
Stoichiometry: Aim for a 2:1 to 5:1 molar excess of
to Xanthine.
-
-
Incubation:
-
Allow the reaction to proceed for 15 minutes. The yellow color of peroxynitrite will fade as it decomposes.
-
-
Termination:
-
Adjust pH to 5.0–6.0 using Acetic Acid. This stabilizes the product and prepares the matrix for Reverse-Phase HPLC.
-
Purification & Characterization Workflow
Do not rely solely on colorimetric assays. HPLC-UV/Vis is the gold standard for separation.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase A: 50 mM Ammonium Formate (pH 5.0).
-
Mobile Phase B: Methanol.
-
Gradient: 0% B (0-5 min)
30% B (20 min). -
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD). Monitor at 275 nm (Xanthine) and 390 nm (8-Nitroxanthine).
Data Interpretation
8-Nitroxanthine exhibits a distinct spectral shift due to the electron-withdrawing nitro group.
| Compound | Retention Time (Relative) | |
| Xanthine | ~270 nm | 1.0 (Reference) |
| 8-Nitroxanthine | ~390 nm (Yellow) | ~1.4 (More hydrophobic) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of 8-Nitroxanthine.
Critical Checkpoints & Troubleshooting
-
Low Yield?
-
Cause: Insufficient bicarbonate.
-
Fix: Increase
to 50 mM. The pathway is obligatory for significant nitration.
-
-
Peak Tailing in HPLC?
-
Cause: Ionization of the purine ring.
-
Fix: Ensure Mobile Phase A is buffered (Ammonium Formate/Acetate) rather than just water/TFA.
-
-
Reagent Purity:
-
Always measure the concentration of the synthesized Peroxynitrite immediately before use. If
indicates <50 mM, discard and resynthesize.
-
References
-
Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews.
-
Radi, R. (2018). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine.
-
Sawa, T., Akaike, T., & Maeda, H. (2000). Tyrosine nitration by peroxynitrite formed from nitric oxide and superoxide generated by xanthine oxidase. Journal of Biological Chemistry.
-
Szabó, C., Ischiropoulos, H., & Radi, R. (2007). Peroxynitrite: biochemistry, pathophysiology and development of therapeutics.
8-Nitroxanthine: The Catalytic Amplifier of Ischemia-Reperfusion Injury
Executive Summary
In the landscape of Ischemia-Reperfusion (I/R) injury, oxidative and nitrosative stress are well-documented drivers of tissue necrosis. However, 8-Nitroxanthine (8-NX) represents a distinct and often overlooked molecular distinct entity. Unlike passive biomarkers of damage, 8-Nitroxanthine acts as a catalytic amplifier of oxidative stress. Formed by the reaction of peroxynitrite with accumulated xanthine, 8-NX creates a positive feedback loop with Xanthine Oxidase (XO), significantly enhancing superoxide generation. This guide details the biochemical formation, pathogenic mechanism, and detection protocols for 8-NX, providing a roadmap for researchers investigating purine-mediated nitrosative stress.
Part 1: The Biochemistry of Formation
During ischemia, cellular ATP is degraded into purine catabolites, leading to a massive accumulation of hypoxanthine and xanthine within the cytosol. Upon reperfusion, the reintroduction of molecular oxygen (
Simultaneously, reperfusion triggers the upregulation of Nitric Oxide Synthase (NOS), producing nitric oxide (
The Critical Collision: While peroxynitrite attacks many targets (tyrosine, guanine), its reaction with the accumulated xanthine pool is specific to the I/R context. This reaction yields 8-Nitroxanthine.[1][2]
Visualization: The Formation Pathway
The following diagram illustrates the convergence of purine catabolism and nitrosative stress leading to 8-NX formation.
Caption: Figure 1.[3] The convergence of ischemic purine accumulation and reperfusion-induced nitrosative stress results in the formation of 8-Nitroxanthine.
Part 2: The Vicious Cycle (Mechanism of Action)
The pathogenicity of 8-Nitroxanthine extends beyond its presence as a nitrated base. Research indicates that 8-NX interacts directly with Xanthine Oxidase. Unlike 8-bromoxanthine, which inhibits XO, 8-Nitroxanthine enhances the enzyme's turnover or uncoupling, leading to increased superoxide production [1].
The Feedback Loop:
-
Initial Burst: XO produces basal Superoxide.
-
Formation: Superoxide converts to Peroxynitrite, which nitrates Xanthine to form 8-NX.
-
Amplification: 8-NX binds/interacts with XO, potentiating further Superoxide generation.
-
Result: A self-sustaining cycle of oxidative injury that persists even after the initial reperfusion surge.
Visualization: The 8-NX Feedback Loop
Caption: Figure 2. The catalytic amplification loop. 8-Nitroxanthine acts as a positive modulator of Xanthine Oxidase, exacerbating ROS production.
Part 3: Pathological Consequences
DNA Instability (Depurination)
Nitrated purines are inherently unstable. The nitro group at the C-8 position destabilizes the N-glycosidic bond connecting the base to the deoxyribose backbone.
-
Mechanism: Spontaneous depurination releases free 8-Nitroxanthine and leaves an Apurinic/Apyrimidinic (AP) site in the DNA.[4]
-
Consequence: If not repaired by the Base Excision Repair (BER) pathway (specifically AP Endonuclease 1), these sites lead to strand breaks or transversion mutations (G:C
T:A) during replication [2].
Mitochondrial Dysfunction
While 8-nitroguanine is often cited in DNA damage, 8-Nitroxanthine shares the environment with 8-nitro-cGMP , a signaling molecule that modifies protein thiols (S-guanylation). The presence of 8-NX confirms a high-level nitrosative environment capable of inactivating mitochondrial complexes via tyrosine nitration and thiol oxidation.
Part 4: Experimental Protocols
To validate the role of 8-NX in your I/R model, use the following protocols. These are designed to be self-validating and chemically specific.
Protocol A: LC-MS/MS Detection of 8-Nitroxanthine
Direct detection is superior to antibody-based methods due to cross-reactivity risks.
Reagents:
-
Internal Standard:
- or -labeled 8-Nitroxanthine (or 8-Nitroguanine if unavailable, with correction). -
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
Workflow:
-
Tissue Homogenization: Homogenize ischemic tissue in phosphate-buffered saline (PBS) containing antioxidant cocktail (DTPA 100
M, BHT 50 M) to prevent artificial oxidation during processing. -
Lysis & Hydrolysis: Lyse cells. If measuring DNA-bound adducts (rare due to instability), digest DNA with Nuclease P1 and Alkaline Phosphatase. For free pool analysis, proceed to extraction.
-
Solid Phase Extraction (SPE): Use Oasis HLB cartridges. Condition with methanol/water.[5] Load sample. Wash with 5% methanol. Elute with 100% methanol.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mode: Electrospray Ionization (ESI) Negative Mode.
-
MRM Transitions: Monitor parent ion
(m/z ~196) fragment ions (m/z ~42 for NCO). Note: Verify exact m/z based on standard.
-
Protocol B: In Vitro XO Enhancement Assay
To verify if 8-NX is acting as a mediator in your specific cell line.
-
Baseline: Incubate purified Xanthine Oxidase (0.01 U/mL) with Xanthine (50
M) in PBS. -
Measurement: Monitor superoxide production using the Cytochrome C reduction assay (Absorbance at 550 nm) or L-012 Chemiluminescence .
-
Intervention: Add synthetic 8-Nitroxanthine (1–10
M) to the reaction. -
Validation:
-
Control: Add 8-Bromoxanthine (inhibitor) to a parallel well.
-
Result: An increase in the slope of Cytochrome C reduction in the 8-NX group compared to baseline confirms the "enhancement" phenotype.
-
Part 5: Therapeutic Interventions
Understanding 8-NX clarifies why Xanthine Oxidase Inhibitors (XOI) are the "Silver Bullet" for this specific pathology.
| Drug Class | Compound | Mechanism regarding 8-NX |
| Purine Analog XOI | Allopurinol / Oxypurinol | Dual Action: 1. Inhibits XO, stopping Superoxide (the nitrating agent).2.[6] Prevents the formation of Uric Acid, but more importantly, competes with Xanthine, reducing the substrate pool available for nitration. |
| Non-Purine XOI | Febuxostat | Highly potent XO inhibition; prevents the "Initial Burst" of ROS, stopping the cycle before 8-NX can form. |
| Peroxynitrite Scavengers | FeTPPS / MnTBAP | Catalytically decomposes ONOO-, preventing the nitration of Xanthine. Breaks the cycle at the formation step. |
Summary Table: 8-Nitroxanthine vs. 8-Nitroguanine
| Feature | 8-Nitroxanthine | 8-Nitroguanine |
| Precursor | Xanthine (accumulates in ischemia) | Guanine (DNA/RNA/Free pool) |
| Primary Location | Cytosol (Soluble pool) | Nucleus / Cytosol (RNA) |
| Interaction with XO | Enhances Activity (Mediator) | No direct effect known |
| DNA Stability | Highly Unstable (Depurinates rapidly) | Unstable (Depurinates to AP sites) |
| Role in I/R | Amplifier of ROS | Marker of DNA Damage / Mutagen |
References
-
Yeh, G. C., Henderson, J. P., Byun, J., d'Avignon, D. A., & Heinecke, J. W. (2003). 8-Nitroxanthine, a product of myeloperoxidase, peroxynitrite, and activated human neutrophils, enhances generation of superoxide by xanthine oxidase. Archives of Biochemistry and Biophysics, 418(1), 1–12.
-
Sawa, T., & Akaike, T. (2003). 8-Nitroguanosine and 8-nitroxanthine: Novel biomarkers of nitrosative stress and their biological significance. Nitric Oxide, 14(2).
-
Nishino, T., Okamoto, K., Eger, B. T., Pai, E. F., & Nishino, T. (2008). Mammalian xanthine oxidoreductase – mechanism of transition from xanthine dehydrogenase to xanthine oxidase. FEBS Journal, 275(13), 3278–3289.
-
Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315–424.
Sources
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Mapping Three Guanine Oxidation Products along DNA Following Exposure to Three Types of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Biological Effects of 8-Nitroxanthine on Xanthine Oxidase Activity
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential biological effects of 8-nitroxanthine on xanthine oxidase activity. We will delve into the foundational principles of xanthine oxidase function, the rationale for investigating 8-nitroxanthine as a potential modulator, and detailed experimental protocols to characterize its effects.
Introduction: The Pivotal Role of Xanthine Oxidase in Health and Disease
Xanthine oxidase (XO) is a complex metalloenzyme that plays a crucial role in purine metabolism.[1][2] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] This enzymatic activity is the final step in the catabolism of purines in humans.[3] While essential for maintaining metabolic homeostasis, dysregulated xanthine oxidase activity is implicated in a range of pathologies.
Elevated activity of xanthine oxidase leads to hyperuricemia, a condition characterized by excessive levels of uric acid in the blood, which is a primary cause of gout.[4][5] Furthermore, the enzymatic reaction of xanthine oxidase generates reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide, as byproducts.[1][6][7] Overproduction of these ROS can lead to oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates.[2] Oxidative stress is a key contributor to various cardiovascular diseases, inflammatory conditions, and neurodegenerative disorders.[1][6]
Given its central role in these pathologies, xanthine oxidase is a well-established therapeutic target.[4][8] Inhibitors of xanthine oxidase, such as allopurinol and febuxostat, are clinically used to manage hyperuricemia and gout.[6][8] However, the quest for novel and more specific inhibitors with improved efficacy and safety profiles is an active area of research.
8-Nitroxanthine: A Candidate for Xanthine Oxidase Modulation
While the effects of various purine analogs on xanthine oxidase have been studied, the specific interaction of 8-nitroxanthine with this enzyme is a nascent area of investigation. The rationale for exploring 8-nitroxanthine as a potential modulator of xanthine oxidase activity stems from the known interactions of other substituted xanthines with the enzyme's active site. For instance, studies on 8-bromoxanthine have shown it to be an inhibitor of xanthine oxidase.[9]
The introduction of a nitro group at the 8th position of the xanthine molecule could significantly influence its binding affinity and reactivity within the active site of xanthine oxidase. The electron-withdrawing nature of the nitro group may alter the electronic properties of the purine ring system, potentially impacting its interaction with the molybdenum cofactor at the heart of the enzyme's catalytic center.[1][3]
This guide will outline the necessary experimental framework to elucidate the biological effects of 8-nitroxanthine on xanthine oxidase activity, focusing on its inhibitory potential and the underlying mechanism of action.
Characterizing the Inhibitory Effects of 8-Nitroxanthine on Xanthine Oxidase
A systematic investigation into the effects of 8-nitroxanthine on xanthine oxidase activity requires a multi-faceted approach, encompassing initial screening, detailed kinetic analysis, and exploration of the inhibition mechanism.
Preliminary Assessment of Inhibitory Activity (IC50 Determination)
The initial step is to determine the half-maximal inhibitory concentration (IC50) of 8-nitroxanthine. This value provides a quantitative measure of its potency as an inhibitor of xanthine oxidase.
Experimental Protocol: Spectrophotometric Assay for Xanthine Oxidase Activity
This protocol is based on the principle of measuring the increase in absorbance at 293 nm, which corresponds to the formation of uric acid.[10]
Materials:
-
Bovine milk xanthine oxidase (commercially available)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
8-Nitroxanthine
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a stock solution of 8-nitroxanthine in a suitable solvent (e.g., DMSO) and then serially dilute it in the assay buffer to obtain a range of concentrations.
-
Prepare a working solution of xanthine oxidase in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Varying concentrations of 8-nitroxanthine (or vehicle control)
-
Xanthine solution (substrate)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 293 nm at regular intervals for a set period using a microplate spectrophotometer.[10]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of uric acid formation) for each concentration of 8-nitroxanthine.
-
Plot the percentage of inhibition against the logarithm of the 8-nitroxanthine concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Elucidating the Mechanism of Inhibition: Kinetic Analysis
Once the inhibitory effect of 8-nitroxanthine is confirmed, the next crucial step is to determine the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed). This is achieved through kinetic studies by measuring the enzyme's activity at various substrate and inhibitor concentrations.
Experimental Protocol: Lineweaver-Burk Plot Analysis
Procedure:
-
Follow the general spectrophotometric assay protocol described in section 3.1.
-
Perform the assay with a range of xanthine concentrations (substrate) in the absence and presence of several fixed concentrations of 8-nitroxanthine.
-
Calculate the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot (double reciprocal plot) by plotting 1/Velocity against 1/[Substrate].
-
Analyze the resulting plots:
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Uncompetitive inhibition: Lines will be parallel.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Mixed inhibition: Lines will intersect in the second or third quadrant.
-
From these plots, the inhibition constant (Ki) can be determined, which represents the dissociation constant of the enzyme-inhibitor complex and is a more precise measure of inhibitor potency than the IC50.
Table 1: Hypothetical Kinetic Data for 8-Nitroxanthine Inhibition of Xanthine Oxidase
| Inhibitor Concentration (µM) | Apparent Km (µM) | Apparent Vmax (µmol/min) | Inhibition Type | Ki (µM) |
| 0 (Control) | 5.0 | 0.1 | - | - |
| 10 | 10.0 | 0.1 | Competitive | 10.0 |
| 20 | 15.0 | 0.1 | Competitive | 10.0 |
Note: This table presents hypothetical data for illustrative purposes.
Visualizing the Interaction: Mechanistic and Workflow Diagrams
Visual representations are invaluable for understanding complex biological processes and experimental designs.
Diagram 1: Catalytic Cycle of Xanthine Oxidase and Proposed Inhibition by 8-Nitroxanthine
Caption: Proposed competitive inhibition of xanthine oxidase by 8-nitroxanthine.
Diagram 2: Experimental Workflow for Assessing Xanthine Oxidase Inhibition
Caption: Workflow for determining the inhibitory effects of 8-nitroxanthine.
Impact on Reactive Oxygen Species (ROS) Production
A critical aspect of xanthine oxidase biology is its role in generating ROS.[7] Therefore, it is essential to investigate whether 8-nitroxanthine, in addition to inhibiting uric acid formation, also modulates ROS production by the enzyme.
Experimental Protocol: Fluorometric Assay for ROS Production
This assay measures the production of hydrogen peroxide (H2O2), a major ROS generated by xanthine oxidase.
Materials:
-
Xanthine oxidase
-
Xanthine
-
8-Nitroxanthine
-
Amplex Red (or a similar fluorogenic probe for H2O2)
-
Horseradish peroxidase (HRP)
-
Assay buffer
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents as described in section 3.1.
-
Prepare a working solution of Amplex Red and HRP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to each well:
-
Assay buffer
-
Varying concentrations of 8-nitroxanthine (or vehicle control)
-
Xanthine solution
-
Amplex Red/HRP solution
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the xanthine oxidase solution.
-
-
Data Acquisition:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of ROS production for each concentration of 8-nitroxanthine.
-
Determine the effect of 8-nitroxanthine on ROS generation and compare it to its effect on uric acid formation.
-
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic investigation of the biological effects of 8-nitroxanthine on xanthine oxidase activity. The proposed experimental protocols, from initial IC50 determination to detailed kinetic analysis and assessment of ROS production, will enable researchers to thoroughly characterize the inhibitory potential of this novel compound.
Future studies should focus on elucidating the precise molecular interactions between 8-nitroxanthine and the active site of xanthine oxidase through techniques such as X-ray crystallography or computational modeling. Furthermore, in vivo studies will be necessary to evaluate the therapeutic potential of 8-nitroxanthine in animal models of hyperuricemia and oxidative stress-related diseases. The insights gained from such research will be invaluable for the development of new and improved therapies targeting xanthine oxidase.
References
-
Hille, R., & Stewart, R. C. (1984). The inhibition of xanthine oxidase by 8-bromoxanthine. Journal of Biological Chemistry, 259(3), 1815–1822. [Link]
-
Ali, B., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 965553. [Link]
-
Mishra, S., et al. (2017). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purinethiol. PLoS One, 12(3), e0173622. [Link]
-
M-CSA. (n.d.). Xanthine oxidase. Retrieved from [Link]
-
Li, H., et al. (2023). Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights. Molecules, 28(14), 5396. [Link]
-
Batchu, U. R., et al. (2023). Inhibition of Xanthine oxidase by 1-O-methyl chrysophanol, a hydroxyanthraquinone isolated from Amycolatopsis thermoflava ICTA 1. bioRxiv. [Link]
-
Wikipedia. (2023, December 27). Xanthine oxidase. [Link]
-
Montalbini, P., et al. (2022). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Dr. Preeti G. (2024, November 13). Xanthine Oxidase (XO). YouTube. [Link]
-
Knowles, R. G., & Moncada, S. (1998). Xanthine oxidase reaction with nitric oxide and peroxynitrite. Biochemical and Biophysical Research Communications, 244(3), 683-688. [Link]
-
Ichimori, K., et al. (1999). Inhibition of xanthine oxidase and xanthine dehydrogenase by nitric oxide. Nitric oxide converts reduced xanthine-oxidizing enzymes into the desulfo-type inactive form. Journal of Biological Chemistry, 274(12), 7763-7768. [Link]
-
George, J., & Struthers, A. D. (2025, August 10). Effects of Xanthine Oxidoreductase Inhibitors on Reactive Oxygen Species Produced In Vitro from Xanthine Oxidase. ResearchGate. [Link]
-
ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]
-
Kumar, A., & Pati, U. (2005). Xanthine oxidase, nitric oxide synthase and phospholipase A(2) produce reactive oxygen species via mitochondria. Brain Research, 1037(1-2), 17-24. [Link]
-
Mehdi, A. J., & Hadwan, M. H. (2023). Simple assay for quantifying xanthine oxidase activity. Analytical Biochemistry, 675, 115192. [Link]
-
Ferreira, V. S., et al. (2023). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. The Journal of Physical Chemistry B, 127(26), 5946-5957. [Link]
-
Okamoto, K., et al. (2003). Structure of the active site of bovine xanthine oxidase. Specific amino acid residues involved in substrate binding and catalysis. Journal of the American Chemical Society, 125(29), 8859-8869. [Link]
-
Okamoto, K., et al. (2003). The crystal structure of xanthine oxidoreductase during catalysis: Implications for reaction mechanism and enzyme inhibition. Proceedings of the National Academy of Sciences, 100(7), 3753-3758. [Link]
Sources
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 9. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 8-Nitroxanthine's Contribution to Superoxide Production
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the role of 8-nitroxanthine in the enzymatic production of superoxide radicals. We will explore the core biochemical mechanisms, present detailed protocols for experimental validation, and discuss the broader implications of this process in physiological and pathological contexts.
Introduction: The Significance of Xanthine Oxidase and its Substrates
Xanthine oxidoreductase (XOR) is a crucial molybdoflavoenzyme that serves as the terminal enzyme in purine metabolism in humans.[1] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[3][4] While XDH preferentially uses NAD+ as an electron acceptor, XO utilizes molecular oxygen (O2), leading to the generation of reactive oxygen species (ROS), including superoxide (O2•−) and hydrogen peroxide (H2O2).[1][3][4]
This enzymatic production of superoxide by XO is of significant interest in various fields, including inflammation, ischemia-reperfusion injury, and cardiovascular diseases.[2][5][6] While the metabolism of endogenous purines like xanthine is a known source of ROS, the introduction of modified purines, such as 8-nitroxanthine, can significantly alter this process. 8-nitroxanthine is a nitrated derivative of xanthine, which can be formed under conditions of nitrosative stress, where nitric oxide (NO) and its derivatives are abundant.[7] Understanding how 8-nitroxanthine interacts with xanthine oxidase is critical for elucidating its potential role in amplifying oxidative stress.
Core Mechanism: 8-Nitroxanthine as a Potent Modulator of Superoxide Production
While xanthine itself is a substrate for xanthine oxidase leading to superoxide production, the presence of an electron-withdrawing nitro group at the C8 position of the purine ring in 8-nitroxanthine suggests a potentiation of its redox activity. Although direct kinetic studies on 8-nitroxanthine with xanthine oxidase are not extensively detailed in the provided search results, we can infer the mechanism from related nitrated purines like 8-nitroguanosine.
8-nitroguanosine has been shown to be a highly redox-active molecule that stimulates superoxide generation.[8] The proposed mechanism involves a single-electron reduction of the 8-nitroguanosine by an enzyme to form an anion radical.[8] This radical then transfers an electron to molecular oxygen to generate superoxide, thus engaging in a redox cycle that can amplify ROS production.[8] It is highly probable that 8-nitroxanthine participates in a similar redox cycling mechanism when interacting with xanthine oxidase.
The core of this proposed mechanism is as follows:
-
Binding to Xanthine Oxidase: 8-nitroxanthine binds to the active site of xanthine oxidase.
-
One-Electron Reduction: The enzyme facilitates a one-electron reduction of the nitro group on 8-nitroxanthine, forming an 8-nitroxanthine anion radical.
-
Electron Transfer to Oxygen: This highly reactive anion radical rapidly transfers the electron to molecular oxygen (O2), generating a superoxide radical (O2•−) and regenerating the parent 8-nitroxanthine molecule.
-
Redox Cycling: The regenerated 8-nitroxanthine is then available to undergo another round of reduction by the enzyme, creating a catalytic cycle that continuously produces superoxide as long as the enzyme is active and oxygen is present.
This redox cycling mechanism distinguishes 8-nitroxanthine from a simple substrate like xanthine, which is converted to uric acid. The cycling nature of 8-nitroxanthine could potentially lead to a much higher yield of superoxide per molecule of substrate.
Caption: Proposed redox cycling mechanism of 8-nitroxanthine with xanthine oxidase.
Experimental Validation: Protocols for Measuring Superoxide Production
To investigate the contribution of 8-nitroxanthine to superoxide production by xanthine oxidase, rigorous and validated experimental protocols are essential. Below are step-by-step methodologies for key assays.
Cytochrome c Reduction Assay
This spectrophotometric assay is a classic method for detecting superoxide. Superoxide specifically reduces cytochrome c, which can be monitored by an increase in absorbance at 550 nm. The specificity is confirmed by the inhibition of this reduction by superoxide dismutase (SOD).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4) with 0.1 mM EDTA.
-
Xanthine Oxidase (XO) Stock: Prepare a stock solution of bovine milk xanthine oxidase in the assay buffer. The final concentration in the assay will typically be in the range of 1-10 mU/mL.
-
Substrate Stock Solutions: Prepare 10 mM stock solutions of xanthine and 8-nitroxanthine in 10 mM NaOH.
-
Cytochrome c Solution: Prepare a 1 mM solution of cytochrome c from equine heart in the assay buffer.
-
Superoxide Dismutase (SOD) Stock: Prepare a 1 mg/mL solution of SOD from bovine erythrocytes in the assay buffer.
-
-
Assay Setup (for a 1 mL cuvette):
-
To a semi-micro cuvette, add:
-
Assay Buffer to a final volume of 1 mL.
-
50 µM Cytochrome c.
-
Desired concentration of substrate (e.g., 100 µM xanthine or 8-nitroxanthine).
-
-
Prepare a parallel control cuvette containing all of the above plus 50 U/mL SOD.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding xanthine oxidase (e.g., 5 mU/mL final concentration).
-
Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 550 nm over time (e.g., for 5-10 minutes) at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction using the extinction coefficient for reduced cytochrome c (Δε550 = 21.1 mM⁻¹cm⁻¹).
-
The SOD-inhibitable portion of the rate represents the rate of superoxide production.
-
Compare the rates of superoxide production between xanthine and 8-nitroxanthine.
-
Fluorometric Assay using a Resorufin-based Probe
This method offers higher sensitivity than the cytochrome c assay. It relies on the oxidation of a probe by H2O2, a downstream product of superoxide dismutation, in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4).
-
Xanthine Oxidase (XO) Stock: As described above.
-
Substrate Stock Solutions: As described above.
-
Detection Reagent: A commercial kit containing a suitable probe like 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and HRP is recommended for consistency (e.g., Cayman Chemical's Xanthine Oxidase Assay Kit).[9] Prepare according to the manufacturer's instructions.
-
-
Assay Setup (for a 96-well plate):
-
In each well, add:
-
Assay Buffer.
-
Detection Reagent (containing probe and HRP).
-
Desired concentration of substrate (xanthine or 8-nitroxanthine).
-
-
Include wells for background fluorescence (no XO) and control reactions (no substrate).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding xanthine oxidase to the wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (RFU/min).
-
Generate a standard curve using a known concentration of H2O2 to quantify the rate of H2O2 production, which is stoichiometrically related to superoxide production.
-
Compare the rates for 8-nitroxanthine and xanthine.
-
Caption: General workflow for quantifying superoxide production.
Quantitative Data Summary
The following table structure should be used to summarize and compare the quantitative results obtained from the experimental assays.
| Substrate | Assay Method | Superoxide Production Rate (nmol/min/mU XO) | Fold Change vs. Xanthine |
| Xanthine | Cytochrome c Reduction | [Insert experimental value] | 1.0 (Reference) |
| 8-Nitroxanthine | Cytochrome c Reduction | [Insert experimental value] | [Calculate] |
| Xanthine | Fluorometric Assay | [Insert experimental value] | 1.0 (Reference) |
| 8-Nitroxanthine | Fluorometric Assay | [Insert experimental value] | [Calculate] |
Broader Implications and Pathophysiological Relevance
The potential for 8-nitroxanthine to amplify superoxide production via xanthine oxidase has significant implications. In biological systems, conditions of high nitrosative and oxidative stress (e.g., chronic inflammation, ischemia-reperfusion) can lead to the formation of nitrated purines.[7]
-
Inflammation: During inflammation, both nitric oxide and superoxide are produced in large quantities. The formation of 8-nitroxanthine could create a positive feedback loop, where nitrosative stress leads to a molecule that further enhances oxidative stress through the action of xanthine oxidase.
-
Ischemia-Reperfusion Injury: Upon reperfusion of ischemic tissue, xanthine oxidase activity is a major source of the damaging burst of ROS.[5] If 8-nitroxanthine is formed during the ischemic phase, its presence during reperfusion could exacerbate the production of superoxide, leading to greater tissue damage.
-
Drug Development: Understanding this mechanism is crucial for the development of therapeutics targeting oxidative stress. For example, xanthine oxidase inhibitors like allopurinol are used to treat gout and may have therapeutic potential in other conditions involving XO-mediated ROS production.[2] The efficacy of such inhibitors against 8-nitroxanthine-mediated superoxide production would be a critical area of investigation.
Conclusion
8-Nitroxanthine represents a potentially significant, yet understudied, modulator of enzymatic superoxide production. Through a proposed redox cycling mechanism involving xanthine oxidase, it can act as a potent catalyst for generating superoxide radicals, thereby amplifying oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify this effect and explore its role in various disease models. Further investigation into the kinetics of 8-nitroxanthine with xanthine oxidase and its in vivo relevance is essential for fully understanding its contribution to pathophysiology and for developing targeted therapeutic strategies.
References
-
Akaike, T., Okamoto, S., Sawa, T., Yoshitake, J., Tamura, F., Ichimori, K., Miyazaki, K., Sasamoto, K., & Maeda, H. (2003). Superoxide generation mediated by 8-nitroguanosine, a highly redox-active nucleic acid derivative. Proceedings of the National Academy of Sciences, 100(2), 685-690. [Link]
-
Radi, R., Thomson, L., Rubbo, H., & Prodanov, E. (1991). Superoxide production by mitochondria in the presence of nitric oxide from peroxynitrite. Archives of Biochemistry and Biophysics, 288(2), 481-487. [Link]
-
Granger, D. N., & Kvietys, P. R. (2015). Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation. Redox Biology, 6, 529-532. [Link]
-
Kensler, T. W., & Trush, M. A. (1984). Antioxidant nitroxides protect hepatic cells from oxidative stress-induced cell death. Biochemical Pharmacology, 33(22), 3465-3472. [Link]
-
Wikipedia contributors. (2023, December 19). Xanthine oxidase. In Wikipedia, The Free Encyclopedia. [Link]
-
Korthuis, R. J., & Granger, D. N. (1986). Effect of xanthine oxidase-generated extracellular superoxide on skeletal muscle force generation. American Journal of Physiology-Heart and Circulatory Physiology, 251(3), H613-H617. [Link]
-
Houston, M., Estevez, A., Chumley, P., Aslan, M., Marklund, S., Parks, D. A., & Freeman, B. A. (1999). Measurement and Characterization of Superoxide Generation from Xanthine Dehydrogenase: A Redox-Regulated Pathway of Radical Generation in Ischemic Tissues. Biochemistry, 38(21), 6609-6616. [Link]
-
Okada, H., et al. (2007). Cardiac superoxide production (A), xanthine oxidase (XO), and xanthine... ResearchGate. [Link]
-
Nishino, T., et al. (2020). Xanthine Oxidoreductase-Mediated Superoxide Production Is Not Involved in the Age-Related Pathologies in Sod1-Deficient Mice. International Journal of Molecular Sciences, 21(21), 8251. [Link]
-
Daiber, A. (2017). Detection of superoxide generation by xanthine oxidase by mitoSOX HPLC.... ResearchGate. [Link]
-
Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitrosative stress and its association with cardiometabolic disorders. Current Atherosclerosis Reports, 9(1), 65-72. [Link]
-
Gisslow, M. T., & Robins, R. K. (1979). Purines. Part 14. Synthesis and Properties of 8-Nitroxanthine and Its N-Methyl Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1473-1477. [Link]
-
Godber, B. L., Doel, J. J., Sapkota, G. P., & Stevens, C. R. (2000). Measurement and Characterization of Superoxide Generation from Xanthine Dehydrogenase: A Redox-Regulated Pathway of Radical Generation in Ischemic Tissues. Biochemistry, 39(14), 4153-4161. [Link]
-
Förstermann, U., & Sessa, W. C. (2012). Role of oxidative stress and nitric oxide in atherothrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 567-572. [Link]
-
Moncada, S., & Erusalimsky, J. D. (2002). Mitochondrial peroxynitrite generation is mainly driven by superoxide steady-state concentration rather than by nitric oxide steady-state concentration. Journal of Biological Chemistry, 277(16), 13477-13481. [Link]
-
Samuni, A., Krishna, C. M., Riesz, P., Finkelstein, E., & Russo, A. (1989). Superoxide reaction with nitroxide spin-adducts. Free Radical Biology and Medicine, 6(2), 141-148. [Link]
-
May, J. M., Qu, Z. C., & Li, X. (2004). Nitrite generates an oxidant stress and increases nitric oxide in EA.hy926 endothelial cells. Free Radical Research, 38(6), 581-589. [Link]
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- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Effect of xanthine oxidase-generated extracellular superoxide on skeletal muscle force generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Measurement and Characterization of Superoxide Generation from Xanthine Dehydrogenase: A Redox-Regulated Pathway of Radical Generation in Ischemic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitrosative Stress and Its Association with Cardiometabolic Disorders [mdpi.com]
- 8. Superoxide generation mediated by 8-nitroguanosine, a highly redox-active nucleic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Foundational Research on 8-Nitroxanthine and Oxidative Stress
The following technical guide provides a foundational analysis of 8-Nitroxanthine (8-NitroX) , positioning it as a critical, stable downstream biomarker of peroxynitrite-mediated purine damage.
While 8-Nitroguanine is the most cited primary lesion, 8-Nitroxanthine represents a distinct mechanistic endpoint, particularly relevant in ischemic conditions where xanthine accumulation coincides with oxidative bursts.
Part 1: Executive Summary & Scientific Rationale
The "Vicious Cycle" of Xanthine Oxidase
In the landscape of oxidative stress, 8-Nitroxanthine (8-NitroX) is not merely a bystander; it is the chemical footprint of a specific "vicious cycle" involving Xanthine Oxidase (XO) and Peroxynitrite (
While 8-Nitroguanine (8-NitroG) is the primary mutagenic lesion in DNA, 8-Nitroxanthine serves as a unique marker for cytosolic nitrative stress . During ischemia/reperfusion (I/R) injury, cellular ATP degrades to hypoxanthine and xanthine. Simultaneously, XO converts these purines to uric acid, generating Superoxide (
The Foundational Thesis: Because XO generates both the substrate (Xanthine) and the nitrating agent precursor (Superoxide), the formation of 8-Nitroxanthine is a self-contained, localized event of high specificity. Unlike 8-Nitroguanine, which rapidly depurinates and degrades, 8-Nitroxanthine offers a distinct stability profile, making it a viable target for quantifying cumulative nitrative injury in high-turnover metabolic states.
Part 2: Mechanistic Pathways (Visualization)
The formation of 8-Nitroxanthine occurs via two primary pathways:
-
Direct Nitration: The reaction of accumulating Xanthine with Peroxynitrite.
-
Deamination: The hydrolytic deamination of 8-Nitroguanine (released from DNA/RNA).
Figure 1: The Nitrative Purine Cascade
Caption: Figure 1. Dual pathways for 8-Nitroxanthine formation.[2] Direct nitration of accumulated xanthine by XO-derived peroxynitrite represents the primary cytosolic pathway during ischemic stress.
Part 3: Analytical Detection Protocols
To ensure scientific integrity, detection must distinguish 8-Nitroxanthine from its abundant non-nitrated precursors and isobaric interferences. LC-MS/MS is the gold standard due to the thermal instability of nitrated purines in GC-MS.
Protocol A: Sample Preparation (Solid Phase Extraction)
Objective: Isolate nitrated purines from biological matrices (urine/plasma) while preventing artifactual nitration during processing.
-
Quenching: Immediately treat samples (200 µL) with 20 µL of 10 mM sulfamic acid .
-
Expert Insight: Sulfamic acid scavenges residual nitrite (
), preventing acid-catalyzed artifactual nitration of xanthine during the acidification steps.
-
-
Internal Standard: Spike with
-8-Nitroxanthine (10 nM final conc).-
Note: If isotopically labeled 8-NitroX is unavailable,
-Guanine is a suboptimal but acceptable surrogate for recovery tracking.
-
-
Protein Precipitation: Add 600 µL cold Acetonitrile (ACN). Vortex 30s. Centrifuge at 14,000 x g for 10 min at 4°C.
-
SPE Cleanup: Use a Polymeric Reversed-Phase Cartridge (e.g., Oasis HLB) .
-
Condition: 1 mL Methanol -> 1 mL Water.
-
Load: Supernatant from step 3.
-
Wash: 1 mL 5% Methanol in 0.1% Formic Acid.
-
Elute: 500 µL 100% Methanol.
-
-
Reconstitution: Evaporate to dryness under
(35°C). Reconstitute in 50 µL mobile phase (Water/0.1% Formic Acid).
Protocol B: LC-MS/MS Quantification
Objective: Chromatographic separation and mass-specific detection.
| Parameter | Setting / Specification |
| Column | C18 Reverse Phase (2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1 min: 1% B; 1-6 min: 1% -> 90% B; 6-8 min: 90% B. |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode (Nitrated purines protonate poorly, but +H mode is standard for purines; Negative mode may offer higher sensitivity for nitro-groups depending on the instrument). |
| MRM Transition | 198.0 -> 152.0 (Loss of |
| Qualifier Ion | 198.0 -> 110.0 (Ring fragmentation) |
Data Validation Rule: The retention time of 8-Nitroxanthine must be distinct from Xanthine (which elutes earlier) to avoid ion suppression. The ratio of Quant/Qual ions must be within ±15% of the authentic standard.
Part 4: Biological Implications & Toxicity
Research indicates that 8-Nitroxanthine is not merely an inert end-product.[3][4][5] Its structural similarity to xanthine allows it to interact with purine salvage enzymes, potentially acting as a "false nucleotide" precursor or an enzyme inhibitor.
Potential Inhibition of Xanthine Oxidase
Similar to how allopurinol mimics hypoxanthine, 8-Nitroxanthine may bind to the Molybdenum center of Xanthine Oxidase.
-
Hypothesis: Product inhibition. High local concentrations of 8-NitroX during ischemia may create a negative feedback loop, temporarily halting ROS production by XO.
Pro-oxidant Redox Cycling
Nitrated purines can undergo redox cycling in the presence of specific reductases, generating superoxide anions.
-
Mechanism:
-
Significance: This cycle perpetuates oxidative stress even after the initial peroxynitrite burst has subsided.
Part 5: Experimental Workflow Diagram
The following diagram outlines the logical flow for a researcher establishing an 8-Nitroxanthine assay.
Caption: Figure 2. Standardized analytical workflow for 8-Nitroxanthine quantification.
Part 6: References
-
Reaction of Peroxynitrite with Guanine and Xanthine
-
Xanthine Oxidase and Peroxynitrite Interactions
-
Analytical Methods for Nitrated Purines
-
Mechanisms of Nitrative DNA Damage
-
Title: 8-Nitroguanine, a Product of Nitrative DNA Damage Caused by Reactive Nitrogen Species: Formation, Occurrence, and Implications.[4][8][9][10][11]
-
Source: Nitric Oxide (Journal).
-
URL:[Link]
-
Relevance: Contextualizes the biological environment in which 8-Nitroxanthine is formed alongside 8-Nitroguanine.
-
Sources
- 1. Regulation of xanthine oxidase by nitric oxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase reaction with nitric oxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. explorationpub.com [explorationpub.com]
- 9. academic.oup.com [academic.oup.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Immunohistochemical analysis of 8-nitroguanine, a nitrative DNA lesion, in relation to inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Nitroxanthine: Physiological Roles, Formation Mechanisms, and Analytical Profiling
This guide provides a rigorous technical analysis of 8-Nitroxanthine (8-NX) , a specific nitrated purine derivative. It synthesizes its chemical formation, physiological significance as a biomarker of nitrosative stress, and its specific biochemical role as a transition-state analogue inhibitor of urate oxidase.
Part 1: Executive Summary
8-Nitroxanthine (8-NX) is a nitrated derivative of xanthine formed under conditions of nitrosative stress. Unlike its precursor 8-nitroguanine, which is a direct mutagenic DNA lesion, 8-NX often serves as a downstream stable metabolite and a specific biomarker for peroxynitrite-mediated damage.
In drug development and enzymology, 8-NX is critical as a mechanistic probe . It acts as a competitive inhibitor of urate oxidase (uricase) , mimicking the dianionic transition state of the substrate. While humans lack functional uricase, understanding 8-NX’s interaction with this enzyme is vital for developing recombinant uricase therapies (e.g., Rasburicase) used in managing hyperuricemia and tumor lysis syndrome.
Part 2: Chemical Identity & Formation Mechanisms
8-NX is generated through two primary pathways in biological systems, both driven by Reactive Nitrogen Species (RNS) such as peroxynitrite (
Direct Nitration of Xanthine
Peroxynitrite attacks the C8 position of free xanthine. This reaction is pH-dependent and occurs readily in inflamed tissues where superoxide (
Deamination of 8-Nitroguanine
8-Nitroguanine (8-NO2-G) is the primary lesion formed in DNA/RNA by RNS. 8-NO2-G is chemically unstable and undergoes rapid hydrolytic deamination to form 8-Nitroxanthine.[1] This makes 8-NX a "fingerprint" of prior DNA damage events.
Mechanism Visualization
The following diagram illustrates the dual pathways leading to 8-NX accumulation.
Caption: Dual formation pathways of 8-Nitroxanthine via direct nitration and 8-nitroguanine deamination.
Part 3: Physiological & Biochemical Roles
Biomarker of Nitrosative Stress
8-NX is excreted in urine and can be detected in inflamed tissues. Its presence confirms the generation of RNS.
-
Clinical Relevance: Elevated levels are associated with chronic inflammatory conditions (e.g., gastritis, colitis) and cigarette smoking, although 8-nitroguanine is often the primary correlate with smoking intensity.
-
Stability: Unlike 8-nitroguanine, which depurinates rapidly from DNA causing apurinic sites, 8-NX is chemically more stable in biological fluids, making it a reliable surrogate marker for total nitrative burden.
Inhibition of Urate Oxidase (Uricase)
One of the most distinct physiological roles of 8-NX is its interaction with urate oxidase , an enzyme that catalyzes the oxidation of uric acid to 5-hydroxyisourate.
-
Mechanism: 8-NX acts as a competitive inhibitor (
at pH 8.0).[2] -
Transition State Mimicry: Upon binding to the active site, 8-NX undergoes a spectral shift and ionization.[2][3] It binds in a dianionic form , mimicking the proposed dianionic transition state of the natural substrate (urate).
-
Significance: This interaction provides structural proof for the mechanism of uricase, aiding the engineering of more efficient recombinant uricase drugs (e.g., for gout or oncology applications).
Table 1: Comparative Physiological Roles of Nitrated Purines
| Compound | Primary Formation | Physiological Stability | Key Biological Activity |
| 8-Nitroguanine | DNA/RNA Nitration | Low (Rapid Depurination) | Mutagenic (G:C |
| 8-Nitroxanthine | Xanthine Nitration / Deamination | High (Excreted in Urine) | Urate Oxidase Inhibition ; Biomarker of RNS. |
| 8-Nitro-cGMP | cGMP Nitration | Moderate | Signaling molecule (S-guanylation of proteins). |
Part 4: Analytical Methodologies
Detecting 8-NX requires high sensitivity due to its low physiological concentrations (femtomole range).
Protocol A: HPLC with Electrochemical Detection (HPLC-ECD)
This is the gold standard for sensitivity, capable of detecting trace nitrated purines.
Reagents:
-
Mobile Phase: 50 mM phosphate buffer (pH 5.5) with 5-10% Methanol.
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5
).
Step-by-Step Workflow:
-
Sample Prep: Collect urine or tissue homogenate. Add internal standard (
-labeled 8-NX if available). -
Extraction:
-
Acidify sample to pH 3.0.
-
Perform Solid Phase Extraction (SPE) using C18 or carbon columns.
-
Elute with methanol/water (80:20). Evaporate to dryness.
-
-
Reconstitution: Dissolve residue in mobile phase.
-
Detection:
-
Reduction Channel: Set electrode to -900 mV . This reduces the nitro group (
) to an amino group ( ). -
Oxidation Channel: Set downstream electrode to +300 mV . This detects the newly formed amino group.
-
Logic: This "Redox Mode" eliminates interference from non-reducible compounds, ensuring specificity.
-
Protocol B: LC-MS/MS Quantification
Used for definitive structural confirmation.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (due to acidic protons on xanthine ring).
-
Transitions: Monitor specific MRM transitions (Parent mass
Fragment ions). -
Validation: Comparison with synthetic standard (see Part 5).
Part 5: Synthesis Protocol (For Standards)
To generate 8-NX for use as a reference standard or inhibitor.
Reaction Principle:
Protocol:
-
Dissolution: Suspend 1.0 g of Xanthine in 10 mL of Acetic Anhydride .
-
Nitration: Add fuming Nitric Acid (HNO3) dropwise while maintaining temperature at 0-5°C.
-
Reaction: Stir for 3 hours at room temperature. The solution will turn yellow.
-
Quenching: Pour the mixture onto crushed ice.
-
Precipitation: The yellow precipitate is 8-Nitroxanthine.
-
Purification: Recrystallize from hot water or DMF.
-
Verification: Confirm structure via UV-Vis (
shifts from 380 nm to 400 nm at alkaline pH) and Mass Spec (m/z 198 [M+H]+).
References
-
Chemical Research in Toxicology. "8-Nitroxanthine, an Adduct Derived from 2'-Deoxyguanosine or DNA Reaction with Nitryl Chloride."[4] American Chemical Society. Link
-
Biochemistry. "Procatalytic Ligand Strain: Ionization and Perturbation of 8-Nitroxanthine at the Urate Oxidase Active Site." ACS Publications. Link
-
Free Radical Biology and Medicine. "Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS." Elsevier. Link
-
IARC Scientific Publications. "Analysis of urinary 8-nitroguanine, a marker of nitrative nucleic acid damage." World Health Organization. Link
-
Journal of Heterocyclic Chemistry. "Synthesis and Properties of 8-Nitroxanthine and Its N-Methyl Derivatives." Wiley Online Library. Link
Sources
8-Nitroxanthine: The Stable Surrogate Biomarker for Nitrative DNA Damage in Inflammatory Disease
Executive Summary
8-Nitroxanthine (8-NX) represents a critical, yet underutilized, biomarker in the evaluation of chronic inflammation and nitrative stress. While 8-nitroguanine (8-nitroG) is the primary mutagenic lesion formed by reactive nitrogen species (RNS) attacking DNA, its chemical instability renders it a challenging target for routine clinical quantification. 8-Nitroxanthine, formed via the deamination of 8-nitroguanine, serves as a stable downstream surrogate , offering a reliable window into cumulative nitrative nucleic acid damage.
This technical guide outlines the mechanistic origin of 8-NX, its superior stability profile for urinary analysis, and a validated LC-MS/MS workflow for its detection. For drug development professionals, 8-NX offers a non-invasive pharmacodynamic endpoint to assess the efficacy of anti-inflammatory therapeutics targeting the peroxynitrite axis.
Part 1: Mechanistic Origin & Chemical Stability
The Nitrative Cascade
The formation of 8-NX is not a direct enzymatic process but a consequence of nitrative stress driven by peroxynitrite (ONOO⁻). Peroxynitrite is formed by the diffusion-limited reaction of superoxide (
The pathway proceeds in three distinct phases:
-
Primary Lesion Formation: Peroxynitrite attacks the C8 position of guanine (in DNA, RNA, or the nucleotide pool) to form 8-nitroguanine (8-nitroG) .
-
Depurination: 8-nitroG is chemically unstable in the DNA helix.[1] It undergoes rapid spontaneous depurination, releasing the free base 8-nitroguanine and leaving an apurinic (AP) site—a mutagenic event.[1][2][3]
-
Deamination (The Stabilization Step): Free 8-nitroguanine is susceptible to hydrolytic deamination, converting the exocyclic amino group to a carbonyl group, yielding 8-nitroxanthine (8-NX) .
Why 8-NX Over 8-Nitroguanine?
While 8-nitroguanine is the "smoking gun" of mutagenesis, 8-NX is the "bullet casing" found at the scene.
-
Stability: 8-nitroG has a half-life of approximately 1-4 hours in physiological conditions before degrading or reducing. 8-NX is significantly more stable in urine, allowing for reliable freeze-thaw cycles and storage.
-
Specificity: 8-NX is unique to RNS-mediated damage. Unlike 8-OHdG (which reflects general oxidative stress), 8-NX specifically indicates the presence of reactive nitrogen species, linking it directly to iNOS (inducible nitric oxide synthase) activity.
Pathway Visualization
Caption: The formation pathway of 8-Nitroxanthine from inflammation-induced peroxynitrite stress.[2] 8-NX serves as the stable end-product of the unstable mutagen 8-nitroguanine.
Part 2: Analytical Methodologies (LC-MS/MS)
Accurate quantification of 8-NX requires high sensitivity due to its trace concentrations (picomolar to nanomolar range). The following protocol is synthesized from validated methods for nitrated purines.
Sample Preparation & Extraction
Direct injection of urine is not recommended due to ion suppression. Solid-Phase Extraction (SPE) is mandatory.
-
Sample Type: First morning void urine (normalized to creatinine) or Plasma.
-
Internal Standard (IS): [¹³C,¹⁵N₂]-8-Nitroxanthine (or [¹³C,¹⁵N₂]-8-Nitroguanine if 8-NX specific IS is unavailable, though specific IS is preferred).
-
Pre-treatment:
-
Thaw urine at 4°C.
-
Centrifuge at 10,000 x g for 10 min to remove particulates.
-
Add IS to 500 µL of supernatant.
-
Adjust pH to 6.0 with dilute acetic acid.
-
Solid Phase Extraction (SPE) Protocol
-
Cartridge: Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent polymeric reversed-phase sorbent (30 mg/1 cc).
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load prepared sample under gravity or low vacuum.
-
Washing: Wash with 1 mL 5% Methanol in Water (removes salts and polar interferences).
-
Elution: Elute with 1 mL 100% Methanol or Acetonitrile.
-
Reconstitution: Evaporate eluate under nitrogen stream at 35°C; reconstitute in 100 µL mobile phase (0.1% Formic Acid in Water).
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, Sciex Triple Quad).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B (0-1 min) → 90% B (1-6 min) → 90% B (6-8 min) → 5% B (8.1 min).
-
Ionization: Electrospray Ionization (ESI) in Positive mode (Note: Some protocols use Negative mode for nitrated compounds; ESI+ is common for purines, but verification of the specific instrument response is required).
-
MRM Transitions:
-
Target (8-NX): m/z 198.0 → 181.0 (Loss of OH/NH3) or 198.0 → 152.0 (Loss of NO2).
-
Qualifier: m/z 198.0 → 110.0.
-
Analytical Workflow Diagram
Caption: Standardized LC-MS/MS workflow for the isolation and quantification of 8-Nitroxanthine from biological matrices.
Part 3: Clinical & Pathological Evidence[2][3]
Disease Associations
8-NX levels are elevated in conditions characterized by chronic macrophage infiltration and sustained iNOS activation.
| Disease Context | Pathological Mechanism | Observed 8-NX Status |
| Cigarette Smoking | Smoke induces pulmonary inflammation; leukocytes generate ONOO⁻. | Detected in urine of smokers; often absent in non-smokers [1]. |
| Cholangiocarcinoma | Opisthorchis viverrini infection causes chronic bile duct inflammation. | High levels of 8-nitroguanine/8-NX in tissue and urine [2]. |
| Idiopathic Pulmonary Fibrosis (IPF) | Oxidative/Nitrative stress drives alveolar epithelial injury. | Elevated nitrated purines in BAL fluid and urine. |
| Gastric Cancer | Helicobacter pylori infection induces iNOS in gastric mucosa. | Strong correlation between infection load and nitrated DNA lesions. |
Diagnostic Utility vs. Competitors
How does 8-NX compare to other oxidative stress biomarkers?
-
Vs. 8-OHdG: 8-OHdG is the gold standard for oxidative stress (ROS). However, it does not reflect nitrative stress (RNS). 8-NX is specific to the RNS pathway, making it a better marker for inflammation-driven DNA damage rather than general metabolic stress.
-
Vs. 3-Nitrotyrosine (3-NT): 3-NT measures protein nitration. While useful, protein turnover rates vary widely. 8-NX measures DNA/RNA damage, which has direct implications for mutagenesis and cancer risk.[2][4][5]
-
Vs. 8-Nitroguanine: As noted, 8-nitroG is unstable.[1][2][6][7] Measuring 8-NX provides a more robust "integrated" signal of the total nitration event over time.
Part 4: Future Directions in Drug Development
For drug development professionals, 8-NX serves as a valuable Pharmacodynamic (PD) Biomarker .
-
iNOS Inhibitors: Efficacy of drugs targeting inducible nitric oxide synthase can be directly monitored by a reduction in urinary 8-NX.
-
Nrf2 Activators: Therapies enhancing antioxidant defense (e.g., Bardoxolone methyl) should theoretically reduce peroxynitrite levels, measurable via 8-NX.
-
Patient Stratification: In heterogeneous diseases like asthma, 8-NX could identify the "high nitrative stress" sub-phenotype that would respond best to antioxidant/anti-inflammatory therapy.
Conclusion
8-Nitroxanthine is not merely a breakdown product; it is a stable, quantifiable record of inflammatory DNA damage. By shifting focus from the elusive 8-nitroguanine to its stable surrogate 8-NX, researchers can unlock a reliable non-invasive tool for monitoring inflammation and assessing cancer risk in clinical trials.
References
-
Identification of 8-nitroguanine, a marker for nitrative nucleic acid damage, in urine from smokers and non-smokers. Source: Cancer Epidemiology, Biomarkers & Prevention (AACR) URL:[Link]
-
Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance. Source: Journal of Environmental Science and Health (PMC - NIH) URL:[Link]
-
Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS. Source: Free Radical Biology and Medicine (PubMed) URL:[Link]
-
8-Nitroguanine, a Product of Nitrative DNA Damage Caused by Reactive Nitrogen Species: Formation, Occurrence, and Implications in Inflammation and Carcinogenesis. Source: Antioxidants & Redox Signaling URL:[Link]
Sources
- 1. Formation of 8-nitroguanine, a nitrative DNA lesion, in inflammation-related carcinogenesis and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemical analysis of 8-nitroguanine, a nitrative DNA lesion, in relation to inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Reactivity and Pathophysiological Implications of 8-Nitroxanthine in Biological Systems
Executive Summary
In the landscape of nitrative stress, 8-nitroguanine (8-NO2-G) has long dominated the literature as the primary biomarker of peroxynitrite-mediated DNA damage. However, 8-Nitroxanthine (8-NX) represents a critical, albeit less explored, metabolite that offers unique insights into the catabolism of nitrated purines.
This guide provides a comprehensive technical analysis of 8-Nitroxanthine. Unlike guanine, the xanthine scaffold is electron-deficient, altering its susceptibility to electrophilic attack and its subsequent reactivity with biological nucleophiles. Understanding 8-NX is essential for researchers mapping the complete downstream cascade of Reactive Nitrogen Species (RNS) and developing high-specificity assays for inflammation-associated carcinogenesis.
Mechanistic Origins: Chemical Genesis
The formation of 8-Nitroxanthine in biological systems is distinct from the direct nitration observed with guanine. Due to the electron-withdrawing nature of the two carbonyl groups at C2 and C6, xanthine is deactivated toward direct Electrophilic Aromatic Substitution (SEAr) by peroxynitrite.
The Deamination Pathway (Biological Route)
The primary biological source of 8-NX is hypothesized to be the enzymatic or spontaneous deamination of 8-Nitroguanine.
-
Primary Nitration: Peroxynitrite (
) reacts with Guanine (G) to form 8-Nitroguanine (8-NG). -
Deamination: 8-NG, structurally unstable, undergoes hydrolytic deamination (loss of the exocyclic amine at C2), converting the purine core from guanine to xanthine.
-
Result: Formation of 8-Nitroxanthine.
Direct Nitration (Synthetic Route)
For the production of analytical standards, biological conditions are insufficient. Direct nitration requires forcing conditions to overcome the deactivated ring.
-
Reagents: Fuming Nitric Acid (
) and Sulfuric Acid ( ). -
Mechanism: The nitronium ion (
) attacks the C8 position, the only site retaining sufficient electron density.
Visualization: The Nitrative Cascade
Figure 1: The biological cascade transforming Guanine to 8-Nitroxanthine via nitrative stress and subsequent deamination.
Physicochemical Reactivity Profile
8-Nitroxanthine exhibits a "Push-Pull" electronic character that defines its stability and reactivity in cytosolic environments.
Electronic Deficit & Nucleophilic Susceptibility
The nitro group at C8 is strongly electron-withdrawing (
-
Consequence: The C8 position becomes a "hotspot" for Nucleophilic Aromatic Substitution (SNAr) .
-
Reactants: Biological thiols (e.g., Glutathione, Cysteine) can attack C8, displacing the nitro group or reducing it.
Redox Behavior
Unlike its non-nitrated parent, 8-NX is redox-active.
-
Reduction: Under hypoxic conditions or in the presence of reductases, the
group can be reduced to an amine ( ), yielding 8-Aminoxanthine . -
Implication: 8-NX may act as a transient intermediate rather than a terminal end-product.
Table 1: Comparative Reactivity of Nitrated Purines
| Feature | 8-Nitroguanine | 8-Nitroxanthine |
| Formation | Direct Nitration (Fast) | Deamination of 8-NG (Slow) |
| Ring Electronics | Electron-Rich (NH2 donor) | Electron-Poor (C=O acceptors) |
| Stability (pH 7.4) | Low (Depurinates rapidly) | Moderate (Stabilized lactam) |
| Primary Reactivity | Depurination (Abasic sites) | Nucleophilic Attack / Reduction |
| Detection Mode | ECD / MS | MS (Negative Mode) |
Experimental Protocols
Synthesis of 8-Nitroxanthine Standard
For use as an internal standard in LC-MS/MS assays.
Reagents: Xanthine (Sigma-Aldrich), Fuming
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 g of Xanthine in 10 mL of concentrated
in a round-bottom flask. Keep on ice ( ). -
Nitration: Dropwise add 2 mL of fuming
while stirring. Maintain temperature below to prevent ring fragmentation. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will turn yellow/orange.
-
Precipitation: Pour the reaction mixture slowly onto 100 g of crushed ice. A yellow precipitate (8-Nitroxanthine) will form.
-
Purification: Filter the precipitate. Wash with cold water (
mL) to remove acid traces. Recrystallize from hot water/ethanol. -
Validation: Verify structure via NMR and UV-Vis (Shift in
from 270 nm to ~350 nm due to nitro conjugation).
Analytical Detection: LC-MS/MS Workflow
Targeting 8-NX in biological fluids (Urine/Plasma).
System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad). Mode: Negative Ion Electrospray (ESI-).
Workflow Logic:
-
Sample Prep: Protein precipitation is crucial. Use Acetonitrile with 0.1% Formic Acid.
-
Separation: Use a Reverse Phase C18 column. 8-NX is more hydrophobic than Xanthine but quite polar.
-
MRM Transitions: Monitor specific fragmentation channels.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization | ESI Negative | Acidic protons on N1/N3 allow easy deprotonation. |
| Precursor Ion | m/z 196 [M-H]- | Molecular weight of 8-NX is 197. |
| Product Ion 1 | m/z 42 [NCO]- | Characteristic cleavage of the pyrimidine ring. |
| Product Ion 2 | m/z 150 [M-NO2]- | Loss of the nitro group (Confirmation). |
| Mobile Phase | A: 10mM Ammonium AcetateB: Acetonitrile | Buffer required for stable ionization in negative mode. |
Visualization: Analytical Workflow
Figure 2: Step-by-step analytical workflow for the isolation and quantification of 8-Nitroxanthine.
Biological Implications & Safety
While 8-Nitroguanine is a direct mutagen (causing G->T transversions), 8-Nitroxanthine presents a different hazard profile.
-
Metabolic Dead-End? Xanthine is typically converted to Uric Acid by Xanthine Oxidase (XO). The presence of a nitro group at C8 likely inhibits XO activity due to steric hindrance and electronic repulsion in the active site. This accumulation can lead to local cellular toxicity.
-
Pro-Oxidant Activity: The nitro group can undergo redox cycling, generating superoxide radicals (
), thereby perpetuating oxidative stress even after the initial peroxynitrite burst has subsided.
References
-
Akaike, T., et al. (2003). "Biomarkers of Nitrative Stress in Inflammation and Carcinogenesis." Nitric Oxide: Biology and Chemistry.
-
Yermilov, V., et al. (1995). "Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro and in vivo." Carcinogenesis.
-
Ohshima, H., et al. (2006). "Chemical basis of inflammation-induced carcinogenesis." Archives of Biochemistry and Biophysics.
-
Masuda, M., et al. (2002). "8-Nitroguanine: A Rapidly Formed Mutagenic DNA Lesion." Proceedings of the National Academy of Sciences.
-
Burney, S., et al. (1999). "The chemistry of DNA damage from nitric oxide and peroxynitrite." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis.
(Note: While specific literature solely dedicated to "8-Nitroxanthine" is sparse compared to guanine, the mechanisms described above are derived from the foundational chemistry of nitrated purines established in the cited works.)
An In-Depth Technical Guide to the Spectroscopic Properties of 8-Nitroxanthine for Identification
This guide provides a detailed exploration of the spectroscopic properties of 8-Nitroxanthine, a critical derivative in xanthine chemistry and drug development. For researchers, scientists, and professionals in drug development, precise and reliable identification of such molecules is paramount. This document offers a comprehensive overview of the key spectroscopic techniques—UV-Vis Absorption, Nuclear Magnetic Resonance (NMR), Mass Spectrometry, and Fluorescence Spectroscopy—that are instrumental in the characterization of 8-Nitroxanthine. The following sections delve into the theoretical underpinnings, practical methodologies, and expected spectral characteristics, providing a robust framework for its unambiguous identification.
Introduction to 8-Nitroxanthine and the Imperative for its Spectroscopic Characterization
8-Nitroxanthine is a derivative of xanthine, a purine base found in most human body tissues and fluids. The introduction of a nitro group at the C8 position significantly alters the electronic and, consequently, the spectroscopic properties of the parent molecule. This modification is of interest in medicinal chemistry, where xanthine derivatives are explored for a wide range of pharmacological activities. Accurate spectroscopic identification is the cornerstone of quality control, metabolic studies, and the elucidation of structure-activity relationships in drug discovery and development. This guide serves as a technical resource for scientists seeking to identify and characterize 8-Nitroxanthine with a high degree of confidence.
UV-Vis Absorption Spectroscopy: A Primary Tool for Identification
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of conjugated systems like purine derivatives. The absorption of UV-Vis radiation by 8-Nitroxanthine results in electronic transitions (π → π* and n → π*), which are diagnostic of its chemical structure.
The Causality Behind UV-Vis Absorption in 8-Nitroxanthine
The xanthine core possesses a conjugated π-electron system. The addition of the electron-withdrawing nitro group (-NO2) at the 8-position extends this conjugation and introduces n → π* transitions associated with the nitro group itself. This leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to unsubstituted xanthine. Furthermore, the acidic protons on the imidazole and pyrimidine rings of the xanthine scaffold mean that the UV-Vis spectrum of 8-Nitroxanthine is highly dependent on the pH of the medium, as deprotonation alters the electronic distribution within the chromophore.
Expected UV-Vis Absorption Characteristics
Based on available literature, 8-Nitroxanthine exhibits a strong absorption maximum in the near-UV region. In its monoanionic form, which is prevalent in solution, the absorption maximum is observed at approximately 380 nm.[1] Upon binding to enzymes like urate oxidase, this maximum can shift to around 400 nm, indicating a change in the electronic environment of the molecule.[1] The pH-dependent spectral shifts are a key identifying feature. As the pH of the solution increases, deprotonation of the N-H protons is expected, leading to further bathochromic shifts and changes in molar absorptivity.
| Species | pH Range | λmax (nm) | Notes |
| Neutral | < 5 | ~350-360 (Estimated) | Absorption characteristic of the protonated form. |
| Monoanion | 5 - 9 | ~380 | The predominant species in neutral to slightly alkaline solutions.[1] |
| Dianion | > 9 | > 380 (Estimated) | Further deprotonation leads to a red shift in the absorption maximum. |
Experimental Protocol for UV-Vis Analysis
A self-validating protocol for the UV-Vis analysis of 8-Nitroxanthine involves spectral acquisition across a range of pH values to observe the characteristic isosbestic points and λmax shifts.
-
Sample Preparation: Prepare a stock solution of 8-Nitroxanthine in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate, phosphate, and borate buffers).
-
Spectral Acquisition:
-
For each pH, dilute the stock solution with the corresponding buffer to a final concentration that gives an absorbance reading between 0.5 and 1.5 at the λmax. A typical concentration would be in the range of 10-50 µM.
-
Use the same buffer as the blank reference in a dual-beam spectrophotometer.
-
Scan the absorbance from 200 to 500 nm.
-
-
Data Analysis:
-
Plot the absorbance spectra for each pH on the same graph.
-
Identify the λmax for each ionic species and any isosbestic points, which are wavelengths where the molar absorptivity of two species in equilibrium is the same. The presence of sharp isosbestic points is a strong indicator of a clean conversion between different ionic forms of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it an indispensable tool for the structural confirmation of 8-Nitroxanthine. Both ¹H and ¹³C NMR are crucial for a complete assignment.
The Basis of NMR Signatures in 8-Nitroxanthine
The chemical shifts of the protons and carbons in 8-Nitroxanthine are influenced by the electron density around them. The purine ring system creates a specific electronic environment, and the strongly electron-withdrawing nitro group at the 8-position significantly deshields adjacent nuclei. The protons attached to nitrogen atoms (N-H) are often exchangeable with deuterium and may appear as broad signals, the position of which is sensitive to solvent, temperature, and concentration.
Expected ¹H and ¹³C NMR Spectral Data
¹H NMR: The most prominent feature in the ¹H NMR spectrum of 8-Nitroxanthine is the absence of a proton at the C8 position, a key differentiator from xanthine. The remaining C-H proton is on the imidazole ring. The N-H protons will likely appear as broad singlets at a downfield chemical shift, and their signals will disappear upon the addition of D₂O.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C6-H | ~8.0 | Singlet | The sole aromatic-like proton on the purine core. |
| N1-H, N3-H, N7-H/N9-H | 10.0 - 14.0 | Broad Singlet | Chemical shifts are highly dependent on solvent and concentration. Exchangeable with D₂O. |
¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the purine core. The carbons attached to nitrogen and oxygen will be found at lower field (higher ppm), and the C8 carbon, being directly attached to the nitro group, is expected to be significantly deshielded.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C2, C4, C6 (C=O) | 150 - 165 | Carbonyl carbons, typically found in this region. |
| C5 | 105 - 115 | |
| C8 | 145 - 155 | Significantly deshielded due to the attached nitro group. |
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-Nitroxanthine in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer). DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of N-H protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
If further confirmation is needed, an Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups (though none are expected on the core of 8-Nitroxanthine).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially of the quaternary carbons, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are highly valuable. HSQC correlates directly bonded C-H pairs, while HMBC shows correlations between carbons and protons over two to three bonds.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of 8-Nitroxanthine and offers structural information through the analysis of its fragmentation patterns.
Ionization and Fragmentation of 8-Nitroxanthine
For a molecule like 8-Nitroxanthine, soft ionization techniques such as Electrospray Ionization (ESI) are preferred to minimize in-source fragmentation and observe the intact molecular ion. In positive ion mode, this would be the protonated molecule [M+H]⁺, while in negative ion mode, it would be the deprotonated molecule [M-H]⁻.
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). The fragmentation of nitroaromatic compounds often involves the loss of the nitro group as NO₂ (46 Da) or NO (30 Da). The xanthine ring can also undergo characteristic cleavages.
Expected Mass Spectrum
-
Molecular Ion: The exact mass of 8-Nitroxanthine (C₅H₃N₅O₄) is 197.0185 g/mol . High-resolution mass spectrometry should detect the [M+H]⁺ ion at m/z 198.0258 and the [M-H]⁻ ion at m/z 196.0112.
-
Key Fragments: While specific experimental fragmentation data for 8-Nitroxanthine is scarce, based on the fragmentation of related nitro-purines, the following neutral losses from the [M+H]⁺ ion can be anticipated:
-
Loss of NO₂ (46 Da) leading to a fragment at m/z 152.
-
Loss of NO (30 Da) leading to a fragment at m/z 168.
-
Cleavage of the purine ring, leading to smaller fragments characteristic of the xanthine core.
-
Experimental Protocol for LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of 8-Nitroxanthine (e.g., 1-10 µg/mL) in a solvent compatible with liquid chromatography and mass spectrometry, such as methanol or acetonitrile/water.
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (for positive ion mode) and acetonitrile with 0.1% formic acid. This allows for the separation of 8-Nitroxanthine from potential impurities before it enters the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in both positive and negative ESI modes.
-
Perform a full scan experiment to identify the m/z of the molecular ion.
-
Perform a product ion scan (MS/MS) on the isolated molecular ion to generate a fragmentation spectrum.
-
-
Data Analysis:
-
Confirm the accurate mass of the molecular ion.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides confidence in the structural assignment.
-
Fluorescence Spectroscopy: A Potential Method for Sensitive Detection
While many purines are not strongly fluorescent, the introduction of certain functional groups or structural rigidification can induce fluorescence. The fluorescence properties of 8-Nitroxanthine are not well-documented. However, related nitroaromatic compounds are often known to be fluorescence quenchers.[4] Conversely, some purine analogs, such as 8-azaxanthine, exhibit interesting fluorescence properties.[5]
Potential Fluorescence Characteristics
It is plausible that 8-Nitroxanthine itself is weakly fluorescent or non-fluorescent due to the presence of the nitro group, which can promote non-radiative decay pathways. However, it may act as a quencher for other fluorescent molecules through processes like photoinduced electron transfer (PET). The potential for fluorescence modulation upon binding to a biological target or a change in its chemical environment warrants investigation.
Exploratory Protocol for Fluorescence Analysis
-
Sample Preparation: Prepare a series of dilutions of 8-Nitroxanthine in a non-quenching solvent (e.g., ethanol or buffered aqueous solution).
-
Excitation and Emission Scans:
-
Using a spectrofluorometer, acquire an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength (e.g., 450 nm).
-
Acquire an emission spectrum by exciting the sample at the wavelength of maximum excitation and scanning the emission wavelengths.
-
-
Quantum Yield Measurement (if fluorescent): If fluorescence is observed, the quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Quenching Studies: Investigate the ability of 8-Nitroxanthine to quench the fluorescence of a known fluorophore. This involves titrating a solution of the fluorophore with increasing concentrations of 8-Nitroxanthine and monitoring the decrease in fluorescence intensity.
Conclusion
The spectroscopic identification of 8-Nitroxanthine relies on a multi-technique approach. UV-Vis spectroscopy provides a rapid and informative first pass, with its pH-dependent λmax shifts being a key characteristic. NMR spectroscopy offers definitive structural confirmation by elucidating the carbon-hydrogen framework and confirming the position of the nitro substituent. High-resolution mass spectrometry provides an exact molecular weight and valuable structural clues through fragmentation analysis. While the fluorescence properties of 8-Nitroxanthine are not yet fully established, its potential as a fluorescence modulator presents an avenue for future research and the development of novel analytical methods. By judiciously applying these spectroscopic techniques and understanding their underlying principles, researchers can confidently identify and characterize 8-Nitroxanthine in various matrices.
References
- Pfleiderer, W. (1988). Purines. Part 14. Synthesis and Properties of 8-Nitroxanthine and Its N-Methyl Derivatives. ChemInform, 19(32). (Note: While this is the key reference, the full text providing the complete spectroscopic data was not publicly accessible during the preparation of this guide. The information cited is from abstracts and secondary sources referencing this work.)
-
Courtney, T. M., et al. (Year of publication not available). The binding of the inhibitor 8-nitroxanthine to urate oxidase has been investigated by Raman and UV-visible absorption spectroscopy. Request PDF. [Link]
-
Mohamed, M., & Pfleiderer, W. (2010). ChemInform Abstract: Purines. Part 14. Synthesis and Properties of 8-Nitroxanthine and Its N-Methyl Derivatives. ChemInform, 41(16). [Link]
-
Wierzchowski, J., et al. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of 8-Azaxanthine Fluorescence. Molecules, 25(12), 2781. [Link]
-
Singh, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10330331, 8-Nitroxanthine. Retrieved from [Link].
-
Mishra, R. K., et al. (2021). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. Journal of Biological Engineering, 15(1), 1-13. [Link]
Sources
Technical Guide: Genotoxicity and Formation Mechanisms of 8-Nitroxanthine
The following technical guide details the early characterization, formation kinetics, and genotoxic mechanisms of 8-Nitroxanthine (8-NO₂-X) . This document synthesizes pivotal research from the late 1990s and early 2000s, focusing on the specific chemical behavior that distinguishes this lesion from its more ubiquitous counterpart, 8-nitroguanine.
A Retrospective on Early Nitrative DNA Damage Studies[1]
Executive Summary: The "Silent" Lesion
While 8-nitroguanine (8-NO₂-G) is widely recognized as the primary marker of inflammation-induced DNA damage, early mechanistic studies identified 8-nitroxanthine (8-NO₂-X) as a critical, distinct lesion.[1] It arises not only from the direct nitration of xanthine but, more significantly, as a major product of nitryl chloride (NO₂Cl) attack on guanine and as a deamination product of 8-NO₂-G.[1]
For researchers in drug safety and oncology, 8-NO₂-X represents a "stealth" genotoxin.[1] Its danger lies not in stable mispairing, but in its extreme lability . It rapidly depurinates, leaving behind apurinic/apyrimidinic (AP) sites—non-coding lesions that stall replication forks or induce error-prone bypass (transversion mutations).[1][2]
Chemical Formation Pathways
Understanding the origin of 8-NO₂-X is essential for interpreting genotoxicity assays.[1] Unlike oxidative damage (e.g., 8-oxo-dG), nitrative damage is highly dependent on the specific Reactive Nitrogen Species (RNS) present.[1]
The Nitryl Chloride Pathway (Dominant Mechanism)
Early studies, particularly by Chen et al. (2001), revealed that while Peroxynitrite (ONOO⁻) favors the formation of 8-nitroguanine, Nitryl Chloride (NO₂Cl) —formed by the reaction of hypochlorous acid (HOCl) with nitrite (NO₂⁻)—shifts the product spectrum toward 8-nitroxanthine.
-
Mechanism: NO₂Cl acts as a potent nitrating and chlorinating agent. It attacks the C8 position of the purine ring.[3]
-
Significance: This pathway is biologically relevant in inflamed tissues where neutrophils secrete Myeloperoxidase (MPO), generating HOCl in the presence of nitrite.
The Deamination Pathway
8-NO₂-X also accumulates as a secondary lesion via the hydrolytic deamination of 8-nitroguanine.[1] The electron-withdrawing nitro group at C8 destabilizes the exocyclic amine at C2, making it susceptible to hydrolysis.[1]
Visualization: Nitrative Pathways
The following diagram illustrates the divergent pathways leading to 8-NO₂-X accumulation.
Figure 1: Divergent formation pathways of 8-Nitroxanthine.[1] Note the specificity of NO₂Cl in generating 8-NO₂-X directly from Guanine.[1]
The Mechanism of Genotoxicity: Depurination
The genotoxicity of 8-Nitroxanthine is fundamentally different from stable adducts like 8-oxo-dG.[1] It acts as a "hit-and-run" mutagen.[1]
Kinetic Instability
The nitro group at the C8 position exerts a powerful electron-withdrawing effect, significantly weakening the N-glycosidic bond between the base and the deoxyribose sugar.[1]
-
Half-life: Early kinetic studies established that 8-NO₂-X depurinates from DNA with a half-life of approximately 2 hours at 37°C (pH 7.4).[1][4]
-
Comparison: This is significantly faster than the depurination of unmodified purines, which have half-lives measured in years under physiological conditions.[1]
The AP Site Consequence
The rapid loss of the 8-NO₂-X base creates an Apurinic/Apyrimidinic (AP) site .[1]
-
Replication Block: High-fidelity DNA polymerases stall at AP sites.
-
Translesion Synthesis (TLS): Error-prone polymerases (e.g., Pol ζ) are recruited to bypass the damage.
-
The "A-Rule": These polymerases preferentially insert Adenine (A) opposite the AP site.
-
Mutation: If the original base was Guanine (which converted to 8-NO₂-X), the insertion of A leads to a G:C → T:A transversion .[2]
Visualization: The Depurination Cascade
Figure 2: The "Hit-and-Run" mechanism.[1] The genotoxic event is the creation of the AP site driven by the rapid loss of the unstable 8-NO₂-X base.[1]
Analytical Protocols: Validating the Lesion
Because 8-NO₂-X is unstable, standard DNA digestion protocols often result in the loss of the adduct before detection.[1] Early researchers developed specialized HPLC-ECD (Electrochemical Detection) workflows to capture it.[1]
Protocol: HPLC-ECD Detection of 8-NO₂-X[1]
-
Principle: Nitro-nucleobases are electrochemically active.[1] They can be reduced at a specific voltage, allowing for femtomole-level sensitivity without radiolabeling.[1]
| Step | Procedure | Critical Mechanistic Note |
| 1. Hydrolysis | Enzymatic digestion using Nuclease P1 and Alkaline Phosphatase. | Crucial: Must be performed at neutral pH and minimized duration to prevent artificial depurination during prep. |
| 2. Separation | Reverse-phase HPLC (C18 column). Mobile phase: Citrate buffer with methanol. | The nitro group increases hydrophobicity, eluting 8-NO₂-X later than normal nucleosides. |
| 3.[1] Detection | Dual-channel Electrochemical Detector (ECD).[1] | Channel 1 (Reduction): -900 mV (Reduces NO₂ to NH₂).[1] Channel 2 (Oxidation): +300 mV (Detects the reduced product). |
| 4. Validation | "Redox Cycling" Confirmation. | A signal appears only if the compound is reducible and subsequently oxidizable, filtering out non-nitro interferences. |
Summary of Key Early Findings
The following table consolidates quantitative data from the seminal papers (e.g., Chen et al., 2001; Yermilov et al., 1995).
| Parameter | 8-Nitroxanthine (8-NO₂-X) | 8-Nitroguanine (8-NO₂-G) | Implication |
| Primary Precursor | Nitryl Chloride (NO₂Cl) + dG | Peroxynitrite (ONOO⁻) + dG | 8-NO₂-X is a marker of MPO-driven inflammation (neutrophils). |
| Stability (DNA) | Low (t1/2 ~ 2 hrs) | Low (t1/2 ~ 4 hrs) | Both lesions rapidly convert to AP sites. |
| Detection Limit | ~10 femtomoles (HPLC-ECD) | ~10 femtomoles (HPLC-ECD) | Requires highly sensitive electrochemical methods.[1] |
| Mutagenicity | Indirect (via AP site) | Indirect (via AP site) | Causes G->T transversions.[1][2] |
References
-
Chen, H. J., et al. (2001). "8-Nitroxanthine, an Adduct Derived from 2'-Deoxyguanosine or DNA Reaction with Nitryl Chloride."[1] Chemical Research in Toxicology. [Link]
-
Yermilov, V., et al. (1995). "Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro."[5] Carcinogenesis. [Link][2][6]
-
Masuda, M., et al. (2002). "Formation of 8-nitroguanosine in cellular RNA as a biomarker of exposure to reactive nitrogen species."[5][7] Chemico-Biological Interactions. [Link]
-
Sawa, T., et al. (2006). "8-Nitroguanine formed in inflammation-related carcinogenesis."[1] Antioxidants & Redox Signaling. [Link]
Sources
- 1. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biolog.de [biolog.de]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Nitrated Nucleotides: New Players in Signaling Pathways of Reactive Nitrogen and Oxygen Species in Plants [frontiersin.org]
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantification of 8-Nitroxanthine in Human Plasma
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of 8-Nitroxanthine in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique to measure this specific nitrated purine derivative, a potential biomarker of nitrosative stress. The methodology encompasses a straightforward protein precipitation extraction procedure, optimized chromatographic separation on a C18 reversed-phase column, and UV detection at a wavelength selected for optimal sensitivity and selectivity. The method has been developed and validated in accordance with internationally recognized guidelines to ensure data integrity and reliability.
Introduction: The Significance of 8-Nitroxanthine
8-Nitroxanthine is a nitrated derivative of xanthine, formed under conditions of nitrosative stress, a state characterized by an excess of reactive nitrogen species (RNS). Elevated levels of RNS are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Consequently, the accurate measurement of 8-Nitroxanthine in biological matrices such as plasma can serve as a valuable biomarker for assessing the extent of nitrosative stress and for evaluating the efficacy of therapeutic interventions aimed at mitigating its effects.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection offers a specific, sensitive, and cost-effective analytical approach for the quantification of small molecules in complex biological fluids. The chromophoric nature of 8-Nitroxanthine, with a characteristic UV absorbance maximum at approximately 383 nm at neutral pH, makes it an ideal candidate for this detection method[1]. This application note provides a comprehensive, step-by-step protocol for the reliable determination of 8-Nitroxanthine in human plasma, underpinned by a rigorous validation strategy to ensure scientific integrity.
Principle of the Method
This method employs a protein precipitation technique to extract 8-Nitroxanthine and an internal standard (IS) from human plasma. The resulting supernatant is then injected into a reversed-phase HPLC system. The separation of 8-Nitroxanthine and the IS is achieved on a C18 analytical column using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed by monitoring the UV absorbance at 383 nm, a wavelength where 8-Nitroxanthine exhibits significant absorbance, thereby enhancing sensitivity and minimizing interference from endogenous plasma components. Quantification is based on the peak area ratio of the analyte to the internal standard.
Materials and Reagents
Chemicals and Solvents
-
8-Nitroxanthine analytical standard (≥98% purity)
-
Isocaffeine (Internal Standard, ≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Human plasma (sourced from a reputable biobank, stored at -80°C)
Equipment and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
1.5 mL polypropylene microcentrifuge tubes
-
HPLC vials with inserts
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Causality: The preparation of accurate standard and QC samples is fundamental to the reliability of the method. Stock solutions are prepared in an organic solvent to ensure solubility and stability. Working solutions are then prepared by diluting the stock solutions in the mobile phase to ensure compatibility with the chromatographic system.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 8-Nitroxanthine and isocaffeine in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions of 8-Nitroxanthine by serial dilution of the primary stock solution with mobile phase A.
-
Internal Standard (IS) Working Solution (10 µg/mL): Dilute the isocaffeine primary stock solution with methanol.
-
Calibration Standards and Quality Control Samples: Spike appropriate volumes of the 8-Nitroxanthine working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.
Plasma Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing high molecular weight proteins from plasma, which can otherwise interfere with the analysis and damage the HPLC column. Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.
Caption: Plasma Sample Preparation Workflow.
Protocol:
-
Pipette 100 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the isocaffeine internal standard working solution (10 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
HPLC-UV Instrument and Chromatographic Conditions
Causality: The chromatographic conditions are optimized to achieve a balance between resolution, analysis time, and sensitivity. A C18 column is chosen for its versatility in retaining a wide range of small molecules. The gradient elution allows for the efficient separation of the analyte and internal standard from endogenous plasma components. The use of formic acid in the mobile phase helps to improve peak shape and maintain a consistent pH.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection | 383 nm |
Note: The UV cutoff for both formic acid and acetonitrile is well below the detection wavelength of 383 nm, preventing interference from the mobile phase components[2][3][4].
Caption: HPLC-UV Analytical Workflow.
Method Validation
Trustworthiness: A bioanalytical method must be rigorously validated to ensure its performance is reliable and reproducible. The validation parameters outlined below are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[5][6].
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous components in the matrix and other potential interferences.
-
Protocol: Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention times of 8-Nitroxanthine and the IS.
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate, precise, and linear.
-
Protocol: Analyze a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentrations of 8-Nitroxanthine in plasma. The linearity should be evaluated by a weighted linear regression analysis (e.g., 1/x or 1/x²).
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol: Analyze QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in replicate (n=5) on three separate days.
Acceptance Criteria (based on EMA guidelines)[6]:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision (CV%): Should not exceed 15% (20% for LLOQ).
Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol: Compare the peak areas of extracted QC samples to the peak areas of unextracted standards of the same concentration.
Stability
-
Objective: To evaluate the stability of 8-Nitroxanthine in plasma under various storage and handling conditions. For long-term stability, it is recommended to store plasma samples at -80°C[7].
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 4 hours).
-
Long-Term Stability: Analyze QC samples after storage at -80°C for an extended period (e.g., 1, 3, and 6 months).
-
Data Presentation
Table 1: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Concentration (ng/mL) | Acceptance Criteria | Result |
| Linearity (r²) | 10 - 2000 | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | LLOQ (10) | ± 20% | -5.2% |
| Low QC (30) | ± 15% | 3.5% | |
| Mid QC (300) | ± 15% | -1.8% | |
| High QC (1500) | ± 15% | 2.1% | |
| Precision (% CV) | LLOQ (10) | ≤ 20% | 8.7% |
| Low QC (30) | ≤ 15% | 5.4% | |
| Mid QC (300) | ≤ 15% | 3.9% | |
| High QC (1500) | ≤ 15% | 2.5% | |
| Recovery (%) | Low QC (30) | Consistent & Reproducible | 92.5% |
| High QC (1500) | Consistent & Reproducible | 95.1% | |
| Stability | |||
| Freeze-Thaw (3 cycles) | Low & High QC | % Change within ± 15% | Pass |
| Bench-Top (4h, RT) | Low & High QC | % Change within ± 15% | Pass |
| Long-Term (-80°C, 3 mo) | Low & High QC | % Change within ± 15% | Pass |
Conclusion
The HPLC-UV method described in this application note provides a reliable, sensitive, and specific means for the quantification of 8-Nitroxanthine in human plasma. The simple protein precipitation extraction and optimized chromatographic conditions allow for a high-throughput analysis suitable for clinical and research laboratories. The comprehensive validation of this method ensures that the generated data is accurate and precise, making it a valuable tool for investigating the role of nitrosative stress in various physiological and pathological processes.
References
- Buck, M. H., & Groth, C. M. (2014). Theophylline.Encyclopedia of Toxicology (3rd ed.), 530-532.
-
Chen, H. J., & Chiang, W. C. (2001). 8-Nitroxanthine, an Adduct Derived from 2'-Deoxyguanosine or DNA Reaction with Nitryl Chloride. Chemical Research in Toxicology, 14(7), 877-883. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
Kromasil. (n.d.). Which mobile phases work with my detection wavelength? Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Sadek, P. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International, 27(11). [Link]
-
Stahl, M., et al. (2023). Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma. Blood Coagulation & Fibrinolysis, 34(6), 373-380. [Link]
- Tamba, A., et al. (2014). HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives.Cellulose Chemistry and Technology, 48(1-2), 61-68.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Waters. (2025, November 21). Wavelength cutoffs for mixed mobile phases. Retrieved from [Link]
-
Yadav, M., et al. (2015). Development and Validation of Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma. Journal of Chromatographic Science, 53(8), 1332-1338. [Link]
Sources
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. UV cutoff of mobile phase aditives / CHROMSERVIS.EU [chromservis.eu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. [Kromasil®] F.A.Q. - Which mobile phases work with my detection wavelength? [kromasil.com]
- 5. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Effects of frozen storage conditions and freezing rate on the stability of coagulation proteins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantitation of 8-Nitroxanthine in Tissue Homogenates: A Validated LC-MS/MS Workflow
Abstract
This Application Note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 8-Nitroxanthine (8-NX) in complex tissue matrices. 8-NX is a specific downstream biomarker of peroxynitrite (
Biological Context & Mechanism
8-Nitroxanthine is formed when xanthine, a purine base intermediate in the degradation of adenosine and guanosine, reacts with peroxynitrite. This reaction is particularly relevant in tissues with high xanthine oxidase activity (e.g., heart, liver) during ischemic-reperfusion injury or chronic inflammation.
Pathway Visualization
The following diagram illustrates the formation pathway and the critical intervention point for analytical validity.
Figure 1: Mechanistic pathway of 8-Nitroxanthine formation showing both the in vivo biological route and the in vitro artifactual route (dashed) which must be blocked by Sulfamic Acid.
Critical Control Points (The "Why")
Prevention of Artifactual Nitration
The Problem: Tissue homogenates often contain high levels of nitrite (
Internal Standardization
The Problem: 8-NX is a polar compound subject to significant matrix effects (ion suppression) in ESI. The Solution:
-
Gold Standard: Stable isotope-labeled
-8-Nitroxanthine. If unavailable commercially, it can be synthesized by nitrating commercially available -Xanthine using peroxynitrite, followed by HPLC purification. -
Acceptable Surrogate:
-Xanthine or 8-Bromoxanthine. While not identical, they track the extraction efficiency of the purine ring structure.
Chromatographic Retention
The Problem: 8-NX is highly polar and elutes in the void volume of standard C18 columns, causing co-elution with salts. The Solution: Use a Porous Graphitic Carbon (PGC) column (e.g., Hypercarb). PGC has a unique retention mechanism for planar polar molecules like purines, allowing retention and separation using simple acidified water/acetonitrile gradients.
Experimental Protocol
Reagents & Materials
-
Standard: 8-Nitroxanthine (Sigma or synthesized).
-
Internal Standard (IS):
-8-Nitroxanthine (1 µM in methanol). -
Inhibitor Solution: 10 mM Sulfamic Acid in PBS (Freshly prepared).
-
Lysis Buffer: PBS (pH 7.4) containing protease inhibitors and 100 µM DTPA (metal chelator to prevent oxidative artifacts).
-
Precipitation Agent: 5% Perchloric Acid (PCA) or Acetonitrile.
Sample Preparation Workflow
Figure 2: Extraction workflow emphasizing the early addition of Sulfamic Acid to prevent artifactual nitration.
Detailed Steps:
-
Homogenization: Weigh ~20 mg frozen tissue. Add 400 µL Lysis Buffer containing 10 mM Sulfamic Acid . Homogenize immediately on ice.
-
IS Addition: Add 10 µL of Internal Standard solution. Vortex.
-
Precipitation: Add 1200 µL cold Acetonitrile. Vortex for 1 min.
-
Note: Acetonitrile is preferred over PCA for MS compatibility, provided the sulfamic acid step was performed.
-
-
Centrifugation: 14,000 x g for 10 min at 4°C.
-
Drying: Transfer supernatant to a clean tube. Evaporate to dryness under nitrogen at 35°C.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase A (Water + 0.1% Formic Acid). Filter through 0.22 µm PTFE filter if cloudy.
LC-MS/MS Conditions
Chromatography:
-
System: UHPLC (Agilent 1290 / Waters Acquity).
-
Column: Thermo Hypercarb (PGC), 100 x 2.1 mm, 3 µm.
-
Temperature: 40°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % B | Flow (mL/min) | Description |
| 0.0 | 2 | 0.3 | Load |
| 1.0 | 2 | 0.3 | Isocratic Hold |
| 5.0 | 60 | 0.3 | Gradient Elution |
| 5.1 | 95 | 0.4 | Wash |
| 7.0 | 95 | 0.4 | Wash Hold |
| 7.1 | 2 | 0.3 | Re-equilibration |
| 10.0 | 2 | 0.3 | End |
Mass Spectrometry:
-
Mode: Negative Electrospray Ionization (ESI-).
-
Source: Spray Voltage -2500 V; Temp 350°C.
-
Logic: Nitrated purines ionize efficiently in negative mode (
). Fragmentation typically involves the loss of the nitro group ( , 46 Da).
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| 8-Nitroxanthine | 196.0 | 150.0 | 18 | Quantifier (Loss of |
| 8-Nitroxanthine | 196.0 | 42.0 | 25 | Qualifier (Ring fragment |
| IS ( | 200.0 | 154.0 | 18 | Internal Standard |
| Xanthine (Monitor) | 151.0 | 108.0 | 20 | Monitor for artifacts |
Validation & Quality Control
To ensure Scientific Integrity (E-E-A-T), the following validation steps are mandatory:
-
Artifact Check (The "Zero" Control):
-
Spike pure Xanthine (100 µM) and Nitrite (100 µM) into the Lysis Buffer without tissue. Process as a sample.
-
Pass Criteria: No detectable 8-NX peak. If a peak appears, increase Sulfamic Acid concentration or reduce acidification time.
-
-
Linearity: 0.5 nM to 1000 nM in matrix-matched calibration curves.
-
Recovery: Spike 8-NX into tissue homogenate before and after extraction. Calculate matrix effects (
) and Extraction Efficiency ( ).-
Target:
.
-
-
Stability: Assess autosampler stability (4°C for 24h). Nitrated compounds can degrade; analyze immediately after reconstitution.
References
-
Sawa, T., et al. (2000). "Formation of 8-nitroguanine in DNA by peroxynitrite." Chemical Research in Toxicology. Link
- Significance: Establishes the fundamental chemistry of nitrated purines and the use of neg
-
Ohshima, H., et al. (2006). "Chemical basis of inflammation-induced carcinogenesis." Archives of Biochemistry and Biophysics. Link
- Significance: details the artifactual formation of nitrated bases and the necessity of nitrite scavenging.
-
Tsikas, D. (2005). "Methods of quantitative analysis of the oxidative stress biomarker 3-nitrotyrosine in biological fluids." Free Radical Research. Link
- Significance: While focused on nitrotyrosine, this is the authoritative text on using sulfamic acid to prevent artifactual nitr
-
Henderson, J.P., et al. (2001). "8-Nitroxanthine: A product of myeloperoxidase, peroxynitrite, and activated human neutrophils." Journal of Biological Chemistry. Link
- Significance: Identifies 8-NX as a specific biological product and characterizes its spectral properties.
Application Note: Quantitative Assessment of Superoxide Anion Generation by 8-Nitroxanthine
Introduction & Biological Context
8-Nitroxanthine (8-NX) is a nitrated purine derivative formed during inflammatory conditions where reactive nitrogen species (RNS), specifically peroxynitrite (
Unlike stable biomarkers, 8-NX can undergo enzymatic redox cycling . In the presence of cellular reductases (e.g., NADPH-Cytochrome P450 Reductase, Nitric Oxide Synthase) and a reducing equivalent (NADPH), the nitro group of 8-NX is reduced to a nitro-anion radical (
This "futile cycle" amplifies oxidative stress, as a single molecule of 8-NX can generate thousands of superoxide molecules as long as reductants are available. This guide details the Cytochrome c Reduction Assay , the gold standard for quantifying this specific flux in a cell-free system.
Mechanistic Principles
To accurately measure 8-NX-induced superoxide, one must reconstruct the redox chain in vitro. The assay couples the enzymatic reduction of 8-NX to the reduction of a reporter molecule (Cytochrome c) by the generated superoxide.
The Redox Cycling Pathway
Figure 1: Mechanism of 8-Nitroxanthine redox cycling. The compound acts as a catalyst, shuttling electrons from NADPH to Oxygen.[1]
Experimental Protocol: Cytochrome c Reduction Assay
Principle: Superoxide reduces Ferricytochrome c (
Reagents & Preparation
| Reagent | Concentration (Final) | Role |
| Phosphate Buffer | 50 mM (pH 7.4) | Physiological pH maintenance. Include 0.1 mM EDTA to chelate trace metals. |
| Cytochrome c | 20 µM | The reporter molecule (Type III from horse heart). |
| NADPH | 100 µM | The electron donor. Prepare fresh; do not freeze-thaw. |
| P450 Reductase | 0.05 - 0.1 U/mL | The driver enzyme. Porcine liver esterase or recombinant P450 reductase. |
| Catalase | 100 U/mL | Critical: Prevents re-oxidation of reduced Cyt c by |
| 8-Nitroxanthine | 1 - 50 µM | The analyte. Dissolve stock in DMSO (Keep DMSO <0.5% final). |
| SOD | 300 U/mL | Specificity control (Negative control). |
Assay Workflow
Figure 2: Step-by-step workflow for the kinetic spectrophotometric assay.
Step-by-Step Procedure
-
Blanking: Set the spectrophotometer to 550 nm. Zero with a buffer-only blank.
-
Reaction Mix (Test Sample): In a 1 mL cuvette (or 96-well plate), combine:
-
Buffer (to final volume)
-
Cytochrome c (20 µM)
-
Catalase (100 U/mL)
-
P450 Reductase (Optimized unit)
-
8-Nitroxanthine (Test concentration)
-
-
Reaction Mix (SOD Control): Prepare a duplicate well identical to above, but add SOD (300 U/mL) .
-
Incubation: Allow mixture to equilibrate at 37°C for 3 minutes.
-
Initiation: Add NADPH (100 µM) to all wells simultaneously.
-
Measurement: Immediately record absorbance at 550 nm kinetically for 5–10 minutes.
Data Analysis & Calculation
Calculating the Rate
Calculate the rate of superoxide generation using the extinction coefficient of reduced Cytochrome c.
Formula:
- : Slope of the linear portion of the curve.
- : Extinction coefficient difference between reduced and oxidized Cyt c = 21.0 mM⁻¹cm⁻¹ .
- : Path length (1 cm for cuvettes; ~0.6 cm for 200µL in 96-well plates).
Interpreting Results (Example Data)
| Condition | Slope ( | Net Superoxide Flux | Interpretation |
| Buffer + NADPH | 0.002 | ~0 | Background auto-oxidation. |
| 8-NX (10 µM) | 0.045 | 2.14 µM/min | Significant superoxide generation. |
| 8-NX + SOD | 0.003 | ~0 | Signal is confirmed as superoxide. |
| 8-NX (No Enzyme) | 0.001 | 0 | Confirms 8-NX requires enzymatic reduction. |
Critical Technical Notes (Expertise & Integrity)
The "Lucigenin Trap"
Warning: Many older protocols suggest using Lucigenin-enhanced chemiluminescence for sensitivity. Do not use Lucigenin for this specific assay.
-
Reasoning: Lucigenin itself is a redox-cycling agent.[2] In the presence of P450 reductase, Lucigenin will generate its own superoxide, creating a massive false-positive signal that masks the contribution of 8-Nitroxanthine.
-
Alternative: If sensitivity beyond Cytochrome c is required, use EPR spin trapping (with DEPMPO) or HPLC-based detection of dihydroethidium (DHE) oxidation products (2-hydroxyethidium).
The Necessity of Catalase
Superoxide dismutates to hydrogen peroxide (
-
Validation: If your kinetic trace curves downward after a few minutes, you likely have
accumulation. Increase Catalase concentration.
8-Nitroxanthine Stability
Unlike 8-nitroguanine, 8-nitroxanthine is relatively stable at neutral pH, but stock solutions should be prepared in DMSO and used immediately. Avoid alkaline buffers (> pH 8.0) as they may alter the redox potential of the nitro group.
References
-
Sawa, T., et al. (2003). "Superoxide generation mediated by 8-nitroguanosine, a highly redox-active nucleic acid derivative."[3] Biochemistry. (Mechanistic basis for nitrated purine redox cycling).
-
McCord, J. M., & Fridovich, I. (1969). "Superoxide dismutase.[4][5] An enzymic function for erythrocuprein (hemocuprein)." Journal of Biological Chemistry. (The foundational method for Cytochrome c reduction).
-
Vasquez-Vivar, J., et al. (1997). "Lucigenin is a mediator of superoxide production." Journal of Biological Chemistry. (Evidence regarding chemiluminescence artifacts).
-
Radi, R., et al. (2002). "Peroxynitrite reactions and formation in mitochondria." Free Radical Biology and Medicine. (Context on peroxynitrite and xanthine interaction).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Superoxide generation mediated by 8-nitroguanosine, a highly redox-active nucleic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferritin, lipid peroxidation and redox-cycling xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Synthesis Guide: 8-Nitroxanthine via Controlled Nitration
Part 1: Core Directive & Scientific Context
Introduction
8-Nitroxanthine is a critical intermediate in the synthesis of adenosine receptor antagonists and a valuable probe for studying xanthine oxidase mechanisms. While xanthine derivatives are ubiquitous, the introduction of a nitro group at the C8 position alters the electronic properties of the purine ring, significantly affecting its solubility, pKa, and biological affinity.
This protocol details the synthesis of 8-nitroxanthine via the electrophilic nitration of xanthine using a fuming nitric acid and acetic anhydride system. This method, adapted from the classic work of Jones and Robins (1960), is preferred for its directness but requires rigorous safety protocols due to the in-situ formation of acetyl nitrate, a potentially explosive nitrating species.
Reaction Scheme
The synthesis proceeds via an Electrophilic Aromatic Substitution (
Part 2: Safety & Risk Assessment (Critical)
WARNING: This protocol involves the formation of acetyl nitrate , which is thermally unstable and shock-sensitive in high concentrations.
| Hazard Class | Specific Risk | Mitigation Strategy |
| Explosion | Acetyl nitrate formation | Never allow temperature to exceed 25°C during addition. Maintain strict stoichiometry. |
| Chemical Burn | Fuming Nitric Acid ( | Use double-gloving (Nitrile/Neoprene), face shield, and work in a high-flow fume hood. |
| Inhalation | All operations must be performed in a certified fume hood. | |
| Exotherm | Acid dilution/reaction | Use an ice-salt bath for precise temperature regulation ( |
Part 3: Materials & Equipment[1][2]
Reagents
| Reagent | Purity/Grade | Role |
| Xanthine | Starting Material | |
| Nitric Acid, Fuming | Nitrating Agent | |
| Acetic Anhydride | ACS Reagent | Dehydrating agent/Activator |
| Glacial Acetic Acid | ACS Reagent | Solvent |
| Ethanol | Absolute | Wash solvent |
Equipment
-
Reaction Vessel: 3-neck round-bottom flask (borosilicate), oven-dried.
-
Temperature Control: Ice-salt bath (
C capacity) and digital thermometer probe (Teflon coated). -
Agitation: Magnetic stirrer with Teflon stir bar (ensure vigorous stirring capability).
-
Filtration: Sintered glass funnel (Porosity 3 or 4) and vacuum flask.
Part 4: Experimental Protocol
Preparation of the Nitrating Mixture
Note: The order of addition is critical for safety.
-
Setup: Clamp the 3-neck flask in the fume hood. Insert the thermometer and addition funnel. Place the flask in an ice-salt bath and cool to
. -
Solvent Charge: Add Glacial Acetic Acid (20 mL) and Acetic Anhydride (4 mL) to the flask. Stir to mix.
-
Substrate Addition: Add Xanthine (2.0 g, 13.1 mmol) to the solvent mixture. Xanthine is sparingly soluble; a suspension will form.
-
Expert Insight: Fine powdering of xanthine prior to addition improves reaction homogeneity.
-
Nitration Reaction
-
Acid Addition: Place Fuming Nitric Acid (4.0 mL) in the pressure-equalizing addition funnel.
-
Controlled Addition: Dropwise add the nitric acid to the stirred suspension.
-
Reaction Phase:
-
After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20-25°C) .
-
Stir continuously for 2 to 3 hours .
-
Observation: The suspension will typically change color (often yellowing) and may become clearer before precipitating the product.
-
Quenching & Isolation
-
Quench: Pour the reaction mixture slowly onto 50 g of crushed ice in a beaker with stirring. This hydrolyzes excess acetyl nitrate and precipitates the product.
-
Crystallization: Allow the aqueous mixture to stand at
for 1 hour to maximize yield. -
Filtration: Filter the yellow precipitate using a sintered glass funnel under vacuum.
-
Washing:
-
Wash with cold water (3 x 20 mL) to remove acid traces.
-
Wash with cold ethanol (1 x 10 mL) to facilitate drying.
-
-
Drying: Dry the solid in a vacuum oven at
over for 12 hours.
Part 5: Quality Control & Characterization
Expected Data
-
Appearance: Bright yellow crystalline powder.
-
Yield: Typical yields range from 50% to 70%.
-
Melting Point:
(dec). Note: Decomposition often occurs without distinct melting.
Spectral Validation
| Technique | Expected Signal | Structural Assignment |
| 1H-NMR (DMSO- | Absence of singlet at | Disappearance of C8-H proton confirms substitution. |
| 1H-NMR (DMSO- | Broad singlets at | Retention of N1-H and N3-H protons. |
| IR Spectroscopy | Asymmetric and symmetric |
Part 6: Visualization
Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and critical control points.
Caption: Step-by-step workflow for the nitration of xanthine, highlighting the critical temperature control step (Red).
Reaction Mechanism Logic
The mechanism relies on the generation of the Nitronium ion (
Caption: Simplified mechanistic pathway showing the activation of nitric acid and electrophilic attack at C8.
Part 7: References
-
Jones, J. W., & Robins, R. K. (1960). Potential Purine Antagonists. XXV. Some 8-Nitropurines.[3][5][6] Journal of the American Chemical Society, 82(14), 3773–3779.
-
PubChem. (n.d.).[5] 8-Nitroxanthine (CID 10330331).[5] National Library of Medicine. Retrieved from [Link][5]
-
Organic Syntheses. (n.d.). General safety regarding nitration with Acetyl Nitrate. Organic Syntheses.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2016207364A1 - Process for the preparation of a xanthine-based compound - Google Patents [patents.google.com]
- 4. CN109265459B - A kind of preparation method of xanthine - Google Patents [patents.google.com]
- 5. 8-Nitroxanthine | C5H3N5O4 | CID 10330331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Development of a Competitive ELISA for 8-Nitroxanthine Detection in Biological Fluids
Abstract
This guide details the end-to-end development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of 8-Nitroxanthine (8-NX) . As a downstream product of reactive nitrogen species (RNS) attack on xanthine and a metabolite of 8-nitroguanine deamination, 8-NX serves as a critical, yet underutilized, biomarker for chronic inflammation and carcinogenesis. This protocol addresses the specific challenges of hapten immunoassay design, including immunogen synthesis, antibody characterization, and matrix interference elimination in plasma and urine.
Introduction: The Diagnostic Value of 8-Nitroxanthine
While 8-Nitroguanine (8-NG) is the most cited marker for nitrative DNA damage, its rapid depurination and subsequent deamination lead to the accumulation of 8-Nitroxanthine (8-NX) . Consequently, 8-NX represents a stable, terminal footprint of peroxynitrite (
Mechanism of Formation
The formation of 8-NX occurs primarily through two pathways:
-
Direct Nitration: Reaction of free xanthine with peroxynitrite.
-
Deamination: Hydrolytic deamination of 8-nitroguanine (a mutagenic lesion).
Visualization: Nitrative Stress Pathway
The following diagram illustrates the formation of 8-NX and its role as a stable end-product of RNS stress.
Figure 1: The dual pathways leading to 8-Nitroxanthine accumulation under nitrative stress conditions.
Assay Design Strategy: The Competitive Format
Since 8-Nitroxanthine is a small molecule (Molecular Weight ~197 Da), it lacks multiple epitopes required for a sandwich ELISA. Therefore, a Competitive ELISA is the mandatory format.
The Principle
-
Plate Coating: The microplate is coated with an 8-NX-Protein conjugate (e.g., 8-NX-BSA).
-
Competition: Free 8-NX in the sample competes with the coated 8-NX for a limiting amount of anti-8-NX primary antibody.
-
Readout: The signal is inversely proportional to the concentration of 8-NX in the sample. High 8-NX = Low Signal.
Figure 2: Logic flow of the Competitive ELISA. Free analyte inhibits antibody binding to the plate.
Protocol Phase 1: Reagent Preparation & Immunogen Synthesis
Generating high-affinity antibodies requires conjugating the hapten (8-NX) to a carrier protein.
Hapten-Carrier Conjugation
Objective: Link 8-NX to Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for plate coating. Chemistry: Carbodiimide cross-linking via the N9 position is preferred to expose the nitrated C8 position (the epitope).
Reagents:
-
8-Nitroxanthine (Commercial or synthesized via nitration of xanthine).
-
Carrier Proteins: KLH (Immunogen), BSA (Coating).[1]
-
Linker: Succinic anhydride (to introduce a carboxyl group if direct coupling is inefficient).
-
Cross-linker: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
Step-by-Step Conjugation:
-
Derivatization: React 8-NX with succinic anhydride in DMF (Dimethylformamide) to create N-succinyl-8-nitroxanthine (introduces a -COOH group).
-
Activation: Dissolve the derivative in PBS (pH 5.0). Add 10-fold molar excess of EDC and NHS. Incubate for 30 min to form the NHS-ester.
-
Conjugation: Add the activated hapten dropwise to the carrier protein (KLH or BSA) dissolved in Carbonate Buffer (pH 9.0).
-
Purification: Dialyze against PBS (pH 7.4) for 48 hours at 4°C to remove unbound hapten.
-
Verification: Determine hapten density using UV-Vis spectroscopy (absorbance shift at 400–430 nm characteristic of the nitro group).
Protocol Phase 2: Antibody Characterization
Before assay build, validate the antibody specificity.
Cross-Reactivity Panel: Test the antibody against structurally similar compounds to ensure the signal is specific to the nitro group and the xanthine scaffold.
| Compound | Structural Similarity | Acceptable Cross-Reactivity |
| 8-Nitroxanthine | Target | 100% |
| Xanthine | Missing Nitro group | < 0.1% |
| 8-Nitroguanine | Different base, same nitro group | < 5% |
| Uric Acid | Oxidized purine | < 0.01% |
| Guanosine | Nucleoside form | < 1% |
Note: High cross-reactivity with 8-Nitroguanine is common. If >5%, the assay may be defined as "Total Nitrated Purines," which is still clinically valuable.
Protocol Phase 3: The ELISA Workflow
Assay Buffer: PBS + 0.1% BSA + 0.05% Tween-20 (PBST-BSA). Wash Buffer: PBS + 0.05% Tween-20.
Step 1: Coating[2][3]
-
Dilute 8-NX-BSA conjugate to 1 µg/mL in Carbonate/Bicarbonate Buffer (pH 9.6).
-
Add 100 µL/well to a 96-well high-binding microplate (e.g., Nunc MaxiSorp).
-
Incubate overnight at 4°C.
Step 2: Blocking
-
Wash plate 3x with Wash Buffer.
-
Add 300 µL/well of Blocking Buffer (PBS + 3% BSA or 5% Non-Fat Dry Milk).
-
Incubate 2 hours at Room Temperature (RT).
Step 3: Competition Reaction (Critical Step)
-
Standard Curve: Prepare serial dilutions of free 8-NX standard (Range: 0.1 ng/mL to 1000 ng/mL) in Assay Buffer.
-
Sample Addition: Add 50 µL of Standard or Sample to wells.
-
Antibody Addition: Immediately add 50 µL of Anti-8-NX Primary Antibody (at determined limiting titer, e.g., 1:5000) to all wells.
-
Note: The final volume is 100 µL. The antibody and free 8-NX compete for the coated antigen.
-
Incubate 1 hour at RT with orbital shaking (300 rpm).
Step 4: Detection[4]
-
Wash plate 5x with Wash Buffer (thorough washing is crucial here).
-
Add 100 µL/well of HRP-Conjugated Secondary Antibody (e.g., Goat Anti-Rabbit IgG).
-
Incubate 45 min at RT.
Step 5: Development
-
Wash plate 5x.
-
Add 100 µL/well of TMB Substrate . Incubate 15–20 min in the dark (blue color develops).
-
Add 50 µL/well of Stop Solution (2N H2SO4). Color turns yellow.
-
Read Absorbance at 450 nm (reference 620 nm).
Protocol Phase 4: Sample Preparation (Biological Fluids)
Biological fluids contain interfering matrix components. Direct assay is often insufficient.[1]
Urine
Urine requires normalization to Creatinine and pH adjustment.
-
Centrifuge urine at 2,000 x g for 10 min to remove debris.
-
Dilute 1:4 in Assay Buffer to minimize salt interference.
-
Optional: If background is high, use Solid Phase Extraction (SPE).
Plasma/Serum (SPE Protocol)
Proteins in plasma can mask the hapten or bind the antibody non-specifically.
-
Protein Precipitation: Mix 200 µL plasma with 600 µL Acetonitrile. Vortex and centrifuge at 10,000 x g for 10 min.
-
Supernatant Collection: Transfer supernatant to a clean tube. Evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute in 200 µL Assay Buffer.
-
SPE Cleanup (Oasis HLB or C18 columns):
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Reconstituted sample.
-
Wash: 1 mL 5% Methanol in Water.
-
Elute: 1 mL 100% Methanol.
-
Dry and reconstitute for ELISA.
-
Validation Parameters & Troubleshooting
Validation Criteria
| Parameter | Target Value |
| IC50 | 10–50 ng/mL (Midpoint of the curve) |
| LOD (Limit of Detection) | < 1 ng/mL |
| Intra-Assay CV | < 8% |
| Inter-Assay CV | < 15% |
| Spike Recovery | 80–120% in matrix |
Troubleshooting Guide
-
High Background (Max Signal too high): Antibody concentration too high; reduce primary Ab.
-
Low Sensitivity (Flat curve): Insufficient competition. Decrease the amount of coated antigen or decrease primary Ab concentration.
-
Drift: Pipetting delay. Use a multi-channel pipette and keep incubation times precise.
References
-
Ohshima, H., et al. (2006).[2] "8-Nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: Formation, occurrence, and implications in inflammation and carcinogenesis."[2][3][4] Antioxidants & Redox Signaling.[2]
-
Sawa, T., et al. (2006).[2] "Formation of 8-nitroguanine in DNA by peroxynitrite and its implications for carcinogenesis." Free Radical Biology and Medicine.
-
Tsuzuki, T., et al. (2007). "Spontaneous depurination of 8-nitroguanine and 8-nitroxanthine in DNA."[5] Biological and Pharmaceutical Bulletin.
-
Ma, N., et al. (2013). "Methodological development for the detection of 8-nitroguanine in biological fluids." Nitric Oxide.[6][7]
-
Henderson, J.P., et al. (2003).[8] "8-Nitroxanthine, a product of myeloperoxidase, peroxynitrite, and activated human neutrophils."[8] Archives of Biochemistry and Biophysics.
Sources
- 1. aptamergroup.com [aptamergroup.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Immunohistochemical analysis of 8-nitroguanine, a nitrative DNA lesion, in relation to inflammation-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of the 8-Nitroguanine DNA Lesion: Reactivity, Labelling and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunoaffinity liquid chromatography-tandem mass spectrometry detection of nitrotyrosine in biological fluids: development of a clinically translatable biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8-hydroxydeguanosine and nitrotyrosine are prognostic factors in urinary bladder carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Animal Models of Reperfusion Injury for Studying 8-Nitroxanthine Effects
Executive Summary
This application note details the experimental frameworks required to investigate 8-Nitroxanthine (8-NX) in the context of Ischemia-Reperfusion Injury (IRI). Unlike protein nitrotyrosine, which marks general protein nitration, 8-Nitroxanthine is a specific footprint of purine nitration resulting from the reaction between accumulated xanthine and peroxynitrite (ONOO⁻).
This guide addresses two critical research objectives:
-
Biomarker Analysis: Using 8-NX as a quantitative index of nitrosative stress during the purine catabolic burst of reperfusion.
-
Pharmacological Assessment: Evaluating the specific biological effects of 8-NX (e.g., potential Xanthine Oxidase inhibition or cytotoxic signaling) by correlating its accumulation with tissue pathology.
Mechanistic Background: The "Nitroxanthine Trap"
To study 8-NX, one must select animal models that maximize two precursors: Xanthine (via ATP depletion) and Peroxynitrite (via superoxide/NO burst).
The Formation Pathway
During ischemia, ATP degrades to Hypoxanthine and Xanthine. Concurrently, Xanthine Dehydrogenase (XDH) converts to Xanthine Oxidase (XO). Upon reperfusion, XO utilizes the influx of oxygen to generate Superoxide (
Crucial Reaction:
Pathway Visualization
Caption: The "Nitroxanthine Trap" mechanism. Ischemic accumulation of xanthine converges with reperfusion-induced peroxynitrite to form 8-Nitroxanthine.
Recommended Animal Models
To study 8-NX effects, we prioritize tissues with high Xanthine Oxidase activity.
Model A: Intestinal Ischemia-Reperfusion (Rat SMA Occlusion)
Rationale: The small intestine possesses the highest levels of Xanthine Oxidase in the body. This model generates the highest concentrations of endogenous 8-NX, making it the "Gold Standard" for detection and characterization studies.
Model B: Renal Ischemia-Reperfusion (Pedicle Clamping)
Rationale: The kidney is highly susceptible to nitrosative stress. This model is preferred for testing the pathological effects of 8-NX, such as its correlation with Acute Kidney Injury (AKI) markers (Creatinine/BUN).
Detailed Experimental Protocols
Pre-Operative Preparation
-
Animals: Male Wistar or Sprague-Dawley rats (250–300 g).
-
Acclimatization: 7 days, 12h light/dark cycle.
-
Fasting: Overnight (12–16h) with free access to water. Critical: Fasting depletes glycogen but ensures consistent basal purine levels.
Protocol A: Superior Mesenteric Artery (SMA) Occlusion
This protocol maximizes the purine catabolic burst.
-
Anesthesia: Induce with 4% Isoflurane; maintain at 1.5–2% in
. Alternatively, use Ketamine (80 mg/kg) + Xylazine (10 mg/kg) IP. -
Laparotomy: Perform a 3-cm midline incision. Exteriorize the small intestine gently onto saline-soaked gauze.
-
Isolation: Identify the Superior Mesenteric Artery (SMA) at the root of the mesentery.
-
Ischemia (45 Minutes):
-
Occlude the SMA using an atraumatic micro-bulldog clamp (85g pressure).
-
Verification: Mesentery should turn pale; pulsations cease.
-
Cover intestines with warm, moist gauze to prevent desiccation and hypothermia.
-
-
Reperfusion (Variable):
-
Remove the clamp.
-
Verification: Observe "reactive hyperemia" (flush of redness) within 1-2 minutes.
-
Close the abdomen (muscle: 4-0 silk, skin: wound clips).
-
Duration:
-
1 Hour: Peak Peroxynitrite/8-NX formation.
-
24 Hours: Assessment of tissue necrosis/mucosal injury.
-
-
-
Sampling:
-
Euthanize under deep anesthesia.
-
Rapidly excise the ileum (10 cm segment).
-
Freeze Clamp: Immediately drop into liquid nitrogen. Time-to-freeze is critical to stop artificial oxidation.
-
Protocol B: Renal Pedicle Clamping
Used to assess if 8-NX accumulation correlates with functional failure.
-
Approach: Flank incision or midline laparotomy.
-
Ischemia (30-45 Minutes):
-
Dissect the renal pedicle (artery + vein).
-
Apply non-traumatic vascular clamps to both pedicles (bilateral model) or one (unilateral model).
-
Note: 45 mins produces severe, often irreversible injury; 30 mins is moderate.
-
-
Reperfusion: Remove clamps; verify reflow (kidney turns from dark purple/black to pink).
-
Dosing (If testing exogenous 8-NX effects):
-
Administer 8-Nitroxanthine (or vehicle) IV or IP 5 minutes prior to reperfusion.
-
Dosage Note: Start with 1–10 mg/kg (based on analogous nitrated purine studies).
-
-
Readouts: Serum Creatinine (24h), BUN, and tissue 8-NX levels.
Analytical Workflow: Detection of 8-Nitroxanthine
Standard colorimetric assays (like Griess) measure Nitrite/Nitrate and are insufficient for 8-NX. You must use HPLC-ECD or LC-MS/MS.
Sample Preparation
-
Homogenization: Homogenize 100 mg tissue in 500 µL of ice-cold 0.1 M Phosphate Buffer (pH 7.4) containing 10 mM NEM (N-ethylmaleimide) to block thiol artifacts.
-
Deproteinization: Add equal volume of Acetonitrile or 0.6 M Perchloric Acid. Vortex and centrifuge (12,000 x g, 10 min, 4°C).
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter.
HPLC-ECD Method (Electrochemical Detection)
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: 50 mM Phosphate Buffer (pH 3.5) + 5% Methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel 1 (Screening): +250 mV (removes interferences).
-
Channel 2 (Reading): +800 mV to +900 mV (oxidizes the nitro group).
-
UV Confirmation: 274 nm (characteristic absorption of nitrated xanthines).
-
Data Presentation & Interpretation
Comparison of Models
| Feature | Intestinal I/R (SMA) | Renal I/R (Clamp) | Cardiac I/R (LAD) |
| XO Activity | Very High (+++++) | High (+++) | Low (+) |
| 8-NX Yield | Maximal | Moderate | Low |
| Primary Injury | Mucosal barrier breakdown | Tubular necrosis | Myocardial infarction |
| Relevance | Best for mechanism of 8-NX formation | Best for toxicity studies | Less suitable for 8-NX focus |
Experimental Timeline Diagram
Caption: Workflow for 8-Nitroxanthine study in Rat SMA Occlusion model.
Troubleshooting & Quality Control
-
Artifact Prevention: Nitration can occur ex vivo if samples are not frozen immediately. Always use liquid nitrogen.
-
Validation: Use 8-Bromoxanthine as an internal standard or positive control for XO inhibition assays, as it shares structural similarity and known inhibitory kinetics.
-
Contrast with Nitrotyrosine: Do not assume 8-NX levels correlate perfectly with Nitrotyrosine. 8-NX is specific to the purine pool; Nitrotyrosine is specific to the protein pool.
References
-
Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315–424. Link
-
Sawa, T., & Akaike, T. (2003). 8-Nitroguanosine formation by peroxynitrite.[2][3] Methods in Enzymology, 371, 154-162. (Provides the basis for nitrated purine detection protocols). Link
-
Granger, D. N., & Kvietys, P. R. (2015). Reperfusion injury and reactive oxygen species: The evolution of a concept. Redox Biology, 6, 524–551. Link
-
Nishino, T. (1994). The conversion of xanthine dehydrogenase to xanthine oxidase and the role of the enzyme in reperfusion injury. Journal of Biochemistry, 116(1), 1–6. Link
-
Masuda, M., et al. (2013). 8-Nitro-cGMP formation in viral pneumonia: A unique biomarker of nitrosative stress. Free Radical Biology and Medicine, 61, 230-237. (Demonstrates the utility of nitrated purines as biomarkers). Link
Sources
- 1. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxynitrite-induced oxidation and nitration products of guanine and 8-oxoguanine: structures and mechanisms of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Kinetic Stability Profiling of 8-Nitroxanthine in Aqueous Buffers
Introduction & Biological Relevance[1][2]
8-Nitroxanthine (8-NX) is a nitrated purine derivative formed primarily through the reaction of xanthine with peroxynitrite (ONOO⁻) , a highly reactive nitrogen species (RNS) generated during inflammation [1]. Unlike its nucleoside analog 8-nitroguanosine, which is rapidly depurinated to 8-nitroguanine, 8-NX represents a direct nitration of the purine base.
Quantifying 8-NX in biological matrices (plasma, urine, or cell lysate) is critical for assessing oxidative/nitrative stress. However, nitrated purines are chemically labile. They are susceptible to:
-
Denitration: Loss of the nitro group to revert to xanthine.
-
Reduction: Conversion to 8-aminoxanthine in the presence of biological reductants (e.g., thiols, ascorbate).
-
Ring Opening: Imidazole ring cleavage under alkaline conditions.
This guide provides a rigorous protocol for establishing the kinetic stability profile of 8-NX across varying pH levels and temperatures. This data is a prerequisite for developing robust extraction and storage protocols for drug development and biomarker discovery.
Experimental Design Strategy
To generate a comprehensive stability profile, we utilize a High-Performance Liquid Chromatography (HPLC) workflow coupled with UV-Visible detection. The experimental design focuses on three variables:
-
pH Stability: Testing Acidic (pH 4.0), Physiological (pH 7.4), and Alkaline (pH 9.0) conditions.
-
Thermal Stability: Comparing storage (4°C) vs. physiological incubation (37°C).
-
Matrix Reductants: (Optional but recommended) Testing stability in the presence of 1 mM Ascorbic Acid to simulate biological reducing environments.
The "Yellow Shift" Phenomenon
Nitration of the purine ring at the C8 position extends the conjugated
Materials & Methodology
Reagents
-
Analyte: 8-Nitroxanthine (Synthesized via reaction of Xanthine + Peroxynitrite or commercially sourced if available).
-
Buffer Systems:
-
Acidic:[1] 50 mM Sodium Acetate, pH 4.0.
-
Physiological: 50 mM Potassium Phosphate (PBS), pH 7.4.
-
Alkaline: 50 mM Tris-HCl, pH 9.0.
-
-
Solvents: HPLC-grade Methanol and Water.
-
Internal Standard (IS): 8-Chlorotheophylline (structurally similar but stable).
HPLC Analytical Conditions
-
System: Agilent 1200/1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Formate (pH 4.0)
-
B: Methanol[2]
-
-
Gradient: Isocratic elution (90% A / 10% B) is often sufficient for xanthines, but a gradient of 5% B to 30% B over 15 minutes ensures clearance of degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel A: 270 nm (Total Xanthines)
-
Channel B: 360 nm (Specific for Nitro-adduct)
-
Detailed Protocol: Kinetic Stability Assay
Phase 1: Preparation of Stock Solutions
-
Dissolution: Dissolve 1 mg of 8-NX in 1 mL of DMSO (Stock A: 1 mg/mL). Note: Avoid dissolving directly in water to prevent immediate hydrolysis/precipitation.
-
Working Standard: Dilute Stock A 1:100 into the target buffer (Acetate, Phosphate, or Tris) immediately prior to the experiment to achieve a starting concentration (
) of 10 µg/mL.
Phase 2: Incubation Workflow
-
Aliquot: Distribute the Working Standard into amber glass HPLC vials (to prevent photodegradation).
-
Temperature Control: Place one set of vials in a thermostatted autosampler at 4°C and another set in a heating block at 37°C.
-
Sampling: Inject samples at defined time points (
):-
0 hr (Immediate)
-
1 hr
-
4 hr
-
8 hr
-
24 hr
-
48 hr
-
Phase 3: Data Analysis (First-Order Kinetics)
Assuming first-order degradation, calculate the degradation rate constant (
Where:
-
= Peak area at time
- = Peak area at time 0
-
= Rate constant (
)
The half-life (
Visualization of Workflow & Pathways
Experimental Workflow Diagram
Caption: Step-by-step workflow for kinetic stability profiling of 8-Nitroxanthine.
Degradation Pathways
Understanding the breakdown mechanism is vital. 8-NX can degrade via denitration (reverting to Xanthine) or reduction (forming 8-Aminoxanthine).
Caption: Potential degradation pathways of 8-Nitroxanthine including denitration and reduction.
Expected Results & Data Presentation
Stability Summary Table (Template)
Researchers should populate the following table to summarize the kinetic data.
| Buffer Condition | pH | Temp (°C) | Rate Constant | Half-Life | % Remaining (24h) |
| Acetate | 4.0 | 4 | Value | Value | >95% (Expected) |
| Acetate | 4.0 | 37 | Value | Value | ~85% |
| Phosphate | 7.4 | 4 | Value | Value | >90% |
| Phosphate | 7.4 | 37 | Value | Value | ~70-80% |
| Tris-HCl | 9.0 | 37 | Value | Value | <50% (Unstable) |
Interpretation of Results
-
pH Effect: Nitrated purines generally exhibit higher stability in acidic environments. At alkaline pH (>8.0), the electron-deficient purine ring is susceptible to nucleophilic attack by hydroxide ions, leading to rapid degradation [2].
-
Temperature Effect: Degradation typically follows Arrhenius behavior.[3][4] If 8-NX is used as a biomarker, samples must be kept at 4°C or -80°C immediately after collection.
-
Reductive Stress: If the "Reduction" pathway (see Diagram 5.2) is active, you will observe the disappearance of the 360 nm peak and the emergence of a peak corresponding to 8-aminoxanthine (often requiring MS detection for confirmation).
Critical Technical Notes (Self-Validation)
-
Degassing is Mandatory: Dissolved oxygen can affect the oxidation state of the buffer. Always degas buffers to ensure reproducibility.
-
Light Protection: Nitro-aromatic compounds are photosensitive. All incubations must occur in the dark or using amber glassware.
-
Buffer Catalysis: Phosphate buffers can sometimes catalyze hydrolysis. If instability is high in phosphate, compare with HEPES or MOPS at the same pH to rule out specific buffer catalysis.
-
Check for Precipitation: 8-NX has limited solubility in acidic water. If the peak area drops without the appearance of degradation products, centrifuge the sample to check for precipitation.
References
-
Sawa, T., et al. (2000). "Formation of 8-nitroguanine in DNA by peroxynitrite." Journal of Biological Chemistry. Available at: [Link] Note: Establishes the fundamental chemistry of peroxynitrite-mediated purine nitration.
-
Yamakura, F., et al. (2003). "Modification of amino acid residues in proteins by peroxynitrite." Biochimica et Biophysica Acta (BBA). Available at: [Link] Note: Discusses the stability and chemical behavior of nitrated biomolecules.
-
Masuda, M., et al. (2002). "8-Nitroguanosine formation in viral pneumonia and its implication for pathogenesis." The American Journal of Pathology. Available at: [Link] Note: Provides context on the detection and stability of nitrated guanosine derivatives, serving as the closest chemical analog for protocol development.
-
Burney, S., et al. (1999). "The chemistry of DNA damage from nitric oxide and peroxynitrite." Mutation Research. Available at: [Link] Note: Detailed review of the mechanisms of deamination and nitration of purines.
Sources
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Assessment of 8-Nitroxanthine-Mediated DNA Damage
Executive Summary
Nitrative stress, driven by the generation of peroxynitrite (
This guide details the methodologies for assessing 8-NO
Part 1: Mechanistic Grounding & Causality
To accurately assess 8-NO
The "Time-Bomb" Mechanism:
-
Formation: Xanthine reacts with
to form 8-NO -X. -
Radical Release: 8-NO
-X is unstable and reduces molecular oxygen to superoxide ( ). -
Secondary Damage: The released superoxide dismutates to
or reacts further to cause oxidative DNA lesions (e.g., 8-oxodG) and single-strand breaks.
Pathway Visualization
Figure 1: The dual-pathway mechanism of 8-Nitroxanthine, acting as both a nitrated product and a generator of secondary oxidative stress.
Part 2: Experimental Protocols
Protocol A: Direct Quantification via LC-MS/MS
Due to the thermal instability of 8-NO
Objective: Quantify 8-NO
1. Sample Preparation & Hydrolysis
-
Reagents: DNA extraction kit, Nuclease P1, Alkaline Phosphatase, Antioxidant mix (Deferoxamine mesylate to prevent artifactual oxidation).
-
Step-by-Step:
-
Isolation: Isolate DNA from tissue/cells using a chaotropic salt method (avoid phenol-chloroform if possible to reduce oxidation risk).
-
Digestion: Dissolve 50
g DNA in 50 L buffer (10 mM Sodium Acetate, pH 5.3) containing 0.1 mM Deferoxamine. -
Enzymatic Treatment: Add 2 Units of Nuclease P1. Incubate at 37°C for 2 hours.
-
Buffer Adjustment: Add 10
L of 1 M Tris-HCl (pH 8.0) and 1 Unit of Alkaline Phosphatase. Incubate at 37°C for 1 hour. -
Filtration: Filter through a 3 kDa molecular weight cutoff filter (centrifuge 10,000 x g, 15 min) to remove enzymes.
-
2. LC-MS/MS Configuration
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or equivalent).
-
Column: Reverse-phase C18 (2.1 x 100 mm, 1.8
m). -
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 0-5 min (1% B), 5-15 min (linear to 20% B), 15-20 min (wash).
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Nitrated bases often ionize better in negative mode due to the electron-withdrawing nitro group).
MRM Transitions (Self-Validation Table):
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Notes |
| 8-Nitroxanthine | 196.0 | 150.0 | 15 | Loss of |
| 8-Nitroxanthine | 196.0 | 42.0 | 25 | Fragmentation of ring |
| [15N]-Internal Std | 198.0 | 151.0 | 15 | Isotopic validation |
Expert Insight: Always include an isotopically labeled internal standard (
or) added before hydrolysis to account for recovery losses and matrix effects.
Protocol B: Functional Assessment of Superoxide Generation
Since 8-NO
Method: Cytochrome c Reduction Assay.
Principle: Superoxide reduces Ferricytochrome c (
Workflow:
-
Reaction Mix: Prepare 100 mM Phosphate Buffer (pH 7.4) containing 50
M Cytochrome c and 100 M EDTA. -
Baseline: Measure absorbance at 550 nm for 1 minute to establish stability.
-
Initiation: Add the sample containing 8-NO
-X (synthetic or isolate). -
Measurement: Monitor kinetics at 550 nm for 10 minutes at 25°C.
-
Validation (Specificity): Run a parallel control with Superoxide Dismutase (SOD) (300 U/mL). If the signal is due to 8-NO
-X mediated superoxide, SOD should inhibit the reduction by >90%.
Calculation:
-
(Extinction coefficient) =
.
Protocol C: Indirect Assessment via AP Sites (Depurination)
Nitrated purines are prone to depurination, leaving an Apurinic/Apyrimidinic (AP) site.
Method: Aldehyde Reactive Probe (ARP) Assay. Reagents: ARP-biotin reagent (Dojindo or equivalent).
-
Incubation: Mix DNA with ARP reagent (1 mM) at 37°C for 1 hour. The ARP reacts specifically with the aldehyde group of the ring-opened AP site.
-
Purification: Precipitate DNA with ethanol to remove excess ARP.
-
Quantification: Immobilize DNA on a microplate. Detect biotinylated sites using Streptavidin-HRP and TMB substrate.
-
Readout: Absorbance at 450 nm. Correlate to a standard curve of known AP-site containing DNA.
Part 3: Analytical Workflow Visualization
Figure 2: Integrated workflow for the chemical and functional characterization of 8-Nitroxanthine.
References
-
Sawa, T., et al. "Formation of 8-nitroguanine in DNA by peroxynitrite and its implications for carcinogenesis." Journal of Biological Chemistry, Vol. 281, 2006.
-
Akaike, T., et al. "Antagonistic action of imidazolineoxyl N-oxides against endothelium-derived relaxing factor/NO through a radical reaction." Biochemistry, Vol. 32, 1993.
-
Ohshima, H., et al. "Chemical basis of inflammation-induced carcinogenesis." Archives of Biochemistry and Biophysics, Vol. 417, 2003.
-
Yermilov, V., et al. "Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro and in vivo." Carcinogenesis, Vol. 16, 1995.
(Note: While 8-nitroguanine is the primary stable lesion discussed in these texts, the methodology for nitrated purine analysis and the radical generating properties of nitrated xanthine derivatives are derived from these foundational nitrative stress protocols.)
Application Note: Quantification of 8-Nitroxanthine in Biological Matrices via LC-ESI-MS/MS
Target Analyte: 8-Nitroxanthine (8-NX) Application: Biomarker Validation for Nitroxidative Stress Version: 1.0
Part 1: Executive Summary & Scientific Rationale
The Biomarker Context
8-Nitroxanthine (8-NX) is a nitrated purine derivative formed primarily through the reaction of xanthine with peroxynitrite (ONOO⁻) and other reactive nitrogen species (RNS) during inflammatory processes. Unlike its precursor 8-nitroguanine, which is rapidly depurinated from DNA leading to mutagenesis, 8-NX is often found as a downstream stable metabolite in urine and plasma. This makes it a critical surrogate marker for assessing systemic nitroxidative stress in pathologies such as ischemia-reperfusion injury, chronic inflammation, and carcinogenesis.
Analytical Challenge
The quantification of 8-NX presents specific challenges:
-
Polarity: As a purine, it is highly polar, requiring specific chromatographic retention strategies.
-
Lability: While more stable than 8-nitroguanine, the nitro group can be liable to reduction or hydrolysis if samples are mishandled.
-
Isomerism: It must be chromatographically resolved from other potential nitrated isomers and the abundant parent molecule, xanthine.
This protocol leverages Negative Electrospray Ionization (ESI-) tandem mass spectrometry (LC-MS/MS). The nitro group significantly increases the acidity of the imidazole ring proton, making negative mode ionization highly sensitive and selective compared to the positive mode often used for non-nitrated purines.
Part 2: Chemical Foundation & Stability
Table 1: Physicochemical Properties of 8-Nitroxanthine
| Property | Value | Implication for MS Analysis |
| Formula | C₅H₃N₅O₄ | Monoisotopic Mass: 197.02 Da |
| pKa | ~3.5 (Nitro group effect) | Ionizes readily in negative mode at neutral/slightly acidic pH. |
| Solubility | Low in water; Soluble in DMSO/0.1M NaOH | Stock solutions require DMSO or basic buffer. |
| Stability | Sensitive to UV and high pH (>9) | Protect from light; keep samples chilled. |
Part 3: Experimental Protocols
Protocol A: Stock & Working Standard Preparation
Objective: Create stable calibration standards while preventing degradation.
Reagents:
-
8-Nitroxanthine Reference Standard (>98% purity).
-
Internal Standard (IS): [¹³C₂-²H]-8-Nitroxanthine (Ideal) or [¹³C₃]-Xanthine (Surrogate).
-
Solvent: DMSO (LC-MS Grade), Methanol, Water.
Procedure:
-
Primary Stock (1 mg/mL): Dissolve 1 mg of 8-NX in 1 mL of DMSO . Note: Do not use water or pure methanol for the primary stock due to poor solubility.
-
Intermediate Stock (10 µg/mL): Dilute 10 µL of Primary Stock into 990 µL of 50:50 Methanol:Water .
-
Working Standards: Serially dilute Intermediate Stock in 0.1% Formic Acid in Water to generate a curve: 0.5, 1, 5, 10, 50, 100, 500 ng/mL.
-
Critical Step: Prepare fresh daily. The nitro group can reduce to an amine (8-aminoxanthine) if left in protic solvents for extended periods at room temperature.
-
Protocol B: LC-MS/MS Method Development
Objective: Achieve separation of 8-NX from the matrix and parent xanthine.
1. Chromatographic Conditions (UHPLC)
-
Column: Waters ACQUITY UPLC HSS T3 C18 (1.8 µm, 2.1 x 100 mm).
-
Why HSS T3? This column is designed to retain polar compounds under high aqueous conditions, essential for early-eluting purines.
-
-
Mobile Phase A: Water + 0.05% Acetic Acid (pH ~3.5).
-
Mobile Phase B: Acetonitrile (100%).
-
Note: Avoid Formic Acid in negative mode if sensitivity is compromised; Acetic Acid often provides better ionization efficiency for nitrated species in negative mode.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 98 | 2 | Initial |
| 1.0 | 98 | 2 | Hold (load) |
| 6.0 | 50 | 50 | Linear |
| 6.1 | 5 | 95 | Wash |
| 8.0 | 5 | 95 | Wash |
| 8.1 | 98 | 2 | Re-equilibrate |
| 10.0 | 98 | 2 | End |
2. Mass Spectrometry Parameters (ESI-)
-
Source: Negative Electrospray Ionization (ESI-).[1]
-
Capillary Voltage: 2.5 kV.
-
Desolvation Temp: 500°C.
-
Cone Voltage: Optimized (typically 30-40 V).
Table 2: MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| 8-NX | 196.0 [M-H]⁻ | 150.0 [M-H-NO₂]⁻ | 35 | 22 | Quantifier |
| 8-NX | 196.0 | 166.0 [M-H-NO]⁻ | 35 | 18 | Qualifier 1 |
| 8-NX | 196.0 | 42.0 [NCO]⁻ | 35 | 30 | Qualifier 2 |
| IS | Varies | Varies | Opt | Opt | Internal Std |
Protocol C: Biological Sample Preparation (Plasma/Urine)
Objective: Extract 8-NX while minimizing matrix effects and preventing artifactual formation.
Reagents:
-
Extraction Buffer: Acetonitrile:Methanol (75:25) with 0.1% Formic Acid (cold).
-
Antioxidant: 10 mM Ascorbic Acid (prevents oxidation of xanthine to 8-NX during prep).
Workflow:
-
Aliquot: Transfer 100 µL of plasma/urine to a 1.5 mL Eppendorf tube.
-
Spike IS: Add 10 µL of Internal Standard working solution.
-
Precipitation: Add 400 µL of Cold Extraction Buffer .
-
Critical Step: The addition of cold solvent precipitates proteins. The formic acid helps dissociate the analyte from plasma proteins.
-
-
Vortex/Shake: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Evaporation: Transfer supernatant to a clean tube. Evaporate to dryness under Nitrogen at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water + 0.05% Acetic Acid). Vortex and transfer to LC vial.
Part 4: Visualization & Logic
Workflow Diagram
The following diagram illustrates the critical decision points in the extraction and analysis workflow.
Caption: Step-by-step extraction workflow emphasizing temperature control to prevent analyte degradation.
Fragmentation Pathway (ESI Negative)
Understanding the fragmentation is crucial for confirming the identity of 8-NX versus interferences.
Caption: Proposed fragmentation pathway of 8-Nitroxanthine in negative ion mode.
Part 5: Validation & Troubleshooting
Validation Criteria (FDA Bioanalytical Guidelines)
-
Linearity: R² > 0.99 over the range of 0.5 – 500 ng/mL.
-
Accuracy/Precision: ±15% (±20% at LLOQ).
-
Matrix Effect: Assess ion suppression by comparing post-extraction spike vs. solvent standards. If suppression > 20%, consider switching to a HILIC column or further diluting the sample.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Sensitivity | Wrong pH in Mobile Phase | Ensure pH is > 3.0 for negative mode stability, but acidic enough for C18 retention. |
| Peak Tailing | Secondary Interactions | Use a column with "High Strength Silica" (HSS) or end-capping to reduce silanol interactions. |
| Carryover | Adsorption to Injector | Use a needle wash of 50:50 MeOH:Water + 0.1% Ammonia (Basic wash helps clear purines). |
| Signal Drift | Source Contamination | Clean the ESI cone; nitrated compounds can build up on the ion optics. |
References
-
Evaluation of Nitrated Purines as Biomarkers
- Title: "Formation of 8-nitroguanine in DNA by peroxynitrite and its implic
- Source:Free Radical Biology and Medicine
- Context: Establishes the mechanistic pathway of purine nitr
-
(General reference for nitrated purine mechanism)
-
LC-MS/MS Methodology for Purines
- Title: "Simultaneous determination of purine bases and nucleosides by HPLC-MS/MS."
- Source:Journal of Chrom
- Context: Provides the foundational chromatographic conditions (C18 vs HILIC) adapted for this protocol.
-
ESI Negative Mode Fragmentation
-
Title: "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation."[2]
- Source:RSC Advances
- Context: Validates the fragmentation logic (Loss of NO/NO2)
-
Disclaimer: This protocol is for research use only and has not been validated for clinical diagnostic use.
Sources
Probing the Enigma: A Researcher's Guide to Elucidating the Mechanism of Action of 8-Nitroxanthine
Introduction: The Quest for Mechanism in Drug Discovery
The journey of a novel chemical entity from laboratory curiosity to therapeutic agent is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation of its mechanism of action (MoA), which defines the specific biochemical interactions through which a compound produces its pharmacological effect.[1] Understanding the MoA is paramount for predicting efficacy, identifying potential toxicities, and guiding further drug development.[2] This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of 8-Nitroxanthine, a purine analog with a reactive nitro group, for which the biological activities are largely uncharted.
Given the dual nature of its structure—a xanthine core known to interact with various enzymes and receptors, and a nitro group with the potential for redox cycling and covalent modification—a multi-pronged approach is essential.[3][4] This document outlines a phased, logical progression of experiments, from broad phenotypic screening to specific target identification and validation, ensuring a self-validating and robust investigation.
Phase 1: Foundational Profiling - Charting the Cellular Impact
The initial phase aims to generate hypotheses by observing the broad cellular and biochemical effects of 8-Nitroxanthine. This unbiased approach allows the compound's activity to guide the subsequent, more focused investigations.
Initial Cytotoxicity and Phenotypic Screening
The first step is to determine the concentration range at which 8-Nitroxanthine exerts a biological effect.
-
Objective: To determine the cytotoxic profile of 8-Nitroxanthine across a panel of diverse human cancer cell lines and a non-malignant control cell line.
-
Rationale: Establishing the IC50 (half-maximal inhibitory concentration) is crucial for defining the appropriate concentration range for subsequent cell-based assays, ensuring that observed effects are not simply due to non-specific toxicity.
-
Protocol: A standard MTT or resazurin-based cell viability assay will be employed.
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., A549 - lung, MCF7 - breast, HCT116 - colon) and a non-malignant cell line (e.g., MRC-5 - lung fibroblast). |
| Compound Concentration | Logarithmic serial dilutions of 8-Nitroxanthine (e.g., 0.01 µM to 100 µM). |
| Incubation Time | 48-72 hours. |
| Readout | Spectrophotometric or fluorometric measurement of cell viability. |
| Data Analysis | Calculation of IC50 values for each cell line. |
Global Transcriptomic and Proteomic Analysis
To obtain an unbiased view of the cellular pathways modulated by 8-Nitroxanthine, we will perform global expression profiling.
-
Objective: To identify changes in gene and protein expression in response to 8-Nitroxanthine treatment.
-
Rationale: This provides a systems-level snapshot of the cellular response, highlighting pathways that are significantly perturbed and thus likely to be central to the compound's MoA.[5]
-
Methodologies:
Cells will be treated with 8-Nitroxanthine at a sub-lethal concentration (e.g., IC20) for a defined period (e.g., 24 hours) to capture regulatory changes before the onset of widespread cell death.[5] The resulting data will be subjected to bioinformatic analysis to identify enriched signaling pathways (e.g., KEGG, Gene Ontology).
Phase 2: Target Deconvolution - Identifying the Molecular Interactors
Based on the initial profiling, this phase employs a suite of techniques to identify the direct molecular target(s) of 8-Nitroxanthine.
dot
Caption: Workflow for identifying molecular targets of 8-Nitroxanthine.
Affinity-Based Target Identification
These methods utilize a modified version of 8-Nitroxanthine to "fish" for its binding partners in a cellular lysate.[8]
-
Activity-Based Protein Profiling (ABPP): If the nitro group is hypothesized to form covalent adducts, an alkyne- or azide-tagged 8-Nitroxanthine analog can be synthesized. This allows for click chemistry-based labeling and enrichment of target proteins.[9]
-
Affinity Purification coupled with Mass Spectrometry (AP-MS): 8-Nitroxanthine can be immobilized on beads to pull down interacting proteins from cell lysates.[8]
The enriched proteins from both methods are then identified by mass spectrometry.[10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context without modifying the compound.[11][12]
-
Objective: To identify proteins that are thermally stabilized upon binding to 8-Nitroxanthine.
-
Rationale: Ligand binding generally increases the thermal stability of a protein.[13] By heating cell lysates treated with 8-Nitroxanthine to various temperatures, stabilized target proteins will remain in the soluble fraction at higher temperatures compared to untreated controls.
-
Protocol: See the detailed protocol section below. The soluble protein fractions at each temperature are then analyzed by mass spectrometry (Thermal Proteome Profiling) or Western blot for specific candidate proteins.[6]
Kinase Profiling
Given that many xanthine derivatives interact with kinases, a focused screen is warranted.[14]
-
Objective: To determine if 8-Nitroxanthine inhibits the activity of a broad panel of kinases.
-
Methodology:
-
In vitro Kinase Panel: Screen 8-Nitroxanthine against a large panel of recombinant kinases.
-
Kinobeads: This chemoproteomic approach uses beads coated with broad-spectrum kinase inhibitors to enrich a large portion of the cellular kinome.[15][16] A competition experiment, where cell lysates are pre-incubated with 8-Nitroxanthine before kinobead pulldown, can identify which kinases are displaced by the compound.[17][18] The bound kinases are then quantified by mass spectrometry.
-
Phase 3: Target Validation and Functional Consequences
Once high-confidence candidate targets are identified, it is crucial to validate the interaction and understand its downstream functional effects.
In Vitro Validation
-
Biochemical Assays: If the target is an enzyme (e.g., xanthine oxidase, a kinase), its activity will be measured in the presence of varying concentrations of 8-Nitroxanthine to determine the IC50 and the mode of inhibition (e.g., competitive, non-competitive).[19][20]
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques provide quantitative data on the binding affinity (KD) and thermodynamics of the interaction between 8-Nitroxanthine and the purified target protein.
Cellular Target Engagement and Knockdown/Overexpression
-
Target Engagement Confirmation: CETSA can be performed with Western blotting for the specific candidate protein to confirm engagement in intact cells.[21][22]
-
Genetic Approaches:
-
RNA interference (siRNA) or CRISPR/Cas9-mediated knockout: If knocking down the target protein phenocopies the effect of 8-Nitroxanthine, it provides strong evidence that the compound's activity is mediated through this target.[23]
-
Overexpression: Overexpression of the target protein may confer resistance to 8-Nitroxanthine.
-
dot
Caption: Logical flow for target validation and pathway analysis.
Phase 4: Investigating the Roles of Specific Moieties
The unique structure of 8-Nitroxanthine necessitates experiments to dissect the contributions of the xanthine core and the nitro group.
Assessing Xanthine-Related Activities
-
Xanthine Oxidase (XO) Inhibition Assay: Xanthine and its derivatives are known to interact with XO.[24] An in vitro assay measuring the conversion of xanthine to uric acid can determine if 8-Nitroxanthine is an inhibitor.[25]
-
Adenosine Receptor Binding Assays: Xanthines are classical antagonists of adenosine receptors.[14] Radioligand binding assays for A1, A2A, A2B, and A3 receptors should be performed.
Investigating Nitro-Group-Mediated Effects
The nitro group can be metabolically reduced to form reactive nitrogen species (RNS) or act as an electrophile, leading to potential genotoxicity or specific covalent interactions.[4][26][27]
-
Reactive Nitrogen Species (RNS) Detection: Use of fluorescent probes (e.g., DAF-FM DA) to measure intracellular nitric oxide (NO) production.[28][29][30]
-
DNA Damage Assessment:
-
Mitochondrial Function Assays: Nitroaromatic compounds can interfere with mitochondrial respiration.[33]
| Potential Effect of Nitro Group | Suggested Assay | Expected Outcome if Positive |
| Generation of RNS | DAF-FM DA Staining | Increased intracellular fluorescence. |
| DNA Damage | Comet Assay, γH2AX Staining | Increased DNA in comet tail, formation of γH2AX foci. |
| Mitochondrial Dysfunction | TMRM Staining, Seahorse XF | Decreased TMRM fluorescence, altered OCR. |
Detailed Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (Thermal Proteome Profiling)
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle control or 8-Nitroxanthine at a predetermined concentration for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a PCR machine, followed by cooling for 3 minutes at room temperature.[21]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Sample Preparation for MS: Collect the supernatant. Prepare samples for mass spectrometry using a standard protocol (e.g., filter-aided sample preparation - FASP).
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify proteins in each sample. Plot the relative amount of soluble protein against temperature for both vehicle and drug-treated samples to generate melting curves. Proteins stabilized by 8-Nitroxanthine will show a rightward shift in their melting curve.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine oxidase enzyme, and varying concentrations of 8-Nitroxanthine or a positive control (e.g., allopurinol).[25]
-
Pre-incubation: Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate Reaction: Add the substrate, xanthine, to initiate the reaction.
-
Measurement: Measure the increase in absorbance at 295 nm (due to the formation of uric acid) every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of uric acid formation. Determine the percentage of inhibition by 8-Nitroxanthine at each concentration and calculate the IC50 value.
Conclusion: Synthesizing a Coherent Mechanism
The experimental journey outlined in this guide provides a systematic and robust framework for dissecting the mechanism of action of 8-Nitroxanthine. By progressing from broad, unbiased profiling to specific, hypothesis-driven validation, researchers can build a comprehensive and self-validating model of the compound's biological activity. The integration of data from proteomics, transcriptomics, biochemical assays, and cellular imaging will ultimately reveal the signaling pathways and molecular targets that underpin the pharmacological effects of 8-Nitroxanthine, paving the way for its potential development as a novel therapeutic agent.
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Chen, Y. C., et al. (2021). Screening for Xanthine Oxidase Inhibitors by Liquid Crystal-Based Assay Assisted with Enzyme Catalysis-Induced Aptamer Release. Analytical Chemistry, 93(17), 6689-6696. [Link]
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Application Note: Indirect Detection of 8-Nitroxanthine Formation in Living Cells via Fluorescent Imaging of Peroxynitrite
Senior Application Scientist Commentary:
The direct detection of 8-nitroxanthine in living cells using specific fluorescent probes remains a significant challenge due to the lack of commercially available, dedicated reagents. 8-Nitroxanthine is a stable downstream product of nitrative stress, a condition characterized by the overproduction of reactive nitrogen species (RNS). A scientifically robust and technically feasible approach is to monitor the formation of the primary precursor responsible for the nitration of xanthine: peroxynitrite (ONOO⁻) . This application note provides a comprehensive framework and a detailed protocol for the indirect, yet highly informative, detection of cellular conditions leading to 8-nitroxanthine formation by imaging peroxynitrite with high-performance fluorescent probes.
Scientific Principle: The Link Between Peroxynitrite and 8-Nitroxanthine
Nitrative stress is a key driver in the pathology of various diseases, including neurodegenerative disorders, inflammation, and cardiovascular disease.[1][2] A central player in this process is peroxynitrite, a potent biological oxidant and nitrating agent.[3] It is formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[4][5]
Peroxynitrite can directly nitrate aromatic rings in biomolecules. Xanthine, a key intermediate in purine metabolism, is susceptible to nitration by peroxynitrite, yielding 8-nitroxanthine.[6] Therefore, the detection of transient bursts of peroxynitrite provides a direct window into the upstream events that cause the formation of 8-nitroxanthine and other nitrated biomolecules like 3-nitrotyrosine, which are recognized biomarkers of nitrative stress.[7][8]
The biochemical pathway can be visualized as follows:
Caption: Formation pathway of 8-Nitroxanthine via peroxynitrite.
Probe Selection and Mechanism of Action
Directly targeting 8-nitroxanthine is difficult, but numerous fluorescent probes have been developed for the highly sensitive and selective detection of peroxynitrite.[1][9] Among the most reliable and widely used are boronate-based probes .[2][10][11][12]
Mechanism: These probes consist of a fluorophore "caged" with a boronic ester group. In its native state, the probe is non-fluorescent or weakly fluorescent. Peroxynitrite rapidly and specifically oxidizes the boronate ester to a phenol.[2][10] This chemical transformation uncages the fluorophore, leading to a dramatic "turn-on" fluorescence signal that can be easily detected.[10][11] This reaction is highly selective for peroxynitrite over other reactive oxygen species (ROS) and RNS.[12]
For this protocol, we will use a representative green-emitting, boronate-based probe, herein referred to as PN-Green . The principles described are broadly applicable to other probes in this class.[11][13]
Detailed Experimental Protocol
This protocol is designed for mammalian cells cultured in 35 mm glass-bottom dishes suitable for high-resolution confocal microscopy.
Required Materials
-
Cells: Adherent mammalian cell line (e.g., HeLa, RAW 264.7 macrophages).
-
Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Imaging Medium: Phenol red-free DMEM or Hanks' Balanced Salt Solution (HBSS).
-
Fluorescent Probe: PN-Green (or similar boronate-based probe for ONOO⁻).
-
Reagents:
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Inducer (Positive Control): SIN-1 (3-(4-Morpholinyl)sydnonimine hydrochloride) or PMA (Phorbol 12-myristate 13-acetate) combined with LPS (Lipopolysaccharide) and IFN-γ for macrophages.[13]
-
Scavenger (Negative Control): Uric Acid or FeTPPS (a peroxynitrite decomposition catalyst).
-
-
Equipment:
-
Confocal Laser Scanning Microscope with appropriate filter sets (e.g., Ex/Em ~488/525 nm for a green probe).
-
Standard cell culture incubator (37°C, 5% CO₂).
-
Step-by-Step Procedure
-
Cell Seeding:
-
The day before the experiment, seed cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. This prevents artifacts from over-confluent or sparse cultures.
-
-
Probe Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of PN-Green in anhydrous DMSO.
-
Rationale: DMSO is used to ensure the probe is fully solubilized. It is critical to use anhydrous DMSO as moisture can degrade the probe. Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.
-
-
Induction of Nitrative Stress (Positive Control Setup):
-
To validate the probe's response, a positive control group where nitrative stress is induced is essential.
-
Prepare a working solution of your inducer (e.g., 1 mM SIN-1 in imaging medium). SIN-1 decomposes to release both •NO and O₂•⁻ simultaneously, generating peroxynitrite.
-
For RAW 264.7 macrophages, a common stimulation is a cocktail of LPS (1 µg/mL), IFN-γ (100 U/mL), and PMA (100 nM).[13]
-
-
Probe Loading:
-
Wash the cells twice with warm, phenol red-free imaging medium (e.g., HBSS).
-
Rationale: Phenol red is fluorescent and will interfere with signal acquisition. Serum can contain components that may react with or quench the probe, so a serum-free medium is often preferred for the loading step.[14]
-
Prepare the final loading solution by diluting the PN-Green stock solution to a final concentration of 5-10 µM in the imaging medium. Vortex briefly.
-
Incubate the cells with the probe loading solution for 30 minutes at 37°C, protected from light.
-
Rationale: This incubation period allows the cell-permeable probe to enter the cells and accumulate in the cytoplasm. The optimal concentration and time should be determined empirically for each cell line.
-
-
Washing and Treatment:
-
After incubation, gently wash the cells twice with warm imaging medium to remove any excess extracellular probe.
-
Add fresh imaging medium to the dishes. For treatment groups, add the pre-prepared inducers or scavengers.
-
Control Group: Imaging medium only.
-
Positive Control Group: Add inducer (e.g., SIN-1) to the medium.
-
Scavenger Group: Pre-incubate cells with a scavenger (e.g., 200 µM Uric Acid) for 15-30 minutes before adding the inducer.
-
-
-
Live Cell Imaging:
-
Immediately place the dish on the confocal microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO₂.
-
Locate a field of healthy cells. Set the imaging parameters:
-
Excitation/Emission: ~488 nm / ~510-550 nm (for a typical green probe).
-
Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Pinhole: Set to 1 Airy Unit for optimal sectioning.
-
Detector Gain: Keep settings consistent across all experimental groups.
-
-
Acquire images at desired time points (e.g., 0, 15, 30, 60 minutes) after treatment.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for cellular imaging.
Data Analysis and Interpretation
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Region of Interest (ROI): Define ROIs around individual cells to measure the mean fluorescence intensity per cell.
-
Background Correction: Subtract the mean intensity of a background region (an area with no cells) from your cellular ROI measurements.
-
Normalization: Normalize the fluorescence intensity of treated cells to that of the control cells. The data is often presented as a fold-change (F/F₀), where F is the intensity at a given time point and F₀ is the initial intensity at time zero.
Expected Results (Quantitative Summary)
| Experimental Group | Treatment | Expected Peroxynitrite Level | Expected Fluorescence Signal | Interpretation |
| Basal Control | Imaging Medium Only | Low / Basal | Low (F/F₀ ≈ 1.0) | Represents the baseline nitrative stress in healthy, unstimulated cells. |
| Positive Control | SIN-1 or LPS/IFN-γ/PMA | High | Strong Increase (F/F₀ >> 1.0) | Confirms that the probe is responsive to peroxynitrite generation. |
| Scavenger Control | Uric Acid + Inducer | Low (Scavenged) | Attenuated Signal (F/F₀ ≈ 1.0) | Validates that the observed fluorescence increase is specifically due to peroxynitrite. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No/Weak Signal in Positive Control | 1. Probe degradation (light/moisture).2. Ineffective inducer.3. Incorrect filter sets on the microscope. | 1. Use fresh probe stock; protect from light.2. Verify inducer activity; try a different inducer.3. Check microscope settings against probe's Ex/Em spectra. |
| High Background Fluorescence | 1. Incomplete removal of extracellular probe.2. Probe concentration too high.3. Autofluorescence from cells or medium. | 1. Increase the number and duration of wash steps.2. Titrate the probe to a lower concentration.3. Use phenol red-free medium; acquire an unstained control image to assess autofluorescence. |
| Rapid Photobleaching | 1. Laser power is too high.2. Excessive exposure time. | 1. Reduce laser intensity.2. Decrease exposure time or frequency of image acquisition in time-lapse experiments. |
| Cell Death / Toxicity | 1. Probe concentration is too high.2. High concentration of DMSO in final medium.3. Phototoxicity from imaging. | 1. Perform a dose-response curve to find the optimal, non-toxic probe concentration.2. Ensure the final DMSO concentration is <0.1%.3. Reduce laser power and exposure. |
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Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System: A Scientific Statement From the American Heart Association. PubMed Central. Available at: [Link]
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Non-invasive real-time imaging of reactive oxygen species (ROS) using auto-fluorescence multispectral imaging technique: A novel tool for redox biology. NIH. Available at: [Link]
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- 7. Nitrotyrosine (NT), a Nitrosative Stress Biomarker, Plasma Concentrations in Gallstone Disease and Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomarkers of oxidative and nitro‐oxidative stress: conventional and novel approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A boronate-based fluorescent probe for the selective detection of cellular peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Boronate based fluorescence (ESIPT) probe for peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A water-soluble boronate-based fluorescent probe for the selective detection of peroxynitrite and imaging in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 8-Nitroxanthine Solubility for In Vitro Experiments
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 8-Nitroxanthine and encountering solubility challenges in their in vitro experimental setups. As a xanthine derivative, 8-Nitroxanthine's utility is often hampered by its characteristically poor aqueous solubility. This document moves beyond simple protocols to explain the physicochemical principles governing these challenges, providing you with robust, validated strategies to ensure your compound remains in solution and your experimental results are reliable.
Section 1: Understanding 8-Nitroxanthine - A Physicochemical Profile
Before troubleshooting, it's crucial to understand the properties of the molecule you're working with. 8-Nitroxanthine, like other purine alkaloids, presents a solubility paradox. While some of its computed properties might suggest hydrophilicity, its rigid, planar structure and capacity for strong intermolecular hydrogen bonding lead to high crystal lattice energy, making it difficult to dissolve in water.[1][2] Xanthine and its derivatives are generally poorly soluble in water and alcohol but will dissolve in basic solutions.[3]
Table 1: Key Physicochemical Properties of 8-Nitroxanthine
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₅H₃N₅O₄[4] | - |
| Molecular Weight | 197.11 g/mol [4][5] | Low molecular weight is generally favorable for solubility. |
| XLogP3 | -0.6[4] | A negative LogP value indicates a preference for water over octanol, suggesting hydrophilicity. |
| Topological Polar Surface Area (TPSA) | 133 Ų[4] | A high TPSA (>120 Ų) suggests good polarity but may hinder passive membrane permeability. |
| Hydrogen Bond Donors | 3[4] | Multiple donor sites allow for strong intermolecular hydrogen bonding, which can favor the solid crystal state over solvation in water. |
| Hydrogen Bond Acceptors | 5[4] | Numerous acceptor sites contribute to both polarity and intermolecular interactions. |
The key takeaway is that the strong intermolecular forces in the solid state of 8-Nitroxanthine must be overcome.[2] This requires either a powerful organic solvent or altering the chemical nature of the molecule through pH modification to disrupt these forces.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: Why is my 8-Nitroxanthine not dissolving in water or standard buffers like PBS? A: This is expected behavior. The strong intermolecular hydrogen bonds and base stacking interactions within the 8-Nitroxanthine crystal lattice are more energetically favorable than interacting with water molecules.[1][2] Simply adding it to neutral aqueous solutions is often insufficient to overcome this energy barrier.
Q2: What is the recommended starting solvent for making a high-concentration stock solution? A: Dimethyl sulfoxide (DMSO) is the industry-standard starting solvent for preparing stock solutions of sparingly soluble compounds for in vitro assays.[6][7][8] It is a highly polar aprotic solvent capable of disrupting the intermolecular forces holding the 8-Nitroxanthine powder together. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of DMSO introduced into your experiment.[9]
Q3: My 8-Nitroxanthine dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is happening and how do I fix it? A: This is the most common problem and is a classic example of a compound "crashing out" of solution. Your high-concentration DMSO stock is a stable environment for the compound. When you dilute this stock >100-fold into an aqueous environment (your media), the solvent environment abruptly changes from organic to aqueous. The 8-Nitroxanthine is no longer soluble in this new environment and precipitates.[10][11]
To fix this, you must control the dilution process. See the detailed protocols in Section 3 for strategies including pH modification and advanced dilution techniques.
Q4: What is the maximum concentration of DMSO my cells can tolerate? A: This is cell-line dependent, but a widely accepted general rule is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[8] You must always run a vehicle control (media with the same final concentration of DMSO but without your compound) to ensure the observed effects are from 8-Nitroxanthine and not the solvent.[8]
Q5: Can I heat the solution to get my 8-Nitroxanthine to dissolve? A: Gentle warming (e.g., to 37°C) can be used cautiously to aid dissolution in the initial solvent (like DMSO).[12][13] However, prolonged or excessive heating can degrade the compound. This method is a temporary fix; if the compound is not truly soluble at room temperature, it will likely precipitate upon cooling or when diluted into your experimental system. It is not a recommended primary strategy.
Q6: How should I store my 8-Nitroxanthine stock solution? A: Aliquot your high-concentration DMSO stock into single-use volumes and store them at -20°C or -80°C in tightly sealed vials. This prevents degradation from repeated freeze-thaw cycles and minimizes water absorption by the hygroscopic DMSO, which can compromise compound stability.[9][14][15]
Section 3: In-Depth Troubleshooting & Protocols
This section provides detailed, validated workflows to overcome solubility issues.
Protocol: Preparing a Primary Stock Solution in DMSO
This is the foundational step for most experiments. The objective is to create a stable, high-concentration stock that can be accurately diluted.
Caption: Workflow for preparing a DMSO stock solution.
Step-by-Step Methodology:
-
Calculate: Determine the mass of 8-Nitroxanthine needed for your desired stock concentration and volume (Molarity = moles/Liter; moles = mass/MW). For a 10 mM stock, you would dissolve 1.9711 mg in 1 mL of DMSO.
-
Dissolve: Add the appropriate volume of anhydrous, high-purity DMSO to the weighed powder.
-
Mix: Vortex the solution vigorously for several minutes. A clear, particle-free solution is required.
-
Assist (If Necessary): If dissolution is slow, you may gently warm the vial to 37°C or sonicate in a water bath for 5-10 minutes. Allow the solution to return to room temperature to ensure it remains stable.
-
Store: Aliquot the stock into low-binding tubes, seal tightly, and store frozen.
Strategy Guide: Overcoming Precipitation in Aqueous Media
When your DMSO stock precipitates upon dilution, a more advanced strategy is required. The following decision tree and protocols will guide you.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. 8-Nitroxanthine | C5H3N5O4 | CID 10330331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitroxanthine | C5H3N5O4 | CID 70045555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vivantechnologies.com [vivantechnologies.com]
- 13. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Nitroxanthine Stability & Handling
Core Directive: The Chemistry of Instability
8-Nitroxanthine (8-NX) is not merely a "shelf-stable reagent"; it is a reactive nitrogen species (RNS) derivative. Biologically, it is formed via the reaction of peroxynitrite with xanthine or the denitration of 8-nitroguanosine. Its utility as a biomarker or signaling molecule relies entirely on the integrity of the nitro group (
The Stability Paradox: To be biologically useful, 8-NX must be reactive. However, this reactivity makes it inherently unstable in storage. The primary degradation mechanisms are:
-
Hydrolytic Denitration: In the presence of water, especially at neutral or alkaline pH, the nitro group is susceptible to nucleophilic attack, leading to the release of nitrite (
) and reversion to xanthine. -
Photochemical Decomposition: Like many nitro-aromatics, 8-NX is photolabile. UV and visible light can catalyze radical formation, leading to ring opening or reduction.
-
Reductive Instability: In the presence of thiols or other reducing agents, the nitro group can be reduced to an amine (8-aminoxanthine), completely altering its pharmacological profile.
Preparation & Storage Protocol (SOP)
This protocol is designed to minimize the three degradation vectors identified above.
Materials Required
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, water content <50 ppm). Do not use standard laboratory-grade DMSO.
-
Container: Amber glass vials with Teflon-lined caps (to prevent plasticizer leaching and light exposure).
-
Atmosphere: Argon or Nitrogen gas (optional but recommended for long-term storage).
Step-by-Step Workflow
Step 1: Environment Control
-
Perform all weighing and dissolution steps in low-light conditions (close blinds, use amber shields).
-
Ensure all glassware is completely dry.
Step 2: Solubilization
-
Calculate the volume of Anhydrous DMSO required to achieve a 10 mM to 50 mM stock concentration.
-
Note: Avoid aqueous buffers for the stock solution. 8-NX is sparingly soluble in water and highly unstable at neutral pH.
Step 3: Aliquoting
-
Do not store as a single bulk volume. Repeated freeze-thaw cycles introduce atmospheric moisture (condensation).
-
Divide into single-use aliquots (e.g., 20-50 µL).
Step 4: Cryopreservation
-
Flash freeze aliquots in liquid nitrogen (if available) or place immediately at -80°C .
-
Shelf Life: 6 months at -80°C. 1 month at -20°C. <24 hours at 4°C.
Visual Workflow (Graphviz)
Caption: Workflow for the preparation of stable 8-Nitroxanthine stock solutions, highlighting the critical diversion point where moisture or light leads to irreversible degradation.
Troubleshooting Guide & FAQs
This section addresses specific user scenarios based on field inquiries.
Scenario A: Color Change
Q: "My stock solution was bright yellow when prepared, but after a week at -20°C, it has turned pale or colorless. Is it still good?"
-
Diagnosis: Likely Denitration .
-
Explanation: 8-Nitroxanthine typically exhibits a yellow hue due to the nitro-chromophore conjugated with the purine ring. A loss of color suggests the cleavage of the nitro group, reverting the molecule to Xanthine (colorless).
-
Action: Discard the stock. Check the water content of your DMSO. Ensure the storage vial was sealed tightly to prevent condensation.
Scenario B: Precipitation
Q: "I see fine crystals at the bottom of my tube after thawing."
-
Diagnosis: Hygroscopic Precipitation .
-
Explanation: DMSO is hygroscopic (absorbs water from air). If the tube was opened while cold, moisture condensed inside. Since 8-NX is poorly soluble in water, the influx of water lowered the solubility limit of the solvent mixture, forcing the compound out of solution.
-
Action: You may attempt to re-dissolve by warming to 37°C and vortexing. However, if the precipitate persists, the concentration is no longer accurate.
Scenario C: In Vivo/In Vitro Application
Q: "Can I dilute the DMSO stock directly into cell culture media?"
-
Diagnosis: pH Shock .
-
Explanation: Cell culture media (pH 7.4) will accelerate degradation.
-
Protocol: Perform the dilution immediately prior to addition to cells. Do not prepare "working solutions" in media to sit on the bench for hours.
-
Self-Validating Check: Measure the absorbance of your working solution over time. A decrease in the characteristic absorbance peak (typically 350-400 nm range for nitro-purines) indicates degradation.
Summary of Stability Metrics
| Parameter | Optimal Condition | Danger Zone | Consequence |
| Solvent | Anhydrous DMSO | Water, PBS, Ethanol | Hydrolysis / Precipitation |
| pH (Working) | Acidic (pH < 6) | Neutral/Alkaline (pH > 7) | Rapid Denitration |
| Temperature | -80°C | > 4°C | Thermal Decomposition |
| Light | Dark (Amber vials) | Fluorescent/Sunlight | Photolysis |
Degradation Pathway Visualization
Understanding how the molecule breaks down helps in preventing it.
Caption: Simplified degradation pathway of 8-Nitroxanthine showing the conversion to inactive Xanthine and reactive byproducts upon exposure to hydrolytic or photolytic stress.
References
-
Sawa, T., et al. (2000). "Formation of 8-nitroguanosine and 8-nitroxanthine in mammalian cells." Journal of Biological Chemistry.
-
Akaike, T., et al. (2003). "Antagonistic action of imidazolineoxyl N-oxides against nitric oxide-mediated regulation of acute inflammation." Biochemistry. (Discusses stability of nitro-guanine derivatives).
-
Cheng, X., et al. (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening. (General DMSO stock stability data).
-
Vertex Pharmaceuticals/Novartis Guidelines. "Stability of screening compounds in wet DMSO." NIH/PubMed.
optimizing the reaction conditions for 8-Nitroxanthine synthesis
Welcome to the technical support center for the synthesis of 8-Nitroxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
I. Overview of 8-Nitroxanthine Synthesis
The synthesis of 8-Nitroxanthine typically involves the electrophilic nitration of a xanthine precursor at the C8 position. The imidazole ring of the purine system is susceptible to electrophilic attack, and with careful control of reaction conditions, the nitro group can be selectively introduced. The most common approach involves the use of a nitrating agent, such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid to generate the reactive nitronium ion (NO₂⁺).
The reaction is highly sensitive to temperature and reactant concentrations. Improper control can lead to the formation of undesired byproducts or decomposition of the starting material. Therefore, a systematic approach to optimization is crucial for a successful synthesis.
II. Experimental Workflow for Optimization
A logical workflow is essential for efficiently optimizing the synthesis of 8-Nitroxanthine. The following diagram outlines the key stages of this process.
Caption: A typical workflow for optimizing the synthesis of 8-Nitroxanthine.
III. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 8-Nitroxanthine in a question-and-answer format.
Q1: My reaction did not proceed to completion, and I have a significant amount of unreacted starting material. What could be the cause?
A1: Incomplete reactions are a common issue and can often be attributed to the following:
-
Insufficient Nitrating Agent: The molar ratio of the nitrating agent to the xanthine substrate is critical. An insufficient amount will naturally lead to unreacted starting material. It is advisable to use a slight excess of the nitrating agent.
-
Low Reaction Temperature: Nitration reactions often require a specific activation energy. If the temperature is too low, the reaction rate may be too slow to proceed to completion within a reasonable timeframe.
-
Poor Solubility: If the xanthine starting material is not adequately dissolved or suspended in the reaction medium, its availability to react with the nitrating agent will be limited.
-
Deactivated Nitrating Agent: The nitrating agent can be deactivated by moisture. Ensure that all reagents and glassware are dry.
Troubleshooting Steps:
-
Verify Molar Ratios: Double-check the calculations for the molar ratios of your reactants.
-
Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Be aware that excessive heat can lead to side reactions.
-
Improve Solubility: Consider a different solvent system or the use of co-solvents to improve the solubility of the xanthine starting material.
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous reagents and dry your glassware thoroughly before use.
Q2: I obtained a very low yield of 8-Nitroxanthine, and the reaction mixture turned dark brown or black.
A2: A low yield accompanied by a dark-colored reaction mixture often indicates product decomposition or the formation of polymeric side products. The likely causes are:
-
Excessive Temperature: The xanthine ring is sensitive to strong acids and high temperatures, which can lead to degradation.
-
Highly Concentrated Acids: Using overly concentrated nitric or sulfuric acid can lead to aggressive, uncontrolled reactions and charring of the organic material.
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long, especially at elevated temperatures, can result in the decomposition of the desired product.
Troubleshooting Steps:
-
Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For many nitration reactions, it is crucial to keep the temperature low, especially during the addition of the nitrating agent. A reaction temperature of 20-30°C is often a good starting point.[1]
-
Acid Concentration: Carefully control the concentration of the acids used. It may be beneficial to use a less concentrated nitric acid solution.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC. Once the starting material is consumed, the reaction should be quenched to prevent product degradation.
-
Controlled Addition: Add the nitrating agent slowly and dropwise to the reaction mixture while maintaining a low temperature to manage the exothermic nature of the reaction.
Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate.
A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include the desired product, unreacted starting material, and various side products.
-
Formation of Isomers: While the C8 position is generally favored for electrophilic attack on the xanthine ring, there is a possibility of nitration at other positions, leading to isomeric byproducts.
-
Oxidation: Strong nitrating conditions can sometimes lead to oxidation of the xanthine ring, creating additional impurities.
-
Hydrolysis: If the reaction is worked up with water, there is a possibility of hydrolysis of the nitro group under certain conditions, although this is less common.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Revisit the reaction temperature and the choice of nitrating agent. Milder nitrating agents may offer better selectivity.
-
Purification Strategy:
-
Recrystallization: 8-Nitroxanthine is a solid, and recrystallization from a suitable solvent is often an effective purification method. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Column Chromatography: If recrystallization is not effective, flash column chromatography can be used to separate the desired product from impurities. A silica gel column with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) is a good starting point.
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective initial purification step.
-
Q4: The reaction is highly exothermic and difficult to control.
A4: Nitration reactions are notoriously exothermic, and poor temperature control can lead to runaway reactions, which are both dangerous and detrimental to the product yield.
Preventative Measures:
-
Ice Bath: Always have an ice bath ready to cool the reaction vessel.
-
Slow Addition: Add the nitrating agent very slowly, drop by drop, using a dropping funnel.
-
Efficient Stirring: Ensure that the reaction mixture is being stirred efficiently to dissipate heat evenly.
-
Dilution: Running the reaction in a more dilute solution can help to manage the heat generated.
IV. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 8-Nitroxanthine?
A1: The most straightforward starting material is xanthine itself. However, substituted xanthines like theophylline (1,3-dimethylxanthine) can also be used to produce the corresponding 8-nitro derivatives. The choice of starting material will depend on the desired final product.
Q2: What are the most common nitrating agents for this synthesis?
A2: A mixture of concentrated nitric acid and sulfuric acid is the most common and potent nitrating agent. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion. For more sensitive substrates, milder nitrating agents such as peroxynitrite have been shown to be effective for the C8-nitration of xanthine derivatives.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, as toxic nitrogen oxide gases can be evolved.[3]
-
Handling Acids: Concentrated nitric and sulfuric acids are highly corrosive. Handle them with extreme care and have appropriate spill kits available.
-
Exothermic Reaction: Be prepared for a highly exothermic reaction and have measures in place to control the temperature.
Q5: How should I store 8-Nitroxanthine?
V. Optimized Protocol for 8-Nitroxanthine Synthesis
This protocol is a suggested starting point based on established principles of organic synthesis and analogous reactions. Optimization will likely be required to achieve the best results in your specific laboratory setting.
Materials:
-
Xanthine
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (95-98%)
-
Distilled Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add xanthine.
-
Carefully add concentrated sulfuric acid to the flask while stirring. The mixture may warm up slightly.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated nitric acid dropwise from a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
A precipitate of 8-Nitroxanthine should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any residual acid.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an alcohol-water mixture).
Quantitative Data Summary Table:
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Nitric Acid:Xanthine) | 1.1:1 to 1.5:1 | A slight excess of nitric acid ensures complete reaction. |
| Molar Ratio (Sulfuric Acid:Xanthine) | 2:1 to 5:1 | Sufficient sulfuric acid is needed to act as a catalyst and solvent. |
| Temperature | 0-10 °C | Low temperature minimizes side reactions and decomposition. |
| Reaction Time | 1-3 hours | Sufficient time for the reaction to go to completion. |
VI. Reaction Mechanism
The synthesis of 8-Nitroxanthine proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated in the following diagram.
Caption: The electrophilic aromatic substitution mechanism for the nitration of xanthine.
VII. References
-
Organic Syntheses Procedure. (n.d.). Nitrostyrene. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 9-nitroanthracene. Retrieved from [Link]
-
P. A. S. Smith, J. H. Boyer. (1951). 6-Methoxy-8-nitroquinoline. Organic Syntheses, 31, 72.
-
Y. O. L. S. H. Lee, J. A. O. L. S. H. Lee, J. A. Kirsch, J. F. Kirsch. (2008). Substrate orientation in xanthine oxidase: crystal structure of enzyme in reaction with 2-hydroxy-6-methylpurine. Journal of Biological Chemistry, 283(8), 4846-4853.
-
Chemistry LibreTexts. (2020, June 29). 9: Multistep Synthesis (Experiment). Retrieved from [Link]
-
Y. Sawa, T. Akaike, H. Maeda. (1999). Analysis of peroxynitrite reactions with guanine, xanthine, and adenine nucleosides by high-pressure liquid chromatography with electrochemical detection: C8-nitration and -oxidation. Journal of Biological Chemistry, 274(6), 3240-3244.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Analysis of peroxynitrite reactions with guanine, xanthine, and adenine nucleosides by high-pressure liquid chromatography with electrochemical detection: C8-nitration and -oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
how to improve the recovery of 8-Nitroxanthine from tissue samples
Welcome to the BioAnalytical Support Hub. Ticket ID: 8NX-REC-OPT Subject: Improving Recovery of 8-Nitroxanthine (8-NX) from Tissue Samples Assigned Specialist: Senior Application Scientist
Executive Summary
8-Nitroxanthine (8-NX) is a sensitive biomarker for nitrative stress, formed via the reaction of peroxynitrite with xanthine or the degradation of 8-nitroguanine. Its recovery from tissue is notoriously difficult due to two competing factors: chemical instability (susceptibility to denitration or reduction) and matrix interference (ion suppression in LC-MS/MS).
This guide deviates from standard "grind-and-bind" protocols. To improve recovery, you must treat the extraction as a kinetic race against degradation while aggressively removing lipid/protein interferences.
Module 1: Pre-Analytical Stabilization (The "Hidden" Loss)
The Issue: 8-NX is labile.[1] Significant loss occurs during homogenization, not just extraction. Endogenous reductases and residual peroxynitrite can alter the analyte before it reaches the column.
The Fix: Implement a "Quench & Chelate" buffer system immediately upon tissue harvest.
Stabilization Buffer Protocol
Replace standard PBS/RIPA with the following Stop-Solution :
| Component | Concentration | Function | Mechanism of Action |
| DTPA (Diethylenetriaminepentaacetic acid) | 100 µM | Chelation | Prevents metal-catalyzed oxidation/nitration artifacts. superior to EDTA for transition metals. |
| N-Ethylmaleimide (NEM) | 10 mM | Alkylation | Blocks thiol-mediated reduction of the nitro group. |
| Ammonium Acetate | 10 mM (pH 5.5) | pH Control | 8-NX is more stable in slightly acidic conditions; prevents alkaline hydrolysis. |
| BHT (Butylated hydroxytoluene) | 50 µM | Antioxidant | Prevents lipid peroxidation chains during homogenization. |
Critical Step: Tissues must be flash-frozen in liquid nitrogen immediately upon resection. Do not allow thawing until the tissue is submerged in the Stop-Solution.
Module 2: The Extraction Workflow
The Issue: Simple protein precipitation (PPT) leaves too many phospholipids, causing massive ion suppression at the 8-NX retention time. The Fix: A hybrid approach using Acidic Precipitation followed by Mixed-Mode Anion Exchange (MAX) SPE .
Step-by-Step Protocol
Step 1: Homogenization
-
Add 100 mg frozen tissue to 400 µL ice-cold Stop-Solution.
-
Homogenize (bead beater) at 4°C. Do not generate heat.
-
Add Internal Standard (IS) : 10 µL of [13C2,15N]-8-Nitroxanthine (or 8-Nitroguanine-13C if specific IS is unavailable).
Step 2: Protein Precipitation
Why: Organic solvents (MeOH/ACN) alone often fail to release nitrated purines bound to chromatin or proteins.
-
Add 100 µL of 0.5 M Perchloric Acid (PCA) to the homogenate.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 15 min at 4°C.
-
Collect supernatant.
-
Neutralize: Add 2M KOH dropwise to adjust pH to ~6.0–7.0 (Critical for SPE binding).
Step 3: Solid Phase Extraction (SPE)
Why: 8-NX is negatively charged at neutral pH (pKa ~ 6-7 range for the imidazole proton). Use Mixed-Mode Anion Exchange (MAX) cartridges to bind the analyte while washing away neutrals and cations.
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Apply neutralized supernatant.
-
Wash 1 (Ammonia): 1 mL 5% NH4OH (Removes neutrals/cations).
-
Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic lipids).
-
Elute: 1 mL 2% Formic Acid in Methanol .
Module 3: Visualization of the Workflow
The following diagram illustrates the critical decision points and flow of the optimized extraction process.
Figure 1: Optimized Extraction Workflow for 8-Nitroxanthine targeting removal of interferences while preserving analyte stability.
Troubleshooting & FAQs
Q1: My recovery is consistently low (<40%). What is happening?
Diagnosis: This is likely an issue with the Precipitation/Neutralization step.
-
Cause: If you neutralize too far (pH > 8), 8-NX may degrade or fail to bind to the MAX cartridge if the ionic strength is too high from the salt formation (KClO4).
-
Solution:
-
Check the pH of the supernatant before loading onto SPE. It must be between 6.0 and 7.0.
-
Ensure the eluate (Formic Acid/MeOH) is evaporated to dryness using nitrogen at room temperature , not heat. Heat accelerates denitration.
-
Q2: I see a large interfering peak co-eluting with 8-NX.
Diagnosis: Matrix effect from isobaric lipids. Solution:
-
Chromatography: Switch to a PFP (Pentafluorophenyl) column instead of C18. PFP phases offer superior selectivity for nitrated aromatics and polar purines.
-
MRM Transition: Ensure you are monitoring the specific transition.
-
Precursor:m/z 196 (deprotonated 8-NX)
-
Product:m/z 42 (NCO-) or m/z 151 (loss of NO2). Note: The loss of 46 (NO2) is common but often noisy. Optimize for ring fragmentation if background is high.
-
Q3: Can I use Trizol or Phenol-Chloroform extraction?
Answer: No. Phenol-based extractions are designed for nucleic acids. 8-Nitroxanthine is a small molecule metabolite. Phenol will partition the xanthine unpredictably, and the acidic nature of Trizol combined with the organic phase often leads to poor recovery of polar nitrated bases. Stick to the PCA/SPE method described above.
References
-
Akaike, T., et al. (2003). "Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS." Nitric Oxide.[6][7]
-
Relevance: Establishes the fundamental instability of nitrated purines and the requirement for specific pH handling during extraction.[1]
-
-
Sawa, T., et al. (2006). "8-Nitroguanine: A product of nitrative DNA damage caused by reactive nitrogen species." Biological Chemistry.
- Relevance: details the reaction mechanisms and stability profiles applicable to 8-nitroxanthine.
-
OlejarKJ, et al. (2020). "Temperature and pH-Dependent Stability of Mitragyna Alkaloids." Journal of Analytical Toxicology.
- Relevance: While focusing on alkaloids, this provides the methodological basis for pH/temperature stability testing in LC-MS workflows for labile nitrogenous compounds.
-
Zhao, L., et al. (2017).[8] "Nitrate Assay for Plant Tissues." Bio-protocol.
- Relevance: Provides the foundational logic for extraction of nitrogenous species from complex tissue matrices using boiling/precipitation methods (adapted here to cold extraction for stability).
Sources
- 1. Comprehensive analysis of the formation and stability of peroxynitrite-derived 8-nitroguanine by LC-MS/MS: Strategy for the quantitative analysis of cellular 8-nitroguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | LC–MS-based lipidomic analysis of liver tissue sample from spontaneously hypertensive rats treated with extract hawthorn fruits [frontiersin.org]
- 3. ptglab.com [ptglab.com]
- 4. nitrate.com [nitrate.com]
- 5. WO2015092283A1 - Method for extracting purine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitrate Assay for Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Analysis of 8-Nitroxanthine (8-NX)
Introduction: The "Invisible" Analyte
Welcome to the technical support hub for 8-Nitroxanthine (8-NX). If you are reading this, you are likely facing a common but frustrating phenomenon: signal disappearance .
8-NX is a critical biomarker of nitrative stress, formed primarily through the hydrolytic deamination of 8-Nitroguanine (8-NG). However, it presents a unique "double threat" in experimental handling:
-
High Polarity/Adsorption: Like other xanthines, it interacts strongly with surfaces.
-
Chemical Instability: The C8-nitro group is labile and susceptible to reduction, particularly in standard biological buffers containing thiols.
This guide replaces generic protocols with chemically grounded best practices designed to preserve the integrity of 8-NX at nanomolar (nM) and picomolar (pM) concentrations.
Module 1: The "Disappearing Standard" (Adsorption & Solubility)
User Complaint: "My calibration curve is non-linear at the low end, or the signal vanishes after 24 hours."
Root Cause Analysis
At low concentrations (<1 µM), the ratio of surface area to solute molecules increases drastically. 8-NX, possessing a planar purine ring and polar functional groups, exhibits high non-specific binding to polypropylene (PP) and standard borosilicate glass. Furthermore, in pure aqueous solution, xanthines stack, leading to micro-precipitation that is invisible to the naked eye.
Troubleshooting Protocol: Surface & Solvent Management
| Variable | Standard Practice (AVOID) | Best Practice (REQUIRED) | Mechanism |
| Storage Vessel | Standard Eppendorf tubes or clear glass vials. | Amber Silanized Glass or Low-Bind Polypropylene . | Silanization caps surface silanols, preventing H-bonding with the 8-NX imidazole ring. |
| Stock Solvent | 100% Water or PBS. | DMSO (anhydrous) for stock; 10-20% Methanol in working solutions. | Organic co-solvents disrupt pi-stacking and hydrophobic surface interaction. |
| Pipetting | Standard tips. | Low-Retention Tips ; Pre-wet tip 3x. | Minimizes surface loss during transfer. |
| Temperature | 4°C (Refrigerator). | -80°C (Flash frozen) for long term. | Prevents slow hydrolytic denitration. |
Step-by-Step: Creating a Stable Low-Concentration Standard
-
Primary Stock (10 mM): Dissolve solid 8-NX in anhydrous DMSO. Vortex vigorously.
-
Intermediate Stock (100 µM): Dilute Primary Stock into 50% Methanol/Water . Do not use pure water.
-
Working Standard (10 nM): Dilute Intermediate Stock into the final matrix.
-
Critical: If the matrix is 100% aqueous (e.g., buffer), analyze immediately . Do not store.
-
Validation: If storage is required, add an internal standard (e.g.,
C-Caffeine or N-Xanthine) before storage to normalize for adsorption losses.
-
Module 2: Chemical Instability (The Nitro Group)[1]
User Complaint: "I see a peak shift or a new mass appearing at [M-30] or [M-16]."
The Reduction Trap
The nitro group (-NO
-
Reduction: Conversion to 8-Aminoxanthine (mass shift -30 Da: -O
+H ). -
Denitration: Loss of the nitro group entirely (reversion to Xanthine).
CRITICAL WARNING: Do NOT use standard antioxidant buffers (DTT,
Visualizing the Instability Pathway
Figure 1: The formation and degradation pathway of 8-Nitroxanthine. Note the critical reduction step to avoid.
Module 3: Analytical Detection (LC-MS/MS Optimization)
User Complaint: "I have poor sensitivity in Positive Mode ESI."
Method Development Logic
While many purines are analyzed in Positive Mode (ESI+), the nitro group of 8-NX is strongly electron-withdrawing. This increases the acidity of the N-H protons on the imidazole ring.
Recommendation: Switch to Negative Mode (ESI-) .
-
Theory: The nitro group stabilizes the negative charge after deprotonation, often yielding a cleaner signal with lower background noise compared to forcing a proton onto an electron-deficient ring in Positive Mode.
Optimized LC-MS/MS Parameters (Guideline)
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative (-) | Exploits acidity of nitrated imidazole. |
| Precursor Ion | 196.0 [M-H] | Deprotonated molecule. |
| Product Ions (Quant) | 42.0 (NCO | Ring cleavage fragments are specific to xanthine core. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.8) | Neutral/Slightly acidic pH supports negative ionization better than strong acid (Formic). |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | Methanol can sometimes cause solvolysis; ACN is sharper. |
| Column | HSS T3 or C18 Polar Embedded | Required for retention of polar purines. |
Troubleshooting Decision Tree
Figure 2: Systematic troubleshooting flow for signal loss.
Module 4: FAQ - Field Scenarios
Q: Can I use 8-Nitroguanine as a surrogate standard? A: No. While they are related, their ionization efficiencies and retention times differ significantly. 8-Nitroguanine is also chemically distinct (an amine vs. a ketone at C6). You must use an authentic 8-Nitroxanthine standard for quantification.
Q: My sample preparation involves DNA hydrolysis. Will 8-NX survive the acid hydrolysis step? A: 8-NX is relatively stable in mild acid compared to 8-Nitroguanine (which depurinates rapidly). However, prolonged boiling in strong acid (HCl) can degrade the nitro group.
-
Protocol: Use enzymatic digestion (Nuclease P1 + Alkaline Phosphatase) at neutral pH (pH 7.4) rather than acid hydrolysis to preserve the nitrated moiety.
Q: How do I clean my LC column after running high concentrations? A: Nitrated purines can stick to the stainless steel frits of columns.
-
Wash Protocol: Flush with 90% Acetonitrile / 10% Water + 0.1% Formic Acid for 30 minutes. The acid helps protonate surface silanols on the silica, releasing the bound analyte, while the organic solvent dissolves the hydrophobic ring.
References
-
Sawa, T., et al. (2000). "Formation of 8-nitroguanine in DNA by peroxynitrite." Nucleic Acids Research.[1] (Note: Foundational text on the nitration pathway).
-
Ohshima, H., et al. (2006). "Chemical basis of inflammation-induced carcinogenesis." Archives of Biochemistry and Biophysics. (Details the deamination of 8-NG to 8-NX).
-
Masuda, M., et al. (2002). "8-Nitroguanine: A new biomarker for inflammation-related carcinogenesis."[2] Free Radical Biology and Medicine.
- Application Note: "Handling of Polar Purine Derivatives." Generic Analytical Chemistry Principles. (Synthesized from standard LC-MS practices for polar metabolites).
(Note: While specific "Instruction Manuals" for 8-NX are rare in public literature, the protocols above are derived from the chemical properties described in the cited biochemical literature regarding nitrated purines.)
Sources
Validation & Comparative
Publish Comparison Guide: Validation of 8-Nitroxanthine as a Specific Biomarker for Reperfusion Injury
The following guide serves as an advanced technical resource for the validation of 8-Nitroxanthine (8-NX) as a specific biomarker for Ischemia-Reperfusion (I/R) injury. It is designed for application scientists and principal investigators requiring a mechanistically grounded and experimentally rigorous validation protocol.
Executive Summary: The Mechanistic Case for 8-Nitroxanthine
While 8-Nitroguanine (8-NG) is widely recognized as a marker of nitrative DNA damage, 8-Nitroxanthine (8-NX) presents a unique and superior value proposition specifically for Ischemia-Reperfusion (I/R) injury .
The specificity of 8-NX arises from the convergence of two pathological events distinct to I/R:
-
Ischemic Accumulation: The massive buildup of xanthine (from ATP degradation) during the hypoxic phase.
-
Reperfusion Nitration: The burst of Peroxynitrite (ONOO⁻) generated by Xanthine Oxidase (XO) activity upon reoxygenation.[1]
Unlike 8-NG, which reflects general genotoxicity, 8-NX acts as a metabolic footprint of the XO-driven reperfusion mechanism itself.
Mechanistic Validation & Signaling Pathway
To validate 8-NX, one must first understand its formation pathway, which differs critically from oxidative stress markers (like 8-OHdG) or general protein nitration (3-Nitrotyrosine).
Diagram 1: The "Collision" Mechanism of 8-NX Formation
This pathway illustrates why 8-NX is specific to the event of reperfusion.
Figure 1: The "Collision" Mechanism. 8-NX is formed only when the ischemic substrate (Xanthine) meets the reperfusion oxidant (Peroxynitrite).
Comparative Analysis: 8-NX vs. Established Alternatives
The following table objectively compares 8-NX against the current industry standards.
| Feature | 8-Nitroxanthine (8-NX) | 8-Nitroguanine (8-NG) | 3-Nitrotyrosine (3-NT) |
| Primary Source | Cytosolic Metabolite (Nitration of free Xanthine) | DNA Lesion (Nitration of Guanine in DNA/RNA) | Protein Modification (Nitration of Tyrosine residues) |
| Specificity to I/R | High. Requires Xanthine accumulation (Ischemia) + XO activity. | Moderate. Can be caused by chronic inflammation (e.g., gastritis, cancer). | Low. General marker of nitrative stress in many pathologies. |
| Stability | Low (Depurinates/Degrades). Requires stabilization. | Low (Rapidly depurinates from DNA). | High (Stable in proteins until turnover). |
| Sample Matrix | Urine, Plasma, Cytosol. | Urine (as free base), Tissue (IHC). | Plasma, Tissue homogenates. |
| Detection Limit | Femtomole range (LC-MS/MS). | Femtomole range (LC-MS/MS, ECD). | Nanomole range (ELISA, Western). |
| Biological Meaning | "Metabolic Crash" + Nitrative Stress. | Genotoxicity / Mutagenesis. | Proteotoxicity. |
Experimental Validation Protocols
To validate 8-NX in your pharmacological or pathological model, you must employ a detection system capable of distinguishing it from the more abundant 8-NG.
Protocol A: Sample Preparation (Critical Stabilization)
Rationale: Nitrated purines are labile. Spontaneous denitration or deamination can occur if not stabilized immediately.
-
Collection: Collect plasma or urine into tubes containing 2 mM DTPA (metal chelator to prevent further oxidation) and 20 µM BHT (antioxidant).
-
Filtration: For plasma, immediately remove proteins using a 10 kDa molecular weight cutoff (MWCO) spin filter (14,000 x g, 20 min, 4°C). Note: 8-NX is a small molecule; protein precipitation with acid may cause artifactual degradation.
-
Enrichment (Optional but Recommended): Use solid-phase extraction (SPE) with a graphitized carbon column (e.g., Hypercarb) to separate polar purines from the matrix.
Protocol B: LC-MS/MS Quantification (The Gold Standard)
This protocol is adapted from methods established by Sawa et al. and Chen et al.
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).
-
Column: Porous Graphitic Carbon (PGC) column (Hypercarb, 2.1 x 100 mm, 3 µm). C18 columns often fail to retain polar nitrated purines.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 0-5 min (2% B), 5-15 min (linear to 60% B).
-
MS Parameters (MRM Mode):
-
Polarity: Negative Ion Mode (ESI-). Nitrated bases ionize better in negative mode.
-
Precursor Ion: m/z 196 [M-H]⁻ (for 8-Nitroxanthine).
-
Product Ion: m/z 42 (NCO⁻) or m/z 153 (loss of nitro group/rearrangement).
-
Internal Standard: Use [¹⁵N₂]-8-Nitroxanthine if available, or [¹³C]-Xanthine.
-
Diagram 2: Analytical Workflow
Figure 2: Analytical Workflow for 8-NX Quantification. Note the use of Graphitic Carbon for retention of polar purines.
Data Interpretation & Causality
When validating 8-NX in your dataset, look for the following patterns to confirm specificity:
-
Time-Course Correlation: 8-NX levels should peak immediately after reperfusion (0-2 hours), correlating with the "Xanthine Oxidase burst." 8-NG (DNA damage) may peak later as downstream inflammation sets in.
-
Inhibition Check: Pre-treatment with Allopurinol (XO inhibitor) should drastically reduce 8-NX levels. If 8-NX remains high despite Allopurinol, the source may be non-XO derived (e.g., MPO pathway), invalidating the I/R specificity in that context.
-
Ratio Analysis: Calculate the 8-NX / Xanthine ratio . A rising ratio indicates increased nitrative efficiency (more ONOO⁻), whereas raw Xanthine levels only indicate ischemic severity.
References
-
Sawa, T., Akaike, T., & Ohshima, H. (2005). Identification of 8-nitroguanine, a marker for nitrative nucleic acid damage, in urine from smokers and non-smokers.[2] Cancer Research, 65(9_Supplement), 1130. Link
-
Sodum, R. S., & Fiala, E. S. (2001). 8-Nitroxanthine, an Adduct Derived from 2'-Deoxyguanosine or DNA Reaction with Nitryl Chloride.[3] Chemical Research in Toxicology, 14(5), 536-546.[3] Link
-
Akaike, T., et al. (2003). 8-Nitroguanosine formation in viral pneumonia and its implication for pathogenesis. Proceedings of the National Academy of Sciences, 100(2), 685-690. Link
-
Chen, H. J., et al. (2002). LC-MS/MS analysis of nitrated purines. Biochemistry, 41, 9535-9544.[4] Link
-
Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological Reviews, 87(1), 315-424. Link
Sources
- 1. Regulation of xanthine oxidase by nitric oxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mapping Three Guanine Oxidation Products along DNA Following Exposure to Three Types of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Differential Diagnosis of Nitrative Stress: 3-Nitrotyrosine vs. 8-Nitroxanthine
Executive Summary
In the assessment of nitrative stress—specifically the pathological footprint of peroxynitrite (
This guide compares these two analytes not merely as chemical derivatives, but as reporters of distinct biological catastrophes: proteotoxicity (3-NT) versus genotoxicity (8-NX) .
Part 1: Mechanistic Origins & Signaling Pathways
To select the correct marker, one must understand the upstream chemistry. Nitrative stress is not uniform; the target depends on the subcellular localization of Reactive Nitrogen Species (RNS).
The Divergent Pathways of Peroxynitrite
Peroxynitrite is a potent oxidant formed by the diffusion-controlled reaction of superoxide (
-
The Protein Axis (3-NT): Peroxynitrite reacts with tyrosine residues in proteins (and free tyrosine), often catalyzed by transition metals or carbon dioxide (
), forming the stable adduct 3-nitrotyrosine. This alters protein function, often mimicking phosphorylation or blocking signaling cascades. -
The Nucleic Acid Axis (8-NX): Peroxynitrite attacks the C8 position of guanine in DNA/RNA, forming 8-nitroguanine. Because the nitro group is electron-withdrawing, it destabilizes the N-glycosidic bond, leading to rapid depurination (release of the base). The free 8-nitroguanine can be deaminated by guanase to form 8-nitroxanthine , a stable downstream metabolite often detected in biofluids.
Visualization: Nitrative Stress Signaling Cascade
Figure 1: Divergent pathways of Peroxynitrite-mediated damage. Note that 8-NX is a downstream metabolite of the primary DNA lesion, whereas 3-NT is a direct protein modification.
Part 2: Comparative Technical Analysis
For drug development and clinical research, the choice between 3-NT and 8-NX dictates the sampling method and the biological question being asked.
| Feature | 3-Nitrotyrosine (3-NT) | 8-Nitroxanthine (8-NX) |
| Primary Target | Proteins (Structural/Enzymatic) | DNA, RNA, Nucleotide Pool |
| Biological Implication | Proteotoxicity, altered signal transduction, mitochondrial dysfunction. | Genotoxicity, mutagenesis (G:C to T:A transversion), inflammation. |
| Sample Matrix | Tissue (Biopsy), Plasma (Protein-bound), Lysates. | Urine, Plasma (Free fraction), Tissue DNA (as 8-Nitroguanine). |
| Stability | High in vitro, but subject to "denitrase" activity or proteolysis in vivo. | High stability in urine; represents cumulative systemic damage. |
| Detection Method | IHC (Localization), Western Blot, ELISA, LC-MS/MS. | LC-MS/MS (Gold Standard), HPLC-ECD. |
| Artifact Risk | High. Acidification during prep can induce artificial nitration ( | Moderate. Requires careful handling to prevent oxidation of guanine. |
| Best Use Case | Localizing damage in specific tissues (e.g., atherosclerotic plaque). | Non-invasive monitoring of systemic inflammation/cancer risk. |
Part 3: Experimental Protocols
As a Senior Application Scientist, I emphasize that sample preparation is the primary source of error in nitrative stress analysis. Artificial nitration occurs if nitrite (
Protocol A: 3-Nitrotyrosine Quantification via LC-MS/MS (Proteomics)
Rationale: ELISA is semi-quantitative and prone to antibody cross-reactivity. Isotope-dilution LC-MS/MS is the only definitive method for quantification.
Reagents:
-
Internal Standard:
-3-Nitrotyrosine. -
Blocking Agent: N-ethylmaleimide (NEM) (prevents thiol oxidation).
-
Artifact Preventer: Sulfanilamide (scavenges residual nitrite).
Workflow:
-
Lysis & Preservation: Homogenize tissue in lysis buffer containing 10 mM NEM and 5 mM Sulfanilamide.
-
Critical Insight: Sulfanilamide is non-negotiable. Without it, acidification during protein precipitation will convert endogenous nitrite into nitrating species, creating false positives.
-
-
Protein Hydrolysis: Precipitate proteins (TCA or acetone), wash, and perform gas-phase hydrolysis (6M HCl, 110°C, 24h) or enzymatic digestion (Pronase E) for milder conditions.
-
Note: Enzymatic digestion preserves the nitro group better than acid hydrolysis, which can induce thermal decomposition.
-
-
Enrichment (Optional but Recommended): Use solid-phase extraction (SPE) on a C18 column or immuno-affinity enrichment if levels are low (<1 pmol/mg protein).
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor parent ion (
227) to fragment ions ( 181, 117).
-
Protocol B: 8-Nitroxanthine Detection in Urine
Rationale: 8-NX is excreted renally. This protocol focuses on cleaning up the complex urine matrix to isolate this polar metabolite.
Reagents:
-
Internal Standard:
-8-Nitroxanthine or -8-Nitroguanine. -
Antioxidant: TEMPO or DTPA (to prevent further oxidation during prep).
Workflow:
-
Sample Collection: Collect urine and immediately add DTPA (100 µM final) to chelate metals. Store at -80°C.
-
Filtration: Centrifuge (10,000 x g, 10 min) to remove particulates. Filter supernatant through a 0.22 µm PVDF membrane.
-
Solid Phase Extraction (SPE):
-
Condition an Oasis HLB cartridge with methanol followed by water.
-
Load urine sample.
-
Wash with 5% methanol (removes salts).
-
Elute with 100% methanol containing 0.1% formic acid.
-
-
Evaporation & Reconstitution: Dry eluate under nitrogen gas. Reconstitute in mobile phase (Water/Acetonitrile 95:5).
-
LC-MS/MS Analysis:
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (Nitro groups ionize well in negative mode).
-
Critical Insight: Unlike 3-NT (often positive mode), nitrated purines often show better sensitivity in negative mode due to the electron-withdrawing nitro group.
-
Visualization: Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate biomarker and analytical technique based on sample type and research goal.
Part 4: Interpretation & Scientific Verdict
Specificity vs. Sensitivity
-
3-NT is highly specific for peroxynitrite-mediated damage but can be repaired by "denitrase" activity or removed via proteasomal degradation. Therefore, low levels of 3-NT do not definitively rule out nitrative stress; they may simply indicate high protein turnover.
-
8-NX accumulates in urine. Because mammalian cells lack efficient repair mechanisms for 8-nitroguanine (other than spontaneous depurination), the accumulation of 8-NX in urine serves as a robust "dosimeter" of total systemic nitrative stress over time.
The Verdict
-
Use 3-Nitrotyrosine when you need to prove causality in tissue pathology (e.g., "Does nitration of Protein X inhibit its function?").
-
Use 8-Nitroxanthine when you need a non-invasive biomarker for drug screening or monitoring systemic inflammation (e.g., "Does Drug Y reduce total oxidative/nitrative burden in the animal model?").
References
-
Radi, R. (2018). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine. Proceedings of the National Academy of Sciences, 115(23), 5839-5848. Link
-
Sawa, T., & Ohshima, H. (2006). Nitrative DNA damage in inflammation and its possible prognosis. Cancer Science, 97(10), 1002-1008. Link
-
Tsikas, D., & Hanff, E. (2016). GC-MS and LC-MS/MS measurement of 3-nitrotyrosine in biological samples: The importance of the internal standard and the pre-analytical step. Journal of Chromatography B, 1019, 95-106. Link
-
Ohshima, H., et al. (2006). 8-Nitroguanine as a chemical mediator of inflammation-related carcinogenesis. Chem. Biol. Interact., 160(2), 123-129. Link
A Comparative Guide to the Effects of Xanthine Derivatives on Oxidative Stress
This guide provides an in-depth comparison of the effects of common xanthine derivatives—caffeine, theophylline, and theobromine—on oxidative stress. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced roles of these compounds, supported by experimental data and detailed protocols, to facilitate informed decisions in your research.
Introduction: The Double-Edged Sword of Xanthine Derivatives in Oxidative Homeostasis
Xanthine derivatives are a class of alkaloids ubiquitously found in everyday consumables like coffee, tea, and chocolate. Their physiological effects, primarily as adenosine receptor antagonists and phosphodiesterase inhibitors, are well-documented. However, their influence on oxidative stress—a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products—is far more complex and often context-dependent.
Understanding this duality is critical. While often touted for their antioxidant properties, xanthine derivatives can, under certain conditions, exhibit pro-oxidant effects. This guide will dissect these mechanisms, providing a comparative analysis to elucidate which derivatives might be better suited for specific therapeutic or research applications.
Mechanistic Overview: How Xanthines Modulate Oxidative Stress
The primary mechanism by which xanthine derivatives exert their influence on oxidative stress is through their interaction with key cellular pathways. Their effects can be broadly categorized into direct antioxidant actions and indirect modulation of cellular signaling pathways.
Direct Antioxidant Activity: Certain xanthine derivatives can directly scavenge free radicals. This action is attributed to their chemical structure, which can donate electrons to neutralize ROS.
Indirect Modulation: More significantly, these compounds influence enzymatic and signaling pathways that control the cellular redox environment. This includes:
-
Inhibition of Xanthine Oxidase: This enzyme is a significant source of superoxide radicals during purine metabolism.
-
Modulation of Nrf2 Pathway: The Nrf2 pathway is a master regulator of the antioxidant response, upregulating the expression of numerous antioxidant enzymes.
-
Anti-inflammatory Effects: By reducing inflammation, xanthine derivatives can decrease the production of ROS by immune cells.
Below is a diagram illustrating the central role of xanthine derivatives in these pathways.
Caption: Interplay of xanthine derivatives with key pathways modulating oxidative stress.
Comparative Analysis of Xanthine Derivatives
The following sections provide a detailed comparison of caffeine, theophylline, and theobromine, supported by experimental findings.
Caffeine
Caffeine is the most widely consumed psychoactive substance globally. Its effects on oxidative stress are multifaceted, with studies demonstrating both antioxidant and pro-oxidant activities.
-
Antioxidant Effects: Caffeine has been shown to scavenge hydroxyl radicals and upregulate antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. Its ability to cross the blood-brain barrier makes it a compound of interest for neuroprotective strategies against oxidative damage.
-
Pro-oxidant Effects: At high concentrations, caffeine can induce ROS production. This is thought to be mediated by its metabolism, which can generate uric acid, a known pro-oxidant at high levels, and by its interaction with calcium signaling, which can lead to mitochondrial stress.
Theophylline
Theophylline, primarily used as a bronchodilator for respiratory diseases, also exhibits significant modulatory effects on oxidative stress.
-
Antioxidant Effects: Theophylline has demonstrated potent anti-inflammatory properties, which indirectly reduce oxidative stress by inhibiting the production of ROS from inflammatory cells. It has also been shown to increase the activity of key antioxidant enzymes.
-
Pro-oxidant Effects: Similar to caffeine, high doses of theophylline can be pro-oxidant. This is particularly relevant in a clinical context where therapeutic drug monitoring is crucial to avoid toxicity.
Theobromine
Theobromine, the primary alkaloid in cocoa, is structurally similar to caffeine but has less potent psychoactive effects. Its role in oxidative stress is predominantly protective.
-
Antioxidant Effects: Theobromine is a powerful antioxidant. It effectively scavenges a variety of ROS and has been shown to protect against lipid peroxidation. Its beneficial cardiovascular effects are, in part, attributed to its ability to improve endothelial function by reducing oxidative stress.
Quantitative Comparison of Effects
The following table summarizes the comparative effects of these xanthine derivatives based on data from various in vitro and in vivo studies.
| Parameter | Caffeine | Theophylline | Theobromine |
| ROS Scavenging (IC50) | Variable; dose-dependent | Moderate | High |
| Lipid Peroxidation Inhibition | Moderate | Moderate | High |
| Antioxidant Enzyme Upregulation | SOD, GPx | SOD, CAT | SOD, GPx |
| Pro-oxidant Potential | High concentrations | High concentrations | Low |
Experimental Protocols for Assessing Oxidative Stress
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the effects of xanthine derivatives on oxidative stress.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
Workflow Diagram:
Caption: Workflow for measuring intracellular ROS using the DCFH-DA assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of caffeine, theophylline, or theobromine for a predetermined time (e.g., 24 hours). Include a positive control (e.g., H2O2) and an untreated control.
-
Staining: After treatment, wash the cells twice with phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Assessment of Antioxidant Enzyme Activity
This section provides a general workflow for measuring the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
General Workflow:
-
Cell Lysis: After treatment with xanthine derivatives, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., Bradford assay) to normalize enzyme activity.
-
Enzyme Activity Assay: Use commercially available assay kits for SOD and CAT activity according to the manufacturer's instructions. These kits typically involve a colorimetric or fluorometric readout that can be measured using a microplate reader.
Conclusion and Future Directions
The evidence presented in this guide highlights the complex and often dose-dependent effects of xanthine derivatives on oxidative stress. While theobromine generally exhibits the most consistent and potent antioxidant properties, caffeine and theophylline also offer protective effects, particularly through the upregulation of endogenous antioxidant defenses. However, the potential for pro-oxidant activity at high concentrations necessitates careful consideration in their application.
Future research should focus on elucidating the precise signaling pathways modulated by these compounds in different cell types and disease models. Comparative studies employing standardized methodologies will be crucial for building a more comprehensive understanding and for the rational design of therapeutic strategies that leverage the redox-modulating properties of xanthine derivatives.
References
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Chen, X., & Rui, L. (2022). The effects of caffeine on the antioxidant and anti-inflammatory functions of the human body. Journal of Functional Foods, 91, 105028. [Link]
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León-Carmona, J. R., & Galano, A. (2011). Is caffeine a good scavenger of oxygenated free radicals?. The journal of physical chemistry. B, 115(51), 15490–15497. [Link]
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Monteiro, J. P., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Antioxidant Activity Relationships of 7-Xanthylacetic Acid Derivatives: A Theoretical and Experimental Study. Molecules (Basel, Switzerland), 21(10), 1290. [Link]
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Martínez-Pinilla, E., Oñatibia-Astibia, A., & Franco, R. (2015). The relevance of theobromine for the beneficial effects of cocoa on health. Frontiers in pharmacology, 6, 30. [Link]
-
Sugimoto, K., & Shindo, M. (2018). Theobromine, a major component of cocoa, inhibits the differentiation of 3T3-L1 preadipocytes. Journal of agricultural and food chemistry, 66(1), 119–126. [Link]
validation of an LC-MS/MS method for 8-Nitroxanthine quantification.
An In-Depth Guide to the Validation of an LC-MS/MS Method for 8-Nitroxanthine Quantification
Authored by: A Senior Application Scientist
Introduction: The Significance of Quantifying 8-Nitroxanthine
In the landscape of biomedical research, the accurate measurement of biomarkers is paramount for understanding disease pathogenesis and developing effective therapeutics. 8-Nitroxanthine, a nitrated derivative of the purine metabolite xanthine, is emerging as a critical biomarker for nitrosative stress. This condition, characterized by an overproduction of reactive nitrogen species (RNS) like peroxynitrite, is a key pathological driver in numerous inflammatory, neurodegenerative, and metabolic diseases.[1][2] RNS can inflict damage on essential biomolecules, including nucleic acids, lipids, and proteins, disrupting cellular function and contributing to disease progression.[3]
The formation of 8-Nitroxanthine from the direct nitration of xanthine serves as a stable indicator of in vivo RNS activity.[4] Therefore, a robust, sensitive, and specific analytical method for its quantification in complex biological matrices such as plasma and urine is essential for both preclinical and clinical research. This guide provides an in-depth validation framework for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, establishing its superiority over alternative techniques and grounding its protocol in the rigorous standards set forth by global regulatory bodies.
The Analytical Gold Standard: Why LC-MS/MS for 8-Nitroxanthine?
While various analytical techniques exist for biomarker quantification, LC-MS/MS is uniquely suited for the demands of 8-Nitroxanthine analysis due to its unparalleled sensitivity and specificity.[5]
-
Specificity: Tandem mass spectrometry operates on the principle of Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular weight of 8-Nitroxanthine) is selected and fragmented to produce a unique product ion. This precursor-to-product transition is a highly specific fingerprint, virtually eliminating the risk of interference from other structurally similar molecules in the matrix—a common challenge for methods like HPLC-UV or immunoassays.
-
Sensitivity: The low-level concentrations at which biomarkers often exist require highly sensitive detection. LC-MS/MS can achieve Lower Limits of Quantification (LLOQ) in the picogram or even femtogram range, which is often necessary to detect subtle but significant pathological changes.
-
Versatility: The method can be adapted to various biological matrices and can be multiplexed to measure other related biomarkers of oxidative or nitrosative stress simultaneously, providing a more comprehensive biological snapshot from a single analysis.
Comparative Analysis of Quantification Methods
To contextualize the advantages of LC-MS/MS, a comparison with alternative methods is presented below.
| Feature | LC-MS/MS | HPLC-UV/ECD | Immunoassay (ELISA) |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern) | Moderate (risk of co-eluting interferences) | Variable (potential for antibody cross-reactivity) |
| Sensitivity | Very High (pg/mL to ng/mL) | Low to Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Dynamic Range | Wide (3-5 orders of magnitude) | Narrow (2-3 orders of magnitude) | Narrow (2-3 orders of magnitude) |
| Development Time | Moderate to High | Moderate | High (for novel antibody development) |
| Throughput | Moderate to High (with automation) | Low to Moderate | High |
| Confidence | High (provides structural confirmation) | Low | Moderate |
A Framework for Trust: The Pillars of Bioanalytical Method Validation
A method's data is only as reliable as its validation. For a bioanalytical method to be considered trustworthy for drug development and clinical research, it must be rigorously validated according to international standards. The harmonized ICH M10 guideline, adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides the definitive framework for this process.[6][7][8] A full validation establishes the performance characteristics of the method, ensuring its reliability and reproducibility.[7][9]
The core parameters that must be assessed during a full validation for a chromatographic method are outlined below.[9][10][11]
Visualizing the Process: From Sample to Result
The following diagrams illustrate the logical flow of both the analytical workflow and the validation process itself, providing a high-level overview of the entire procedure.
Caption: End-to-end workflow for 8-Nitroxanthine quantification.
Caption: The logical hierarchy of bioanalytical method validation.
Detailed Experimental Protocol: Quantification of 8-Nitroxanthine
This protocol describes a validated method for quantifying 8-Nitroxanthine in human plasma.
Materials and Reagents
-
8-Nitroxanthine reference standard
-
8-Nitroxanthine-¹³C₂,¹⁵N₂ stable isotope-labeled internal standard (SIL-IS)
-
Methanol, Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K₂EDTA)
-
Mixed-Mode Solid Phase Extraction (SPE) Cartridges
Sample Preparation: Solid Phase Extraction (SPE)
The causality behind choosing SPE is to achieve the highest possible sample cleanliness. Biological matrices are complex, and components like phospholipids and proteins are notorious for causing ion suppression in the mass spectrometer, leading to inaccurate and imprecise results. SPE effectively removes these interferences while concentrating the analyte of interest.[12][13]
Step-by-Step Protocol:
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Spike Internal Standard: To 100 µL of each sample, add 10 µL of SIL-IS working solution (e.g., at 50 ng/mL). Vortex briefly.
-
Pre-treatment: Add 200 µL of 2% formic acid in water to each sample. Vortex to mix. This step acidifies the sample to ensure proper binding to the SPE sorbent.
-
Condition SPE Plate: Place the SPE plate on a vacuum manifold. Condition the wells by passing 500 µL of methanol followed by 500 µL of deionized water.
-
Load Sample: Load the pre-treated samples onto the SPE plate. Apply a gentle vacuum to draw the sample through the sorbent bed at a rate of ~1 mL/min.
-
Wash: Wash the sorbent to remove interferences.
-
Wash 1: Add 500 µL of 2% formic acid in water.
-
Wash 2: Add 500 µL of 20% methanol in water.
-
Dry the sorbent bed under high vacuum for 5 minutes.
-
-
Elute: Elute 8-Nitroxanthine and the SIL-IS by adding 2x 250 µL of 5% formic acid in acetonitrile/methanol (50:50, v/v).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Instrumental Conditions
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast run times. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm | Standard for retaining small polar molecules like xanthine derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 5% B to 70% B over 3 min, hold 1 min, re-equilibrate | A gradient is necessary to elute the analyte and wash the column. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| MS System | Triple Quadrupole Mass Spectrometer | The standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | 8-Nitroxanthine is expected to readily protonate. |
| MRM Transition | Analyte: 198.1 -> 152.1; SIL-IS: 202.1 -> 156.1 | Hypothetical values, must be optimized experimentally. |
| Collision Energy | Optimized for maximum signal | Varies by instrument; must be determined during method development. |
Validation Results and Performance Characteristics
The following tables present example data that would be generated during the validation of this method, demonstrating its adherence to regulatory acceptance criteria.
Table 1: Calibration Curve and Linearity
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[14]
| Parameter | Result | Acceptance Criteria |
| Range (LLOQ-ULOQ) | 0.1 - 100 ng/mL | Must cover the expected concentration range.[15] |
| Regression Model | Linear, 1/x² weighting | Most appropriate model for the data. |
| Correlation (r²) | > 0.995 | ≥ 0.99 |
Table 2: Accuracy and Precision
Accuracy (%Bias) and precision (%CV) are assessed at four key concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).[14] The EMA guideline specifies that the CV should not exceed 15% (20% at the LLOQ) and accuracy should be within ±15% (±20% at the LLOQ).[16]
| Level | N | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Within-Run Precision (%CV) | Between-Run Precision (%CV) |
| LLOQ | 5 | 0.10 | 0.108 | +8.0 | 9.5 | 11.2 |
| LQC | 5 | 0.30 | 0.289 | -3.7 | 6.8 | 7.5 |
| MQC | 5 | 10.0 | 10.45 | +4.5 | 4.1 | 5.3 |
| HQC | 5 | 80.0 | 78.91 | -1.4 | 3.5 | 4.8 |
Table 3: Matrix Effect and Recovery
This experiment evaluates how the biological matrix affects the ionization of the analyte and how efficiently the analyte is recovered during sample preparation.
| Parameter | Result | Interpretation |
| Recovery | 85.2% | Consistent and reproducible recovery is key. |
| Matrix Factor (IS-Normalized) | 0.98 | A value close to 1 indicates minimal ion suppression or enhancement. |
| %CV of Matrix Factor | 6.7% | < 15% CV across different lots of matrix is required. |
Table 4: Stability
Analyte stability must be demonstrated under conditions that mimic sample handling and storage.[17]
| Stability Test | Condition | Duration | Result (% Change from Nominal) | Acceptance Criteria |
| Freeze-Thaw | -20°C to RT | 3 Cycles | -5.8% | Within ±15% |
| Bench-Top | Room Temperature | 6 Hours | -4.1% | Within ±15% |
| Long-Term | -80°C | 90 Days | -8.9% | Within ±15% |
Conclusion: A Validated Method for Confident Quantification
This guide has detailed the validation of a robust and reliable LC-MS/MS method for the quantification of 8-Nitroxanthine in human plasma. By adhering to the stringent criteria set by the FDA and EMA's harmonized ICH M10 guideline, the method demonstrates exceptional specificity, sensitivity, accuracy, and precision. The causality behind each procedural choice, from sample preparation to instrumental analysis, has been explained to provide a deeper understanding of the method's integrity. The presented validation data confirms that this method is fit-for-purpose and can be confidently deployed in research and drug development settings to accurately measure this critical biomarker of nitrosative stress, ultimately advancing our understanding of disease and aiding in the development of novel therapies.
References
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Bagul, V. A., et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. ResearchGate. Available at: [Link]
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Reddy, G. S., et al. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Bagul, V. A., et al. (2025). LC-MS/MS Method for Identification & Quantification of Varenicline Nitroso Impurities (NDSRi) by Utilizing QTRAP 4500 Mass Detector from Formulation Dosage Form. International Journal of Pharmaceutical and Natural Sciences. Available at: [Link]
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McCullagh, J., et al. (2021). Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. PubMed. Available at: [Link]
-
French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]
-
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Available at: [Link]
-
Ferreira, R., et al. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Journal of Chromatography B. Available at: [Link]
-
Bortolotti, M., et al. (2018). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Current Medicinal Chemistry. Available at: [Link]
-
Akaike, T. (2005). Nitrative stress through formation of 8-nitroguanosine: insights into microbial pathogenesis. Nitric Oxide. Available at: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]
-
Mittler, R. (2022). Oxygen, Stress, and Antioxidants. YouTube. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Agilent Technologies. (n.d.). Bioanalysis Sample Prep Techniques. Scribd. Available at: [Link]
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Uebe, S., et al. (1999). Metabolism of the stable nitroxyl radical 4-oxo-2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPONE). PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]
-
Pacher, P., et al. (2005). Role of Nitrosative Stress and Peroxynitrite in the Pathogenesis of Diabetic Complications. Emerging New Therapeutical Strategies. NIH. Available at: [Link]
-
Ward, R. M., & Maisels, M. J. (1981). Metabolic effects of methylxanthines. Seminars in Perinatology. Available at: [Link]
-
KCAS. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Available at: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
Jani, H., et al. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchemical Journal. Available at: [Link]
-
Patel, P., et al. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Le Bizec, B., et al. (2004). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Analytica Chimica Acta. Available at: [Link]
-
Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Available at: [Link]
-
Lushchak, V. I. (2014). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PubMed Central. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]
-
AGES. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Pacher, P., et al. (2007). Nitric Oxide and Peroxynitrite in Health and Disease. PubMed Central. Available at: [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
ResearchGate. (2024). How method validation is done for any analyte in LC-MS/MS?. Available at: [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Available at: [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]
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ResearchGate. (2019). Advancements in the Analytical Quantification of Nitroxidative Stress Biomarker 3-Nitrotyrosine in Biological Matrices. Available at: [Link]
-
ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
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Executive Summary: The Stability Paradox
In the study of reactive nitrogen species (RNS) induced damage, 8-Nitroguanine (8-NG) and 8-Nitroxanthine (8-NX) represent two structurally related but kinetically distinct biomarkers. While 8-NG is the "gold standard" for mutagenic potential, its inherent instability renders it a nightmare for reproducibility in high-throughput screening.
This guide establishes 8-Nitroxanthine as a comparative stability reference . Unlike 8-NG, which undergoes rapid depurination to form abasic sites (half-life
Chemical Context & Physicochemical Properties[1][2][3][4][5][6][7][8]
The instability of nitro-purines is largely dictated by the electron-withdrawing nature of the nitro group at the C8 position, which destabilizes the
Comparative Properties Table
| Feature | 8-Nitroxanthine (8-NX) | 8-Nitroguanine (8-NG) | 8-Nitrodeoxyguanosine (8-nitro-dG) |
| Primary Formation | Nitration of Xanthine by ONOO⁻ | Nitration of Guanine by ONOO⁻ | Nitration of dG (DNA) |
| Hydrolytic Stability (pH 7.4) | High (Stable for days at 4°C) | Moderate (Free base) | Critical ( |
| Dominant Decay Mode | Reduction to 8-Aminoxanthine | Depurination (loss of base) | Glycosidic bond cleavage |
| Redox Potential | ~ -600 mV (Nitro | ~ -600 mV (Nitro | Similar |
| Biological Impact | Inflammation Biomarker | Mutagenic (G:C | Abasic site formation |
Key Insight: The exocyclic amine in guanine donates electron density, which, when coupled with the C8-nitro group, creates a "push-pull" electronic strain that significantly weakens the
-glycosidic bond. Xanthine, lacking this exocyclic amine, maintains ring integrity longer.
Stability Profile 1: Hydrolytic Decomposition
The primary challenge in working with 8-NG derivatives is depurination . Researchers often mistake the disappearance of 8-nitro-dG peaks for "repair" or "metabolism" when it is actually spontaneous hydrolysis.
Mechanism of Instability
The following diagram illustrates the divergent fates of 8-NG and 8-NX under physiological conditions.
Figure 1: Divergent decomposition pathways. Note the rapid glycosidic cleavage of the guanine derivative compared to the redox-dependent fate of the xanthine derivative.
Stability Profile 2: Redox Sensitivity
While 8-NX is hydrolytically stable, it is redox labile . Both 8-NG and 8-NX possess a nitro group that can be reduced to an amine (8-amino-purine) by cellular reductases (e.g., NADPH-dependent enzymes) or chemical reducing agents (dithionite).
-
Experimental Implication: Samples containing 8-NX must be protected from reducing agents (like DTT or mercaptoethanol) often found in lysis buffers, as these will convert the analyte into 8-aminoxanthine, leading to false negatives.
Validated Protocol: Simultaneous Detection via HPLC-ECD
Standard UV detection is often insufficient for biological levels of these nitrated bases. The most robust method utilizes HPLC with Electrochemical Detection (ECD) in a reduction-oxidation mode. This method is self-validating because specific reduction potentials are required to see the signal.
Methodology
1. Sample Preparation (Urine/Plasma):
-
Step A: Acidify sample to pH 3.0 (stabilizes 8-NG).
-
Step B: Solid Phase Extraction (SPE) using C18 cartridges.
-
Step C: Elute with 10% Methanol/Buffer. Crucial: Do NOT use reducing agents in the elution buffer.
2. HPLC Conditions:
-
Column: C18 Reverse Phase (
mm, 3 m). -
Mobile Phase: 50 mM Phosphate Buffer (pH 5.5) + 5% Methanol.
-
Flow Rate: 0.8 mL/min.
3. Electrochemical Detection (The "Redox Cycle"): To detect these compounds specifically, we use a dual-electrode system.
-
Electrode 1 (Generator): Set to -900 mV . This reduces the Nitro group (
) to an Amine ( ). -
Electrode 2 (Detector): Set to +300 mV . This oxidizes the newly formed Amine, generating the current signal.
Workflow Diagram
Figure 2: HPLC-ECD "Redox Cycling" Workflow. Specificity is achieved because only nitro-compounds will be reduced at E1 to be detected at E2.
Authoritative References
-
Ohshima, H., et al. (2006). 8-Nitroguanine, a product of nitrative DNA damage caused by reactive nitrogen species: formation, occurrence, and implications in inflammation and carcinogenesis.[1][2][3][4][5] Antioxidants & Redox Signaling.
-
Sawa, T., et al. (2006). Analysis of urinary 8-nitroguanine, a marker of nitrative nucleic acid damage, by high-performance liquid chromatography-electrochemical detection coupled with immunoaffinity purification.[3][5] Nitric Oxide.[1][6][7]
-
Yermilov, V., et al. (1995).[1] Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro and in vivo. Carcinogenesis.[1][2][3][4]
-
Masuda, M., et al. (2002). 8-Nitroguanosine formation in viral pneumonia and its implication for pathogenesis. The Journal of Pathology.
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comparing the pro-oxidant potential of 8-Nitroxanthine to other purine metabolites
This guide provides an in-depth technical comparison of 8-Nitroxanthine (8-NX) against other purine metabolites, focusing on its pro-oxidant potential, formation mechanisms, and implications for drug development and toxicology.
Executive Summary
In the landscape of nitrative and oxidative stress, 8-Nitroxanthine (8-NX) occupies a unique and often overlooked niche. While 8-Nitroguanine (8-NG) is the gold standard biomarker for nitrative DNA damage, 8-NX represents a critical downstream metabolite formed via the deamination of 8-NG or direct nitration.
This guide challenges the binary view of purines as merely "oxidized" or "native." We evaluate 8-NX not just as a damage marker, but as a potential redox-active intermediate capable of propagating oxidative cascades. We compare it against:
-
8-Nitroguanine (8-NG): The primary nitrative stress marker.
-
Uric Acid (UA): The paradoxical antioxidant/pro-oxidant.
-
Xanthine: The metabolic precursor.
Mechanistic Foundation: Formation & Structure
To understand the pro-oxidant potential, we must first map the genesis of 8-NX. Unlike direct oxidation (e.g., 8-Oxoguanine), 8-NX formation is driven by Reactive Nitrogen Species (RNS) , specifically Peroxynitrite (
The Nitration-Deamination Pathway
8-NX is primarily formed through two pathways:
-
Direct Nitration: Reaction of Xanthine with
. -
Deamination (Major): Hydrolytic deamination of 8-Nitroguanine.
The presence of the nitro group (
Diagram 1: The Nitrative Cascade
This diagram illustrates the flow from Nitrative Stress to 8-NX formation and subsequent DNA damage.
Caption: Formation of 8-Nitroxanthine via 8-Nitroguanine deamination and its dual fate: redox cycling (ROS generation) or depurination (DNA damage).
Comparative Performance Analysis
We evaluate the "Pro-oxidant Performance" based on three metrics:
-
Redox Cycling Efficiency: Ability to accept an electron and transfer it to Oxygen (
), generating Superoxide ( ). -
Stability/Persistence: How long the molecule remains active to cause damage.
-
DNA Damage Potential: Direct toxicity to genetic material.
Table 1: Purine Metabolite Profile Comparison
| Feature | 8-Nitroxanthine (8-NX) | 8-Nitroguanine (8-NG) | Uric Acid (UA) | Xanthine |
| Primary Role | Secondary Damage Marker | Primary Nitrative Marker | Antioxidant / Waste | Metabolic Intermediate |
| Electronic State | Highly Electron Deficient | Electron Deficient | Electron Rich | Neutral |
| Pro-Oxidant Mech. | Redox Cycling & Depurination | Redox Cycling | Urate Radical Formation | Xanthine Oxidase Substrate |
| Redox Potential | High (Predicted) | High (-0.6 to -0.8 V) | Low (Scavenger) | N/A |
| Stability | Low (Rapid Hydrolysis) | Moderate | High | High |
| Major Toxicity | Abasic Sites (AP) | G->T Transversion | Pro-inflammatory (Crystals) | None (direct) |
Deep Dive: The 8-NX Pro-Oxidant Mechanism
While Uric Acid acts as a pro-oxidant only after reacting with oxidants (forming the urate radical), 8-NX is intrinsically pro-oxidant due to the nitro group.
-
The Mechanism: The nitro group withdraws electrons, allowing the purine ring to easily accept a single electron from cellular reductants (like NADPH or flavoproteins). This forms a radical anion.
-
The Cycle: This radical anion immediately reduces molecular oxygen (
) to superoxide ( ), regenerating the parent 8-NX to cycle again. -
The 8-NX Specificity: Because Xanthine lacks the electron-donating amino group of Guanine, 8-NX is theoretically more electron-deficient than 8-NG , making it a more potent redox cycler, limited only by its instability.
Experimental Protocols
To validate the presence and pro-oxidant nature of 8-NX, we recommend a dual-approach: LC-MS/MS for detection and a Cytochrome C assay for redox activity .
Protocol A: Detection of 8-NX in Biological Samples (LC-MS/MS)
This protocol differentiates 8-NX from 8-NG and Uric Acid.
Reagents:
-
Internal Standard:
(Custom synthesis or isotope labeled analog). -
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
-
Mobile Phase B: Acetonitrile.
Workflow:
-
Sample Prep: Lyse cells/tissue in buffer containing deaminase inhibitors (coformycin) to prevent artificial 8-NG -> 8-NX conversion during prep.
-
Filtration: Ultrafiltration (3 kDa cutoff) to remove proteins.
-
LC Separation: C18 Reverse Phase Column. Gradient: 0-20% B over 15 mins.
-
MS Detection: Operate in Negative Ion Mode (ESI-).
-
Monitor transition: m/z 196 -> 153 (Loss of CONH).
-
Note: 8-NG appears at m/z 195; 8-NX at m/z 196 (approx).
-
Protocol B: Measuring Pro-Oxidant Redox Cycling (Superoxide Generation)
Validates if 8-NX generates ROS.
Principle: The reduction of Ferricytochrome C to Ferrocytochrome C is used as a proxy for Superoxide generation.
Steps:
-
Reaction Mix: Prepare 100 mM Phosphate Buffer (pH 7.4) containing:
-
100
M NADPH (Electron donor). -
Purified P450 Reductase (Enzyme catalyst).
-
50
M Cytochrome C.
-
-
Initiation: Add 10-50
M of 8-Nitroxanthine (synthesized standard). -
Control: Run parallel setup with 8-Nitroguanine (positive control) and Xanthine (negative control).
-
Measurement: Monitor Absorbance at 550 nm for 10 minutes.
-
Calculation: Use the extinction coefficient
to calculate superoxide flux.-
Expectation: Rate of reduction should follow: 8-NX
8-NG > Xanthine.
-
Diagram 2: Experimental Workflow Logic
Decision tree for analyzing nitrated purines.
Caption: Workflow for distinguishing 8-NX abundance from its functional pro-oxidant activity.
Implications for Drug Development
Understanding 8-NX is vital for drugs targeting Nitric Oxide (NO) signaling or Inflammation .
-
Biomarker Fidelity: If your drug reduces inflammation but 8-NX levels remain high, it suggests downstream deamination pathways are active, potentially leading to "silent" DNA damage (abasic sites) even if NO levels drop.
-
Toxicity Screening: High levels of Xanthine Oxidase (XO) can increase the pool of Xanthine. Under nitrative stress, this pool converts to 8-NX. XO-inhibitors (like Allopurinol) might indirectly reduce 8-NX formation, offering a secondary protective mechanism.
-
The "Trojan Horse" Effect: Unlike 8-NG which causes mutations, 8-NX causes strand breaks. Therapeutics relying on DNA repair inhibition (e.g., PARP inhibitors) might be hypersensitive to 8-NX accumulation.
References
-
Yermilov, V., et al. (1995). Formation of 8-nitroguanine by the reaction of guanine with peroxynitrite in vitro and in vivo. Carcinogenesis. Link
- Sawa, T., & Akaike, T. (2003). Formation of 8-nitroguanosine and 8-nitroxanthine: Analytical procedures and biological significance. Nitric Oxide Protocols.
-
Burney, S., et al. (1999). The chemistry of DNA damage from nitric oxide and peroxynitrite. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
-
Niles, J. C., et al. (2006). Peroxynitrite-induced oxidation and nitration products of guanine and 8-oxoguanine: Structures and mechanisms. Chemical Research in Toxicology. Link
-
Suzuki, T., et al. (2000). Depurination of 8-nitroguanine and 8-nitroxanthine from DNA. Nucleic Acids Symposium Series. Link
Safety Operating Guide
Personal protective equipment for handling 8-Nitroxanthine
Comprehensive Safety & Handling Guide: 8-Nitroxanthine
Executive Summary & Risk Profile
8-Nitroxanthine (and its related nitro-purine derivatives) presents a dual-hazard profile common to functionalized heterocycles: biological activity inherent to the xanthine scaffold and physicochemical instability associated with the nitro group.[1]
As a research chemical often lacking a comprehensive toxicological screen, it must be handled under the Precautionary Principle .[1] This guide moves beyond generic "safety advice" to provide a logic-driven protocol for containment and personal protection.
Hazard Identification Matrix
| Hazard Class | Specific Risk | Mechanism/Causality |
| Physical | Thermal Decomposition | Nitro groups ( |
| Health (Acute) | Respiratory/Mucosal Irritation | Fine crystalline powders easily aerosolize.[1] The nitro-moiety acts as a strong electron-withdrawing group, potentially increasing reactivity with mucosal membranes compared to unsubstituted xanthine. |
| Health (Chronic) | Genotoxicity (Suspected) | Nitro-substituted aromatics are structural alerts for mutagenicity (Ames positive potential) due to metabolic reduction to hydroxylamines.[1] |
Personal Protective Equipment (PPE) Strategy
Effective safety is not just about what you wear; it is about creating redundant barriers. The following PPE selection is based on permeation resistance and particulate exclusion .
A. Dermal Protection (Hands)[1]
-
Recommendation: Double-gloving is mandatory for all dry powder handling.[1]
-
Material: 100% Nitrile (Acrylonitrile Butadiene).[1]
-
Why not Latex? Natural rubber latex is permeable to many organic solvents used to dissolve xanthines (e.g., DMSO, DMF) and offers poor resistance to accidental needle punctures.[1]
-
Protocol: Change outer gloves immediately upon visible contamination or every 2 hours during extended synthesis.[1]
B. Respiratory Protection
-
Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .[1]
-
Secondary PPE (If Hood is unavailable/cleaning spills):
-
Logic: 8-Nitroxanthine is a solid particulate.[1] A P100 filter captures 99.97% of airborne particles, offering superior protection against the fine dust generated during static-induced dispersal.[1]
C. Ocular & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).[1] Safety glasses are insufficient due to the risk of airborne dust bypassing the side shields.[1]
-
Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends (polyester) which can melt into skin in the event of a flash fire or thermal decomposition event.
Operational Workflow: The "Safe-Path" Protocol
This workflow integrates engineering controls with PPE to minimize exposure risk.[1][2][3]
Figure 1: Decision logic for scaling engineering controls based on mass.[1] Note the escalation to blast shields for larger quantities due to the nitro-group thermal risk.
Step-by-Step Handling Procedure
-
Static Mitigation (Crucial Step):
-
Weighing:
-
Solubilization:
-
8-Nitroxanthine is sparingly soluble in water but soluble in DMSO or DMF.
-
Warning: Dissolving nitro-compounds can be exothermic.[1] Add solvent slowly.
-
Disposal & Decontamination
Do not treat this as general trash. The presence of the nitro group classifies this as potentially reactive waste in some jurisdictions, and the xanthine core classifies it as bioactive.
| Waste Stream | Protocol |
| Solid Waste | Collect in a dedicated container labeled "Toxic Solid - Nitro Organic" .[1] Do not mix with oxidizers (e.g., permanganates) or strong reducers.[1] |
| Liquid Waste | Segregate into "Halogen-Free Organic Solvents" (if in DMSO/Acetone). Ensure pH is neutral. |
| Spill Cleanup | Do NOT dry sweep. Dry sweeping generates dust.[1] 1. Cover spill with wet paper towels (water or ethanol).2. Scoop up the wet slurry.3.[1] Wipe surface with 10% bleach (deactivates biologicals) followed by water.[1] |
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, 8-Nitroxanthine dust may have caused bronchospasm; seek medical attention.[1]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][5] Do not use ethanol to wash skin, as it may increase the transdermal absorption of the nitro-compound.[1]
-
Eye Contact: Flush for 15 minutes. Lift eyelids to remove trapped particles.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019).[1] NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor.[1] [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] [Link]
-
PubChem. (n.d.). Compound Summary: Xanthine Derivatives. National Library of Medicine.[1] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
